molecular formula C12H18ClNO B594116 4-Ethylmethcathinone Hydrochloride CAS No. 1391053-87-4

4-Ethylmethcathinone Hydrochloride

Katalognummer: B594116
CAS-Nummer: 1391053-87-4
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: GGAVBQDFUOWSJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethylmethcathinone is a potential stimulant/entactogen designer drug that is of the amphetamine and cathinone chemical classes. It is structurally related to 4-methylmethcathinone (mephedrone), a designer drug that has been detected in products marketed as bath salts, plant food, and tablets. This product is intended for forensic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVBQDFUOWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348016
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-87-4
Record name 4-Ethylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylmethcathinone Hydrochloride (4-EMC HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, analytical, and pharmacological properties of 4-Ethylmethcathinone Hydrochloride (4-EMC HCl). The information is intended to support research, drug development, and forensic analysis activities.

Core Properties

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class.[1] It is a structural isomer of 4-methylethcathinone (4-MEC).[1] For research and analytical purposes, it is commonly available as the hydrochloride salt, which is a white crystalline powder.[2]

Physicochemical Properties

The fundamental physicochemical properties of 4-EMC and its hydrochloride salt are summarized in the table below.

PropertyValueReference
Chemical Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[3]
Synonyms 4-EMC HCl, 4-Ethylmethcathinone HCl[3]
Molecular Formula C₁₂H₁₈ClNO[3]
Molecular Weight 227.73 g/mol [3]
Appearance White crystalline solid/powder[2]
CAS Number 1391053-87-4 (for hydrochloride)[3]
Solubility DMF: 1 mg/mL; DMSO: 2.5 mg/mL; Ethanol: 5 mg/mL; PBS (pH 7.2): 10 mg/mL[2]
Analytical Properties

Key analytical data for the characterization of 4-EMC HCl are provided below.

Analytical MethodKey Parameters and Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time: 7.080 min (DB-1 MS column, 30m x 0.25mm x 0.25µm, Helium carrier at 1 mL/min, Injector temp: 280°C, Split ratio: 20:1). Mass scan range: 34-550 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation: ~10 mg/mL in deuterium (B1214612) oxide (D₂O) with TSP as a reference.

Synthesis

General Synthetic Pathway

The synthesis of 4-EMC would likely proceed via the following two steps:

  • α-Bromination of 4-Ethylpropiophenone: The starting material, 4-ethylpropiophenone, is brominated at the alpha position to the carbonyl group to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

  • Amination: The resulting α-bromo ketone is then reacted with methylamine (B109427) to substitute the bromine atom with a methylamino group, forming 4-Ethylmethcathinone. The free base is then typically converted to the hydrochloride salt for improved stability and handling.

G 4-Ethylpropiophenone 4-Ethylpropiophenone 2-Bromo-1-(4-ethylphenyl)propan-1-one 2-Bromo-1-(4-ethylphenyl)propan-1-one 4-Ethylpropiophenone->2-Bromo-1-(4-ethylphenyl)propan-1-one α-Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->2-Bromo-1-(4-ethylphenyl)propan-1-one 4-Ethylmethcathinone (Free Base) 4-Ethylmethcathinone (Free Base) 2-Bromo-1-(4-ethylphenyl)propan-1-one->4-Ethylmethcathinone (Free Base) Amination Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->4-Ethylmethcathinone (Free Base) This compound This compound 4-Ethylmethcathinone (Free Base)->this compound Salt Formation Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)->this compound

A generalized synthetic pathway for this compound.
Postulated Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(4-ethylphenyl)propan-1-one

  • Dissolve 4-ethylpropiophenone in a suitable solvent such as dichloromethane (B109758) or glacial acetic acid.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature, with stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude α-bromo ketone, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-bromo-1-(4-ethylphenyl)propan-1-one in a suitable solvent such as isopropanol (B130326) or acetonitrile.

  • Add a solution of methylamine (e.g., 40% in water or as a gas) to the reaction mixture. An excess of methylamine is typically used.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt of 4-Ethylmethcathinone.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain pure this compound.

Pharmacology

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin (B10506).[4][5]

Monoamine Transporter and Receptor Interactions

In vitro studies have characterized the interaction of 4-EMC with key monoamine transporters and serotonin receptors. The following table summarizes the inhibitory concentrations (IC₅₀) and potencies (pEC₅₀/pKi) of 4-EMC at these targets.

TargetAssay TypeIC₅₀ (nM)
Dopamine Transporter (DAT) Uptake Inhibition610
Norepinephrine Transporter (NET) Uptake Inhibition270
Serotonin Transporter (SERT) Uptake Inhibition1100
General Mechanism of Action at the Synapse

The primary pharmacological effect of 4-EMC is expected to be the blockade of monoamine reuptake, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamines_vesicle Monoamines in Vesicles VMAT2->Monoamines_vesicle Packaging Monoamines_cytoplasm Cytoplasmic Monoamines Monoamines_vesicle->Monoamines_cytoplasm Release Monoamines_synapse Extracellular Monoamines Monoamines_cytoplasm->Monoamines_synapse Release (Action Potential) DAT DAT NET NET SERT SERT 4-EMC 4-EMC 4-EMC->DAT Inhibits 4-EMC->NET Inhibits 4-EMC->SERT Inhibits Monoamines_synapse->DAT Reuptake Monoamines_synapse->NET Reuptake Monoamines_synapse->SERT Reuptake Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binds Signaling Downstream Signaling Receptors->Signaling Activates G Cell_Culture HEK293 cells expressing monoamine transporters Plating Plate cells in microplate Cell_Culture->Plating Pre-incubation Pre-incubate with 4-EMC HCl Plating->Pre-incubation Radioligand_Addition Add radiolabeled monoamine substrate Pre-incubation->Radioligand_Addition Incubation Incubate to allow uptake Radioligand_Addition->Incubation Termination Wash and lyse cells Incubation->Termination Quantification Liquid scintillation counting Termination->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

References

4-Ethylmethcathinone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant belonging to the substituted cathinone (B1664624) class of psychoactive substances.[1][2] Emerging in the early 2010s as a designer drug, it is structurally related to more well-known cathinones such as mephedrone (B570743) (4-methylmethcathinone) and methcathinone.[1][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 4-EMC, intended for researchers, scientists, and drug development professionals.

History and Discovery

The history of 4-EMC is intertwined with the rise of novel psychoactive substances (NPS), often marketed as "legal highs" or "research chemicals" to circumvent drug control laws. Synthetic cathinones, in general, saw a surge in popularity in the mid-to-late 2000s. 4-EMC was first identified in forensic casework in Europe around 2010 and subsequently appeared in other parts of the world.[2] Its emergence is a characteristic example of the cat-and-mouse game between clandestine chemists and law enforcement, where slight modifications to the chemical structure of existing controlled substances are made to create new, temporarily legal analogues.

Timeline of Key Events:

  • Early 2010s: 4-Ethylmethcathinone first synthesized and begins to appear in the recreational drug market in Europe.[1][3]

  • 2014: The World Health Organization Expert Committee on Drug Dependence reviewed a number of synthetic cathinones, highlighting the growing public health concern.

  • March 2015: A key study by Rickli et al. is published, providing a detailed in vitro characterization of the pharmacological profile of 4-EMC and other novel psychoactive substances.[2]

  • January 2016: 4-Ethylmethcathinone is listed as a controlled substance in the US state of Vermont.[4]

  • Present: 4-EMC is a controlled substance in many jurisdictions, including being considered a Schedule I substance in the United States as a positional isomer of 4-methylethcathinone (4-MEC).[4]

Chemical Synthesis

The synthesis of 4-Ethylmethcathinone, a substituted cathinone, typically involves a multi-step process starting from a commercially available precursor. A common synthetic route is the bromination of a substituted propiophenone (B1677668) followed by amination.

A representative synthesis protocol for 4-EMC (1-(4-ethylphenyl)-2-(methylamino)propan-1-one) is as follows:

Step 1: Bromination of 4'-Ethylpropiophenone

  • 4'-Ethylpropiophenone is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-ethylphenyl)propan-1-one.

Step 2: Amination with Methylamine (B109427)

  • The crude 2-bromo-1-(4-ethylphenyl)propan-1-one is dissolved in a suitable solvent, such as isopropanol (B130326) or acetonitrile.

  • An excess of a solution of methylamine (e.g., 40% in water or as a gas) is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a mixture of water and a non-polar organic solvent (e.g., dichloromethane).

  • The pH of the aqueous layer is adjusted to be basic (pH > 10) with a suitable base, such as sodium hydroxide.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Ethylmethcathinone freebase.

  • The freebase can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Pharmacological Profile

4-Ethylmethcathinone is a psychoactive substance that primarily acts as a monoamine transporter inhibitor and releaser.[1][2] Its stimulant and entactogenic effects are attributed to its interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for 4-Ethylmethcathinone at human monoamine transporters, as reported by Rickli et al. (2015).[2]

TransporterIC50 (nM) for Uptake Inhibition
Dopamine Transporter (DAT)856 ± 121
Serotonin Transporter (SERT)129 ± 18
Norepinephrine Transporter (NET)99 ± 14

Data presented as mean ± SEM from at least three independent experiments.

Experimental Protocols

The following experimental protocols are based on the methods described by Rickli et al. (2015) for the in vitro characterization of 4-EMC.[2]

Monoamine Transporter Uptake Assay

  • Cell Culture: Human embryonic kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-bicarbonate buffer.

  • Uptake Inhibition Assay:

    • Cells are pre-incubated for 10 minutes with various concentrations of 4-Ethylmethcathinone or vehicle.

    • A mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radiolabeled substrate is added to each well.

    • The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold Krebs-bicarbonate buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, and desipramine (B1205290) for NET). The IC50 values (the concentration of the drug that inhibits 50% of the specific uptake) are calculated by non-linear regression analysis of the concentration-response curves.

Mechanism of Action: Signaling Pathway

4-Ethylmethcathinone's primary mechanism of action involves the inhibition of reuptake and the promotion of the release of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) in the synaptic cleft. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) DA Dopamine Vesicle->DA Release SER Serotonin Vesicle->SER Release NE Norepinephrine Vesicle->NE Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor Binds SER->SERT Reuptake S_Receptor Serotonin Receptors SER->S_Receptor Binds NE->NET Reuptake N_Receptor Norepinephrine Receptors NE->N_Receptor Binds Postsynaptic Effects Postsynaptic Effects EMC 4-Ethylmethcathinone (4-EMC) EMC->DAT Inhibits EMC->SERT Inhibits EMC->NET Inhibits

Caption: Mechanism of action of 4-Ethylmethcathinone (4-EMC) at the monoamine synapse.

Conclusion

4-Ethylmethcathinone is a synthetic cathinone that emerged as a designer drug in the early 2010s. Its pharmacological profile is characterized by potent inhibition of the serotonin, norepinephrine, and dopamine transporters, leading to increased synaptic concentrations of these key neurotransmitters. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the available knowledge on the history, synthesis, and in vitro pharmacology of 4-EMC. Further research is warranted to fully elucidate its in vivo effects, metabolism, and potential long-term consequences.

References

4-Ethylmethcathinone: A Technical Overview of its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant belonging to the cathinone (B1664624) class of psychoactive substances. Structurally, it is an analog of methcathinone (B1676376) and is closely related to other designer drugs such as mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC). As a novel psychoactive substance (NPS), a comprehensive understanding of its physical, chemical, and pharmacological properties is essential for the scientific and medical communities. This technical guide provides an in-depth summary of the known characteristics of 4-EMC, methodologies for its analysis, and its mechanism of action.

Chemical and Physical Properties

4-Ethylmethcathinone is characterized by a phenethylamine (B48288) core with a ketone group at the beta position and an ethyl group on the phenyl ring at the para-position. It is typically encountered as a hydrochloride salt, which is a white powder.

Identification and Nomenclature
PropertyValueCitation
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one[1]
Common Synonyms 4-EMC[1]
CAS Number 1225622-14-9 (for base)[1]
Molecular Formula C₁₂H₁₇NO[1]
InChIKey FUYPDKFWOHBUFT-UHFFFAOYSA-N[1]
Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Ethylmethcathinone and its hydrochloride salt.

Property4-EMC (Base)4-EMC (HCl Salt)Citation
Molecular Weight 191.27 g/mol 227.7 g/mol [1]
Appearance Not DeterminedWhite powder[1]
Melting Point Not Determined182.2 °C[1]
Solubility Not DeterminedDMF: 1 mg/mlDMSO: 2.5 mg/mlEthanol: 5 mg/mlPBS (pH 7.2): 10 mg/ml[2]
UVmax Not Determined260 nm[2]

Spectroscopic and Analytical Data

The unequivocal identification of 4-EMC in seized materials or biological samples relies on various analytical techniques. Below are the key spectroscopic data and the experimental protocols used for their acquisition.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of synthetic cathinones. The electron ionization (EI) mass spectrum of 4-EMC is characterized by specific fragmentation patterns.

TechniqueKey Fragments (m/z)
GC-MS (EI) 191 (M+), 176, 160, 147, 133, 119, 91, 77, 58 (base peak)

A common protocol involves the use of a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Sample Preparation: A dilute solution of the analyte in a suitable organic solvent (e.g., methanol).

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 300°C at a rate of 20°C/minute, and holding for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer scanning a mass range of m/z 40-550.

Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

  • Instrument: An FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample (HCl salt) is placed directly on the ATR crystal.

  • Data Acquisition: Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by identifying the chemical environment of the hydrogen atoms.

  • Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10 mg/mL. An internal standard like trimethylsilylpropanoic acid (TSP) is added for chemical shift referencing (0 ppm).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters: The spectral width is set to encompass a range from approximately -3 ppm to 13 ppm. A 90° pulse angle is used with a relaxation delay of 45 seconds between pulses to ensure quantitative accuracy.[1]

Pharmacological Characteristics

Mechanism of Action

Like other synthetic cathinones, 4-EMC's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain.[3] It interacts with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 4-EMC acts as a monoamine transporter substrate, leading to the release of these neurotransmitters.[4][5]

The interaction profile of 4-EMC with these transporters determines its specific psychostimulant and entactogenic effects. The para-ethyl substitution on the phenyl ring enhances its serotonergic properties compared to unsubstituted cathinone.[4]

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DA_vesicle->VMAT2 Storage SERT_vesicle Serotonin Vesicles SERT_vesicle->VMAT2 Storage NET_vesicle Norepinephrine Vesicles NET_vesicle->VMAT2 Storage DAT DAT DA_out Dopamine DAT->DA_out Release SERT SERT SERT_out Serotonin SERT->SERT_out Release NET NET NET_out Norepinephrine NET->NET_out Release EMC_in 4-EMC (intracellular) EMC_in->VMAT2 Inhibition EMC_in->DAT Reverse Transport EMC_in->SERT Reverse Transport EMC_in->NET Reverse Transport EMC_out 4-EMC EMC_out->DAT Uptake EMC_out->SERT Uptake EMC_out->NET Uptake cluster_presynaptic cluster_presynaptic DA_out->cluster_presynaptic Reuptake (blocked) SERT_out->cluster_presynaptic Reuptake (blocked) NET_out->cluster_presynaptic Reuptake (blocked)

Caption: Mechanism of 4-EMC at the presynaptic terminal.

Monoamine Transporter Affinity

Quantitative data on the interaction of 4-EMC with human monoamine transporters reveal its potency as an uptake inhibitor. The IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter activity.

TransporterIC₅₀ (nM)Citation
Dopamine Transporter (DAT) 480 ± 90[4]
Norepinephrine Transporter (NET) 180 ± 10[4]
Serotonin Transporter (SERT) 660 ± 100[4]

These values indicate that 4-EMC is most potent at inhibiting the norepinephrine transporter, followed by the dopamine and serotonin transporters. Furthermore, studies have shown that 4-EMC acts as a releasing agent for norepinephrine, dopamine, and serotonin.[4]

In Vitro Metabolism

Specific in vitro metabolism studies for 4-Ethylmethcathinone are not extensively documented in the current literature. However, based on the known metabolic pathways of structurally similar synthetic cathinones, the metabolism of 4-EMC is expected to proceed through several key transformations. These metabolic studies are typically conducted using human liver microsomes or hepatocytes.[6][7]

The anticipated metabolic pathways for 4-EMC include:

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • β-keto reduction: Reduction of the ketone group to a hydroxyl group.

  • Hydroxylation of the ethyl group: Addition of a hydroxyl group to the ethyl side chain on the phenyl ring.

  • Oxidation of the ethyl group: Further oxidation of the hydroxylated ethyl group to a carboxylic acid.

  • Phase II conjugation: Glucuronidation or sulfation of the hydroxylated metabolites.

Analytical Workflow

The identification and quantification of 4-EMC in a sample typically follow a multi-step analytical workflow.

Analytical_Workflow start Sample Collection (e.g., Seized Material, Biological Fluid) prep Sample Preparation (Extraction, Derivatization) start->prep Step 1 screen Screening Tests (e.g., Immunoassay, Color Tests) prep->screen Step 2a (Optional) confirm Confirmatory Analysis (GC-MS, LC-MS/MS) prep->confirm Step 2b struct Structural Elucidation (NMR, FTIR) confirm->struct For novel substances quant Quantification (Validated Chromatographic Method) confirm->quant Step 3 report Data Analysis and Reporting quant->report Step 4

Caption: General analytical workflow for 4-EMC identification.

Conclusion

4-Ethylmethcathinone is a potent psychostimulant that primarily acts as a releasing agent at monoamine transporters, with a preference for the norepinephrine transporter. Its physical and chemical properties have been characterized, allowing for its identification using standard analytical techniques such as GC-MS, FTIR, and NMR. While its general mechanism of action is understood, further research is needed to fully elucidate its metabolic fate and long-term pharmacological effects. The data presented in this guide serves as a foundational resource for professionals engaged in the research, analysis, and development of therapeutic strategies related to synthetic cathinones.

References

Technical Guide: 4-Ethylmethcathinone (CAS Number: 1391053-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals only. 4-Ethylmethcathinone (4-EMC) is a designer drug and its research is subject to legal and ethical considerations. The information provided herein is a synthesis of available scientific literature and is for informational purposes only.

Introduction

4-Ethylmethcathinone (4-EMC), with CAS number 1391053-87-4, is a synthetic stimulant of the cathinone (B1664624) class. Structurally, it is an analog of methcathinone (B1676376) and is closely related to other psychoactive substances such as mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1] As a member of the "bath salts" phenomenon, 4-EMC has been identified in forensic analyses of recreational drug products. Its pharmacological profile is presumed to be similar to other synthetic cathinones, primarily acting on the monoamine neurotransmitter systems.[2] Due to its status as a designer drug, in-depth pharmacological and toxicological data specifically for 4-EMC are limited in peer-reviewed literature. This guide provides a comprehensive overview of the available information on 4-EMC, including its chemical properties, presumed mechanism of action based on related compounds, and relevant experimental protocols for its study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 4-Ethylmethcathinone is presented in the table below.

PropertyValueReference(s)
CAS Number 1391053-87-4[3]
Chemical Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one[3]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Crystalline solid[2]
Purity Typically ≥97% for research-grade material[3]

Pharmacology and Mechanism of Action

Direct and extensive pharmacological studies on 4-EMC are scarce. However, based on its structural similarity to other synthetic cathinones, its mechanism of action is likely centered on the modulation of monoamine transporters.[4][5] Synthetic cathinones generally act as either substrates (releasers) or inhibitors (reuptake blockers) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5]

The pharmacological actions of these compounds lead to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, which is responsible for their stimulant and psychoactive effects.[4]

Comparative Pharmacology with 4-Methylethcathinone (4-MEC)

Given the limited specific data for 4-EMC, its close structural isomer, 4-methylethcathinone (4-MEC), serves as a valuable comparator. In vitro studies on 4-MEC have characterized it as a non-selective monoamine uptake inhibitor with substrate activity at the serotonin transporter.[6][7]

Table of In Vitro Data for 4-Methylethcathinone (4-MEC):

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Reference(s)
Uptake Inhibition (IC₅₀) ~800 nM~500 nM[6]
Mechanism of Action Blocker (Inhibitor)Substrate (Releaser)[6]

This "hybrid" activity—acting as a dopamine reuptake inhibitor and a serotonin releaser—is a characteristic that may also be present in 4-EMC, contributing to its potential stimulant and entactogenic effects.[6]

Proposed Signaling Pathway

The interaction of synthetic cathinones with monoamine transporters disrupts the normal synaptic transmission of dopamine, norepinephrine, and serotonin. The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse, which is likely applicable to 4-EMC.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Dopamine DA->DA_synapse EMC 4-EMC EMC->DAT Blocks/Reverses DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Transduction Signal Transduction DA_receptor->Signal Transduction Activates

Caption: Proposed interaction of 4-EMC with the dopamine transporter at the synapse.

Experimental Protocols

Synthesis of 4-Ethylmethcathinone (Generalized)

The synthesis of 4-EMC would likely follow a similar pathway to that of other substituted cathinones, such as mephedrone.[8] A common route involves the bromination of a substituted propiophenone (B1677668) followed by amination.

Workflow for Synthesis:

Synthesis_Workflow start 4-Ethylpropiophenone (Starting Material) bromination α-Bromination (e.g., with Br₂) start->bromination intermediate 2-Bromo-1-(4-ethylphenyl)propan-1-one (Intermediate) bromination->intermediate amination Amination (with Methylamine) intermediate->amination product_base 4-Ethylmethcathinone (Free Base) amination->product_base salt_formation Salt Formation (e.g., with HCl) product_base->salt_formation final_product 4-Ethylmethcathinone HCl (Final Product) salt_formation->final_product

Caption: Generalized synthetic workflow for 4-Ethylmethcathinone.

Methodology:

  • α-Bromination: 4-Ethylpropiophenone is reacted with a brominating agent, such as bromine (Br₂) in a suitable solvent (e.g., glacial acetic acid or chloroform), to yield 2-bromo-1-(4-ethylphenyl)propan-1-one. The reaction is typically performed at room temperature or with gentle heating.

  • Amination: The resulting α-bromo ketone is then reacted with an excess of methylamine (B109427) (often as a solution in a solvent like ethanol (B145695) or THF) to substitute the bromine atom with a methylamino group. This reaction is usually carried out at room temperature or under reflux.

  • Work-up and Purification: The reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product can be purified by crystallization or column chromatography.

  • Salt Formation: For improved stability and handling, the free base of 4-EMC can be converted to its hydrochloride salt by treating a solution of the base with hydrochloric acid (e.g., as a solution in ether or isopropanol). The resulting salt typically precipitates and can be collected by filtration.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of synthetic cathinones in seized materials and biological samples.[9][10]

Workflow for GC-MS Analysis:

GCMS_Workflow sample_prep Sample Preparation (Extraction/Derivatization) injection Injection into GC sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum & Retention Time) detection->data_analysis

Caption: General workflow for the analysis of 4-EMC using GC-MS.

Methodology:

  • Sample Preparation:

    • Seized Materials: A small amount of the solid material is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform).

    • Biological Samples (e.g., Blood, Urine): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte from the biological matrix.[11][12] For some cathinones, derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic properties.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Carrier Gas: Helium is the typical carrier gas.

    • Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 100°C held for 1 minute, then ramped to 300°C.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Analysis: A quadrupole mass analyzer is commonly used.

    • Data Acquisition: Data is collected in full scan mode for identification and can be collected in selected ion monitoring (SIM) mode for quantification.

  • Identification: The identification of 4-EMC is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference standard.

In Vitro Pharmacology: Monoamine Transporter Uptake and Release Assays

To characterize the interaction of 4-EMC with monoamine transporters, in vitro uptake and release assays are essential. These are typically performed using synaptosomes or cell lines expressing the specific transporters.[6][13]

Workflow for Transporter Assays:

Transporter_Assay_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Release Assay prep Prepare Synaptosomes or Transporter-Expressing Cells preincubation_uptake Pre-incubate with 4-EMC prep->preincubation_uptake preloading Pre-load with Radiolabeled Monoamine prep->preloading add_radioligand_uptake Add Radiolabeled Monoamine (e.g., ³H-DA) preincubation_uptake->add_radioligand_uptake incubation_uptake Incubate add_radioligand_uptake->incubation_uptake termination_uptake Terminate Uptake (Filtration/Washing) incubation_uptake->termination_uptake quantification_uptake Quantify Radioactivity (Scintillation Counting) termination_uptake->quantification_uptake ic50_calc Calculate IC₅₀ quantification_uptake->ic50_calc washing Wash to Remove Excess Radioligand preloading->washing add_emc_release Add 4-EMC washing->add_emc_release incubation_release Incubate add_emc_release->incubation_release quantification_release Quantify Radioactivity in Supernatant incubation_release->quantification_release release_assessment Assess Release quantification_release->release_assessment

Caption: Workflow for in vitro monoamine transporter uptake and release assays.

Methodology:

  • Preparation of Biological Material:

    • Synaptosomes: Brain tissue (e.g., rat striatum for DAT) is homogenized and subjected to differential centrifugation to isolate synaptosomes.

    • Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express human DAT, NET, or SERT are cultured and harvested.

  • Uptake Inhibition Assay:

    • The biological material is pre-incubated with varying concentrations of 4-EMC.

    • A radiolabeled monoamine (e.g., [³H]dopamine) is added, and the mixture is incubated for a short period.

    • Uptake is terminated by rapid filtration and washing to separate the cells/synaptosomes from the incubation medium.

    • The radioactivity retained by the cells/synaptosomes is quantified by liquid scintillation counting.

    • The concentration of 4-EMC that inhibits 50% of the specific uptake (IC₅₀) is determined.

  • Release Assay:

    • The biological material is pre-loaded with a radiolabeled monoamine.

    • The cells/synaptosomes are washed to remove excess radioactivity.

    • 4-EMC is added to the preparation and incubated.

    • The amount of radioactivity released into the supernatant is quantified.

    • An increase in radioactivity in the supernatant compared to a vehicle control indicates that the compound is a substrate (releaser).

Conclusion

4-Ethylmethcathinone (CAS 1391053-87-4) is a synthetic cathinone for which detailed scientific research is limited. Its pharmacological properties are inferred from its structural similarity to other synthetic cathinones, particularly 4-methylethcathinone (4-MEC). It is presumed to act as a monoamine transporter modulator, likely increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. The available data on related compounds suggest that it may function as both a reuptake inhibitor and a releasing agent, a profile that contributes to its stimulant and entactogenic effects. Further research is necessary to fully elucidate the specific pharmacological and toxicological profile of 4-EMC. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and in vitro characterization of this and other novel psychoactive substances.

References

4-EMC mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action for 4-Ethylmethcathinone (4-EMC) is a complex endeavor requiring the integration of data from various preliminary studies. This guide synthesizes the available information on its pharmacodynamics and pharmacokinetics to provide a foundational understanding for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

The initial step in understanding a compound's mechanism of action is to determine its affinity for various molecular targets. For 4-EMC, this involves assessing its binding to monoamine transporters, which are key regulators of neurotransmitter levels in the synapse.

The primary mechanism of action for -EMC is believed to be its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By inhibiting these transporters, 4-EMC increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to its characteristic stimulant and entactogenic effects.

Studies have shown that 4-EMC and its isomers have varying affinities for these transporters. For instance, some cathinone (B1664624) derivatives are potent norepinephrine uptake inhibitors but differ in their dopamine versus serotonin transporter inhibition profiles. The affinity of a compound for a transporter is typically quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The following table summarizes the reported Ki values for 4-EMC at the human dopamine, norepinephrine, and serotonin transporters.

TransporterKi (nM)
Dopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
Serotonin Transporter (SERT)Data not available

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibition constants (Ki) of 4-EMC for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK 293 cells expressing the human DAT, NET, or SERT.

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • 4-EMC hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Preparation: HEK 293 cells expressing the transporter of interest are harvested and membranes are prepared.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of 4-EMC.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period to allow for binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of 4-EMC that inhibits 50% of radioligand binding). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

Neurotransmitter release assays are used to determine whether a compound acts as a substrate (releaser) or an inhibitor (blocker) at a particular transporter.

Objective: To determine if 4-EMC induces the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • 4-EMC hydrochloride.

  • Perfusion buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Synaptosomes are isolated from the specific brain regions of rats.

  • Loading: Synaptosomes are incubated with the respective radiolabeled neurotransmitter to allow for uptake.

  • Perfusion: The loaded synaptosomes are placed in a perfusion system and continuously washed with buffer to establish a stable baseline of neurotransmitter release.

  • Drug Application: 4-EMC is introduced into the perfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the perfusate are collected at regular intervals.

  • Scintillation Counting: The radioactivity in each fraction is measured using a scintillation counter to quantify the amount of neurotransmitter released.

  • Data Analysis: The amount of neurotransmitter release in the presence of 4-EMC is compared to the baseline release to determine if the compound is a releasing agent. The potency of release is often expressed as the EC50 value (the concentration that produces 50% of the maximal release).

NeurotransmitterRelease (EC50, nM)
DopamineData not available
NorepinephrineData not available
SerotoninData not available

Signaling Pathways and Experimental Workflows

The interaction of 4-EMC with monoamine transporters initiates a cascade of events that ultimately leads to its psychoactive effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for studying its mechanism of action.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-EMC 4-EMC Transporter Monoamine Transporter (DAT, NET, SERT) 4-EMC->Transporter Inhibition Neurotransmitter Transporter->Neurotransmitter Reuptake Vesicle Synaptic Vesicle Extracellular_NT Vesicle->Extracellular_NT Release Receptor Postsynaptic Receptor Extracellular_NT->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Proposed signaling pathway of 4-EMC at the monoaminergic synapse.

Experimental_Workflow Compound 4-EMC Synthesis and Purification Binding_Assay Receptor Binding Assays (DAT, NET, SERT) Compound->Binding_Assay Release_Assay Neurotransmitter Release Assays (DA, NE, 5-HT) Compound->Release_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Release_Assay->Data_Analysis In_Vivo_Study In Vivo Microdialysis In_Vivo_Study->Data_Analysis Report Whitepaper/Publication Data_Analysis->Report

Caption: General experimental workflow for studying the mechanism of action of 4-EMC.

Logical Relationships in Mechanism of Action

The mechanism of action of 4-EMC can be understood through a series of logical relationships, from its molecular interactions to its physiological effects.

Logical_Relationships Molecular_Interaction 4-EMC binds to monoamine transporters Cellular_Effect Inhibition of neurotransmitter reuptake and/or induction of release Molecular_Interaction->Cellular_Effect Synaptic_Effect Increased extracellular neurotransmitter concentrations Cellular_Effect->Synaptic_Effect Physiological_Effect Stimulant and entactogenic effects Synaptic_Effect->Physiological_Effect

Caption: Logical flow from molecular interaction to physiological effect of 4-EMC.

Disclaimer: This document is intended for research and informational purposes only. 4-EMC is a controlled substance in many jurisdictions, and its use may be illegal. The information provided here is not an endorsement of its use. Researchers should adhere to all applicable laws and regulations.

In vitro effects of 4-Ethylmethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Effects of 4-Ethylmethcathinone (4-EMC)

Issued: December 22, 2025 Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone (B1664624) that has emerged as a recreational designer drug within the stimulant and entactogen classes.[1] Its pharmacological activity is primarily dictated by its interactions with monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available in vitro data on 4-EMC, focusing on its mechanism of action at plasma membrane monoamine transporters, receptor interaction profile, and cytotoxic effects. The information is compiled from peer-reviewed studies to serve as a foundational resource for scientific and research applications. Methodologies for key experimental assays are detailed, and quantitative data are presented to facilitate comparative analysis.

Primary Mechanism of Action: Monoamine Transporter Interactions

The principal molecular targets of 4-EMC, like other substituted cathinones, are the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. 4-EMC acts as a substrate for these transporters, a dual mechanism that involves both the inhibition of neurotransmitter reuptake and the induction of transporter-mediated efflux (reverse transport).[2][3] This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

Studies comparing para-substituted cathinones show that the presence of a 4-position alkyl group, such as the ethyl group in 4-EMC, tends to enhance serotonergic properties compared to unsubstituted or fluoro-substituted analogues.[3] Specifically, 4-EMC is characterized as a monoamine releaser, with notable activity at the serotonin transporter, similar to the effects of 3,4-methylenedioxymethamphetamine (MDMA).[3]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (DA, NE, 5-HT) transporters DAT NET SERT emc_inside 4-EMC neuro_outside DA, NE, 5-HT transporters->neuro_outside 3. Neurotransmitter Release (Efflux) emc_inside->transporters 2. Induces Efflux neuro_inside DA, NE, 5-HT neuro_inside->transporters Reuptake Blocked emc_outside 4-EMC emc_outside->transporters 1. Uptake receptors Postsynaptic Receptors neuro_outside->receptors 4. Receptor Binding G EMC 4-EMC Exposure ROS ↑ Reactive Oxygen Species (ROS) EMC->ROS Mito Mitochondrial Dysfunction ROS->Mito ATP ↓ ATP Depletion Mito->ATP MMP ↓ Membrane Potential Mito->MMP Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis G A Culture & Plate HEK 293 cells expressing hDAT, hNET, or hSERT B Pre-incubate cells with varying [4-EMC] A->B C Add radiolabeled substrate (e.g., [3H]Dopamine) B->C D Incubate (5-10 min) C->D E Terminate uptake (Wash with ice-cold buffer) D->E F Lyse cells & Measure radioactivity via scintillation counting E->F G Calculate % Inhibition and determine IC50 F->G

References

Initial Toxicology Screening of 4-Ethylmethcathinone (4-EMC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone (B1664624) and a structural isomer of 4-methylethcathinone (4-MEC) that has emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the initial toxicological screening of 4-EMC, addressing the core requirements for data presentation, experimental protocols, and visualization of key pathways and workflows. Due to the limited availability of direct toxicological data for 4-EMC, this guide incorporates data from its close structural analog, 4-MEC, and other relevant synthetic cathinones to provide a foundational understanding of its potential toxicological profile. All data not specific to 4-EMC are clearly identified. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, which is a central focus of this guide.[2]

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and diverse class of new psychoactive substances (NPS).[3][4] 4-EMC falls within this class, and like its analogs, it is presumed to have stimulant and entactogenic properties.[1] A thorough toxicological evaluation is critical for understanding the potential risks associated with this compound. This guide outlines the essential in vitro and in vivo assays for an initial toxicology screening, focusing on cytotoxicity, genotoxicity, neurotoxicity, and cardiovascular toxicity.

Mechanism of Action: Interaction with Monoamine Transporters

Synthetic cathinones primarily exert their effects by interacting with plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2][5] They can act as either reuptake inhibitors, substrates that induce neurotransmitter release, or a combination of both.[5] This modulation of monoaminergic systems is the basis for their psychoactive effects and is also a key contributor to their toxicological profiles.[2] The interaction with these transporters can lead to a cascade of downstream signaling events, impacting neuronal function and potentially leading to excitotoxicity and other adverse effects.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4-EMC 4-EMC DAT Dopamine Transporter 4-EMC->DAT Inhibition/Reverse Transport NET Norepinephrine Transporter 4-EMC->NET Inhibition/Reverse Transport SERT Serotonin Transporter 4-EMC->SERT Inhibition/Reverse Transport DA DAT->DA Reuptake NE NET->NE Reuptake SE SERT->SE Reuptake Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Receptors Postsynaptic Receptors DA->Receptors Binding NE->Receptors Binding SE->Receptors Binding

Proposed mechanism of 4-EMC at the monoamine synapse.

In Vitro Toxicology

In vitro assays are fundamental for the initial screening of a compound's toxicity, providing data on its effects at the cellular level.

Cytotoxicity

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. Common endpoints include loss of membrane integrity, inhibition of metabolic activity, and apoptosis.

Data Presentation

CompoundCell LineAssayEndpointIC50 / EC50 (µM)Citation
4-MEC Rat Primary Cortical CulturesNeuronal Activity (MSR)Inhibition73
4-Isobutylmethcathinone SH-SY5Y (Neuroblastoma)WST-1Viability18-65 (after 72h)[6]
4-Isobutylmethcathinone Hep G2 (Hepatocellular Carcinoma)WST-1Viability18-65 (after 72h)[6]
Mexedrone TK6 (Human Lymphoblastoid)-Cytotoxicity>100[5]
α-PVP TK6 (Human Lymphoblastoid)-Cytotoxicity>100[5]
α-PHP TK6 (Human Lymphoblastoid)-Cytotoxicity>100[5]

Experimental Protocols

MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Compound Exposure: Treat cells with a range of concentrations of 4-EMC (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]

LDH Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.[7]

  • Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA.

Data Presentation

CompoundAssayCell Line/OrganismResultCitation
4-MEC Single Cell Gel Electrophoresis (Comet Assay)TR146 (Human Buccal Cell Line)Positive (DNA strand breaks)[9]
4-MEC Ames TestSalmonella typhimuriumNegative[9]
Mexedrone In Vitro Micronucleus TestTK6 (Human Lymphoblastoid)Positive[5]
α-PVP In Vitro Micronucleus TestTK6 (Human Lymphoblastoid)Negative[5]
α-PHP In Vitro Micronucleus TestTK6 (Human Lymphoblastoid)Negative[5]

Experimental Protocols

In Vitro Micronucleus Assay

  • Cell Culture: Culture human lymphoblastoid TK6 cells in appropriate medium.

  • Compound Exposure: Treat cells with various concentrations of 4-EMC, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (24 hours) exposure period.

  • Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells compared to the negative control.

In Vivo Toxicology

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.

Neurotoxicity

Neurotoxicity assessment in vivo can reveal effects on behavior, motor coordination, and neurotransmitter systems.

Data Presentation

No quantitative in vivo neurotoxicity data for 4-EMC or 4-MEC was identified in the search results. The following table presents data for a related synthetic cathinone.

CompoundAnimal ModelDosing RegimenEndpointResultCitation
MephedroneMice4 x 20 mg/kg, every 2 hoursStriatal Dopamine LevelsSignificant decrease[10]

Experimental Protocols

Zebrafish Larva Photomotor Response Assay

  • Embryo Collection and Rearing: Collect zebrafish embryos and raise them in standard E3 medium.

  • Compound Exposure: At 5 days post-fertilization (dpf), expose larvae to a range of 4-EMC concentrations in a 96-well plate.

  • Acclimation: Acclimate the larvae to the dark for a defined period.

  • Light Stimulus and Recording: Subject the larvae to alternating periods of light and dark, and record their locomotor activity using an automated tracking system.

  • Data Analysis: Analyze the distance moved and velocity during the light and dark phases to assess for hypo- or hyperactivity.

Cardiovascular Toxicity

Cardiovascular toxicity is a significant concern with stimulant drugs.

Data Presentation

No quantitative in vivo cardiovascular toxicity data for 4-EMC was identified. The following table presents data for 4-MEC and other relevant compounds.

CompoundAnimal Model/HumanDosingEndpointResultCitation
4-MEC Human (Fatality Report)UnknownPostmortem Blood Concentration0.167 mg/L[11]
4-MEC Human (Fatality Report)UnknownPostmortem Peripheral Blood14.6 µg/mL[12]
MDMA Human1.5 mg/kg (oral)Heart RateIncrease of 28 beats/min[13]
MDMA Human1.5 mg/kg (oral)Systolic Blood PressureIncrease of 25 mm Hg[13]
4-CMC Rat10 mg/kgHeart RateSignificant Increase[14]

Experimental Protocols

Rat Model for Cardiovascular Assessment

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats and surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • Compound Administration: Administer increasing doses of 4-EMC via intraperitoneal (i.p.) or oral gavage.

  • Data Acquisition: Record cardiovascular parameters continuously before and after drug administration.

  • Data Analysis: Analyze the changes in heart rate, systolic and diastolic blood pressure, and mean arterial pressure from baseline.

Experimental Workflow Visualization

A systematic workflow is crucial for the efficient and comprehensive toxicological screening of a novel compound like 4-EMC.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (MTT, LDH) Neurotoxicity Neurotoxicity Assessment (Zebrafish Behavior) Cytotoxicity->Neurotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cardiovascular Cardiovascular Toxicity (Rat Telemetry) Genotoxicity->Cardiovascular Monoamine_Uptake Monoamine Transporter Uptake/Release Assays Monoamine_Uptake->Neurotoxicity Data_Analysis Data Analysis and Risk Assessment Neurotoxicity->Data_Analysis Cardiovascular->Data_Analysis Metabolism Metabolism and Pharmacokinetics Metabolism->Data_Analysis Start 4-EMC Compound Start->Cytotoxicity Start->Genotoxicity Start->Monoamine_Uptake

General experimental workflow for 4-EMC toxicology screening.

Conclusion

The initial toxicological screening of 4-EMC necessitates a multi-faceted approach, incorporating in vitro and in vivo models to assess its potential for cytotoxicity, genotoxicity, neurotoxicity, and cardiovascular toxicity. While direct data for 4-EMC is sparse, information from its structural isomer 4-MEC and other synthetic cathinones provides a valuable framework for its evaluation. The primary mechanism of action through monoamine transporters is a critical area of investigation. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers to characterize the toxicological profile of 4-EMC and other emerging synthetic cathinones. Further research is imperative to fully elucidate the specific toxicological properties of 4-EMC and to inform public health and regulatory bodies.

References

An In-Depth Technical Guide to 4-Ethylmethcathinone: Structural Analogs, Derivatives, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the substituted cathinone (B1664624) class, structurally analogous to compounds like mephedrone (B570743) (4-methylmethcathinone) and 4-methylethcathinone (4-MEC).[1][2] As a member of this chemical family, 4-EMC is presumed to exert its psychoactive effects primarily through interaction with monoamine neurotransmitter systems.[3][4] These compounds are of significant interest to the scientific community for their potential applications in neuroscience research, particularly in studying the mechanisms of stimulant action, neurochemical signaling, and structure-activity relationships (SAR) at monoamine transporters.[5]

This technical guide provides a comprehensive overview of 4-Ethylmethcathinone and its analogs, focusing on their synthesis, pharmacology, and the experimental protocols used for their evaluation. Due to a lack of specific quantitative data for 4-EMC in the peer-reviewed literature, this guide utilizes data from its closest structural analogs, 4-MEC and mephedrone (4-MMC), to provide a comparative pharmacological context.

Synthesis and Chemical Characterization

The synthesis of 4-substituted methcathinone (B1676376) derivatives typically follows a two-step process involving the α-bromination of a substituted propiophenone, followed by amination. While a specific protocol for 4-EMC is not detailed in published literature, a plausible and established synthetic route can be extrapolated from the synthesis of its analogs, such as mephedrone.[6]

The logical precursor for 4-EMC synthesis is 4-ethylpropiophenone. The general reaction scheme is as follows:

  • α-Bromination: 4-ethylpropiophenone is reacted with bromine (Br₂) in a suitable solvent to yield 2-bromo-1-(4-ethylphenyl)propan-1-one.

  • Amination: The resulting α-bromoketone is then reacted with methylamine (B109427) (CH₃NH₂) to substitute the bromine atom, forming the 4-Ethylmethcathinone base. This is typically followed by conversion to a hydrochloride salt to improve stability and handling.

Chemical Properties of 4-Ethylmethcathinone (4-EMC)

PropertyValue
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one[1][2]
Molecular Formula C₁₂H₁₇NO[1]
Molar Mass 191.27 g/mol [2]
CAS Number 1225622-14-9[2]

Pharmacology

Mechanism of Action at Monoamine Transporters

Synthetic cathinones exert their stimulant effects by modulating the activity of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[7] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Cathinone derivatives can act as either:

  • Reuptake Inhibitors (Blockers): These compounds bind to the transporter, blocking the reuptake of the neurotransmitter, which leads to its accumulation in the synapse. This mechanism is similar to that of cocaine.

  • Substrates (Releasers): These compounds are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flow, causing a massive, non-vesicular release of neurotransmitters. This mechanism is characteristic of amphetamines.

Based on the pharmacology of its close analogs like 4-MEC and mephedrone, 4-EMC is predicted to act as a mixed reuptake inhibitor and releasing agent, with a notable affinity for all three monoamine transporters.[7][8][9]

Quantitative Data on Monoamine Transporter Interactions

As of this review, specific in vitro binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for 4-EMC are not available in the peer-reviewed literature. The following tables present data for the structurally similar analogs, 4-methylethcathinone (4-MEC) and mephedrone (4-MMC), for comparative purposes.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of 4-MEC and Mephedrone Data represents the concentration of the compound required to inhibit 50% of monoamine uptake in HEK 293 cells expressing the human transporters.

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
4-MEC 56716283.2
Mephedrone (4-MMC) 5,9001,90019,300

Source: Data compiled from multiple studies.[7][8]

4-MEC demonstrates potent inhibition at all three transporters, with a preference for SERT and NET over DAT.[7] Mephedrone is also active at all three transporters, showing the highest potency at NET.[8] Both compounds are also known to act as serotonin-releasing agents.[7]

Pharmacokinetics

Specific pharmacokinetic parameters for 4-EMC are not currently available. The table below shows data for mephedrone in male Wistar rats following subcutaneous administration, which can serve as an approximate reference.

Table 2: Pharmacokinetic Parameters of Mephedrone (5 mg/kg, s.c.) in Rats

ParameterSerumBrain
Tₘₐₓ (Time to Max. Concentration) 30 min30 min
Cₘₐₓ (Max. Concentration) 826.2 ng/mL767 ng/g

Source: Data from a pharmacokinetic study on mephedrone.

Detailed Experimental Protocols

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Kᵢ) of a test compound for monoamine transporters.

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT, NET, or SERT in appropriate media.

    • Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • A fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT/NET, [³H]citalopram for SERT).

      • Varying concentrations of the test compound (e.g., 4-EMC) or a known displacing agent for determining non-specific binding (e.g., mazindol for DAT/NET, fluoxetine (B1211875) for SERT).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Assessment of Locomotor Activity in Rodents

This protocol describes a standard method to evaluate the psychostimulant effects of a compound.

  • Animals and Housing:

    • Use adult male Swiss-Webster mice or Sprague-Dawley rats.

    • House animals in groups in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

    • Acclimate animals to the facility for at least one week and handle them daily for several days before testing to reduce stress.

  • Apparatus:

    • Use an open-field activity monitoring system consisting of clear Plexiglas chambers equipped with infrared photobeam arrays to automatically track horizontal and vertical movements.

  • Procedure:

    • Habituation: Transport the animals to the testing room at least 60 minutes before the experiment begins. Place each animal individually into the center of an activity chamber and allow it to explore freely for a 30-60 minute habituation period to establish a baseline activity level.

    • Drug Administration: Prepare solutions of 4-EMC in a suitable vehicle (e.g., 0.9% sterile saline). Following the habituation period, remove the animal from the chamber, administer the test compound or vehicle via intraperitoneal (i.p.) injection, and immediately return it to the chamber.

    • Data Recording: Record locomotor activity continuously for 60-120 minutes post-injection. Data is typically collected in 5- or 10-minute time bins to analyze the time course of the drug's effect.

  • Data Analysis:

    • The primary dependent variable is the total distance traveled (cm) or the number of horizontal beam breaks.

    • Analyze the data using a two-way Analysis of Variance (ANOVA) with dose and time as independent variables.

    • If a significant interaction is found, use post-hoc tests (e.g., Dunnett's or Bonferroni's test) to compare individual dose groups to the vehicle control group at each time point.

Key Signaling Pathways and Experimental Workflows

The interaction of 4-EMC and its analogs with monoamine transporters leads to an increase in extracellular dopamine and serotonin. These neurotransmitters then activate their respective postsynaptic G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that mediate the compound's psychoactive effects.

Dopamine Receptor Signaling in the Nucleus Accumbens

Increased dopamine in the nucleus accumbens, a key region of the brain's reward circuit, acts on D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) receptors.

Dopamine_Signaling cluster_D1 D1 Receptor Pathway (Gs-coupled) cluster_D2 D2 Receptor Pathway (Gi-coupled) D1 Dopamine -> D1R Gs Gs Protein Activation D1->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 CREB CREB Phosphorylation PKA->CREB PP1 PP1 Inhibition DARPP32->PP1 Gene Gene Expression (e.g., c-Fos) CREB->Gene D2 Dopamine -> D2R Gi Gi Protein Activation D2->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit K_channel GIRK Channel Activation Gi->K_channel cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit PKA_inhibit ↓ PKA Activity cAMP_inhibit->PKA_inhibit Hyperpolarization Hyperpolarization K_channel->Hyperpolarization DAT 4-EMC inhibits Dopamine Transporter (DAT) DA_increase ↑ Synaptic Dopamine DAT->DA_increase DA_increase->D1 DA_increase->D2

Caption: Dopamine signaling pathways activated by transporter inhibition.

Serotonin 5-HT₂ Receptor Signaling

Increased serotonin levels lead to the activation of various serotonin receptors. The 5-HT₂ subfamily (5-HT₂ₐ and 5-HT₂c) are Gq/11-coupled receptors that play a significant role in the effects of many psychoactive substances.

Serotonin_Signaling cluster_Gq Canonical Gq/11 Pathway cluster_arrestin β-Arrestin Pathway SERT 4-EMC inhibits/reverses Serotonin Transporter (SERT) Serotonin_increase ↑ Synaptic Serotonin SERT->Serotonin_increase HT2R Serotonin -> 5-HT2A/2C R Serotonin_increase->HT2R Gq Gq/11 Protein Activation HT2R->Gq Arrestin β-Arrestin Recruitment HT2R->Arrestin PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Intracellular Ca²⁺ ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream MAPK MAPK Cascade (ERK1/2 Activation) Arrestin->MAPK Gene_arrestin Gene Expression & Cellular Events MAPK->Gene_arrestin

Caption: Serotonin 5-HT₂ receptor signaling cascades.

Experimental Workflow: Behavioral Pharmacology

The following diagram illustrates a typical workflow for assessing the behavioral effects of a novel psychoactive substance in a rodent model.

Behavioral_Workflow start Hypothesis Formulation acclimation Animal Acclimation & Handling start->acclimation habituation Habituation to Test Environment acclimation->habituation dosing Drug / Vehicle Administration habituation->dosing behavior Behavioral Assay (e.g., Locomotor Activity) dosing->behavior data Data Collection (Automated Tracking) behavior->data analysis Statistical Analysis (e.g., ANOVA) data->analysis interpretation Interpretation of Results analysis->interpretation end Conclusion interpretation->end

Caption: Workflow for a rodent behavioral pharmacology study.

Conclusion

4-Ethylmethcathinone remains a compound of significant interest within the field of neuropharmacology, yet it is notably understudied compared to its close chemical relatives. This guide has synthesized the available information on its likely synthesis, mechanism of action, and the detailed experimental procedures required for its scientific investigation. The provided quantitative data for 4-MEC and mephedrone offer a valuable framework for predicting the pharmacological profile of 4-EMC, highlighting its probable role as a potent monoamine transporter ligand. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to elucidate the specific properties of 4-EMC and other novel synthetic cathinones. Future research should prioritize the direct in vitro and in vivo characterization of 4-EMC to fill the existing data gaps and provide a more complete understanding of its pharmacological and toxicological profile.

References

An In-depth Technical Guide on the Solubility of 4-Ethylmethcathinone Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylmethcathinone Hydrochloride (4-EMC HCl) in various organic solvents. The information contained herein is intended to support research, analytical method development, and formulation studies involving this compound.

Core Solubility Data

The solubility of a compound is a critical physical property that influences its behavior in various applications, from chemical analysis to bioavailability in pharmaceutical formulations. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents.

Organic SolventAbbreviationSolubility (mg/mL)Reference
DimethylformamideDMF1[1]
Dimethyl sulfoxideDMSO2.5[1]
EthanolEtOH5[1]
MethanolMeOH1 (as free base)[2][3][4][5]
Phosphate-Buffered Saline (pH 7.2)PBS10[1]

It is important to note that product information sheets often provide solubility data as an approximate value. For precise determinations, experimental verification is recommended.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the public domain, a standard laboratory procedure for determining the solubility of a chemical compound can be adapted. The following is a generalized protocol based on common laboratory practices.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Obtain 4-EMC HCl and Solvents prep Prepare Supersaturated Solutions (Excess 4-EMC HCl in known volume of solvent) start->prep equilibrate Equilibrate Samples (Thermostatic shaker, 24-48h) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter dilute Dilute Filtered Solution (Prepare for analysis) filter->dilute analyze Quantitative Analysis (e.g., HPLC-UV, GC-MS) dilute->analyze calculate Calculate Solubility (Compare to calibration curve) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Determining the Solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For any specific research or development application, it is highly recommended to perform experimental verification of solubility under the precise conditions of interest.

References

Stability of 4-EMC powder under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 4-Ethylmethcathinone (4-EMC) Powder Under Laboratory Conditions

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to mephedrone (B570743) (4-methylmethcathinone).[1][2] As with many research chemicals and drug analogs, a thorough understanding of its stability is critical for forensic analysis, toxicological studies, and pharmaceutical research. The integrity of analytical results and the safety of handling and storage practices depend on a comprehensive knowledge of how 4-EMC degrades under various environmental conditions.

This technical guide provides a detailed overview of the stability of 4-EMC powder in laboratory settings. It synthesizes available data on the influence of key environmental factors, outlines probable degradation pathways based on structurally similar compounds, and presents standardized experimental protocols for assessing stability.

Core Stability Profile of 4-EMC

The stability of synthetic cathinones, including 4-EMC, is highly dependent on environmental conditions, primarily pH and temperature.[3] The chemical structure, particularly the aminoketone group, is susceptible to degradation, which can significantly impact the purity and potency of the substance over time.

  • pH Dependence : Synthetic cathinones exhibit significant pH-dependent stability. They are considerably more stable under acidic conditions and degrade rapidly in neutral-to-basic solutions.[3][4][5] Studies on methcathinone (B1676376) analogs show they are stable in acidic solutions (pH 4) but degrade as the pH increases.[4][5] This degradation is accelerated dramatically under alkaline conditions.[3]

  • Temperature Dependence : Temperature is a critical factor influencing the degradation rate of cathinones. Elevated temperatures can decrease the estimated half-lives by several orders of magnitude for some compounds.[3] Conversely, frozen storage (-20°C) provides the greatest protection against degradation.[3] Commercial suppliers of 4-EMC hydrochloride recommend storage at -20°C, under which it is reported to be stable for at least five years.[1]

  • Influence of Humidity : While specific studies on the effect of humidity on 4-EMC powder are not available, it is a known factor that can influence the stability and flowability of chemical powders.[6][7] Moisture can be adsorbed onto the powder surface, potentially leading to caking or initiating hydrolytic degradation pathways, especially if temperature fluctuations occur.[6][7]

  • Light Exposure (Photostability) : Photostability is a standard parameter in stability testing.[8] While specific data on 4-EMC is limited, exposure to UV or visible light can provide the energy to initiate degradation reactions in many organic molecules. Therefore, storage in dark conditions is a standard precautionary measure.

Quantitative Stability Data

Quantitative data on the stability of 4-EMC powder is sparse in the literature. Most available information comes from studies of cathinone analogs or 4-EMC in biological matrices. The following table summarizes the key findings.

Matrix/ConditionCompoundTemperaturepHHalf-Life / Stability FindingReference
Preserved Blood4-EMC4°C~7.4T½ = 2.7 months[9]
Crystalline Solid (HCl salt)4-EMC-20°CN/AStable for ≥ 5 years[1]
SolutionMethcathinone AnalogsAmbient4Stable[4][5]
SolutionMethcathinone AnalogsAmbientNeutral to BasicUnstable; degradation rate increases with pH[4][5]
Biological Samples (General)Synthetic CathinonesElevated (32°C)AlkalineExtremely unstable; may be undetectable within 24 hours[3]
Biological Samples (General)Synthetic CathinonesFrozen (-20°C)AcidicMost stable condition[3]

Degradation Pathways

Specific degradation pathways for 4-EMC have not been fully elucidated in the published literature. However, based on studies of its close analog, 4-methylmethcathinone (4-MMC), a probable degradation route can be proposed. The degradation of 4-MMC in an alkaline solution involves oxidation and hydrolysis.[4][5] It is plausible that 4-EMC follows a similar oxidative degradation pathway.

A proposed pathway involves the oxidation of the alpha-carbon, leading to the formation of an intermediate dione, which can be further degraded.

G cluster_legend Legend Compound Compound Intermediate Intermediate Product Degradation Product A 4-EMC B 1-(4-ethylphenyl)-1,2-propanedione (Hypothetical Intermediate) A->B Oxidation (e.g., in alkaline solution) C 4-ethylbenzoic acid (Hypothetical Product) B->C Further Oxidation

Caption: Proposed degradation pathway for 4-EMC based on 4-MMC data.

Experimental Protocols for Stability Testing

A robust stability testing program for 4-EMC powder should be conducted in line with established guidelines, such as those from the International Council for Harmonisation (ICH).[8][10] This involves subjecting the substance to a variety of stress conditions to identify potential degradation products and establish a stability profile.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.[8][10]

  • Acid/Base Hydrolysis :

    • Prepare solutions of 4-EMC powder in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled elevated temperature (e.g., 60°C).[8]

    • Draw samples at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation :

    • Prepare a solution of 4-EMC in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature.[8]

    • Collect samples at various intervals and quench any remaining oxidizing agent if necessary.

  • Thermal Degradation :

    • Expose the solid 4-EMC powder to dry heat (e.g., 80°C) in a calibrated oven.[8]

    • Test the powder at predetermined time points.

  • Photostability Testing :

    • Expose the 4-EMC powder to a controlled light source providing illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

    • A control sample should be protected from light (e.g., with aluminum foil) to assess the contribution of thermal degradation.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions.

  • Storage Conditions :

    • Long-Term : 25°C ± 2°C / 60% RH ± 5% RH.[8]

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.[8]

  • Procedure :

    • Package the 4-EMC powder in the proposed container-closure system.

    • Place samples in calibrated stability chambers set to the long-term and accelerated conditions.

    • Withdraw samples at specified testing frequencies (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[8]

    • Analyze the samples for purity, potency, and degradation products.

Analytical Methodology

A validated, stability-indicating analytical method is required to separate and quantify 4-EMC from its degradation products.[11]

  • High-Performance Liquid Chromatography (HPLC) is a primary technique for stability testing due to its sensitivity and versatility.[11]

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase : A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Detection : UV detection at a suitable wavelength (e.g., 260 nm, as indicated for 4-EMC) or mass spectrometry (LC-MS) for peak identification.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective, particularly for identifying volatile degradation products.[4][5]

G cluster_setup Phase 1: Setup & Stress Testing cluster_stress cluster_storage Phase 2: Long-Term & Accelerated Storage cluster_analysis Phase 3: Analysis & Evaluation A Obtain 4-EMC Powder (Primary Batches) B Develop & Validate Stability-Indicating Method (e.g., HPLC-UV/MS) A->B C Forced Degradation Studies C1 Acid/Base Hydrolysis C2 Oxidation (H₂O₂) C3 Thermal (Dry Heat) C4 Photostability (ICH Q1B) D Package Samples in Target Container System C1->D Inform Method Specificity C2->D Inform Method Specificity C3->D Inform Method Specificity C4->D Inform Method Specificity E Store at Long-Term Conditions (25°C / 60% RH) D->E F Store at Accelerated Conditions (40°C / 75% RH) D->F G Pull Samples at Scheduled Timepoints E->G F->G H Analyze Samples using Validated Method G->H I Evaluate Data: - Assay (% Label Claim) - Impurity Profile - Degradation Kinetics H->I J Establish Shelf-Life & Storage Conditions I->J

Caption: Workflow for a comprehensive stability study of 4-EMC powder.

Conclusion and Recommendations

The stability of 4-EMC is significantly influenced by pH and temperature. The available evidence strongly suggests that, like other synthetic cathinones, 4-EMC powder is most stable under acidic, cool, and dark conditions. It is prone to rapid degradation in alkaline environments and at elevated temperatures.

Recommendations for Laboratory Handling and Storage:

  • Long-Term Storage : 4-EMC powder should be stored in a tightly sealed, light-resistant container at -20°C.

  • Working Solutions : Aqueous solutions for analytical purposes should be prepared in an acidic buffer (e.g., pH 4) to minimize degradation. Basic solutions should be avoided or used immediately after preparation.

  • Environmental Control : To ensure the integrity of the powder, it should be handled in environments with controlled temperature and low humidity. Exposure to direct light should be minimized.

  • Verification : The purity of 4-EMC standards should be periodically verified, especially if they have been stored for extended periods or subjected to temperature fluctuations.

References

An In-depth Technical Guide to 4-Ethylmethcathinone HCl: Purity and Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Ethylmethcathinone hydrochloride (4-EMC HCl), a synthetic stimulant of the cathinone (B1664624) class.[1] A structural isomer of 4-MEC and 3,4-DMMC, 4-EMC has been identified in numerous countries and is a subject of interest in both forensic and research settings.[2] As with any scientific investigation, the use of well-characterized materials with established purity is paramount for obtaining reliable and reproducible results. This document details the available reference standards, analytical methodologies for purity assessment, and key chemical and physical properties of 4-EMC HCl.

Chemical and Physical Data

A summary of the fundamental chemical and physical properties of 4-Ethylmethcathinone and its hydrochloride salt is presented below.

PropertyValueSource
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[3][4][5]
Synonyms 4-EMC, this compound[3][6]
CAS Number 1391053-87-4 (for HCl salt)[4][5][6][7][8][9]
Molecular Formula C₁₂H₁₇NO · HCl[4][6][7][8]
Molecular Weight 227.7 g/mol [6][10]
Appearance White powder (HCl salt)[3]
Melting Point 182.2 °C (for HCl salt)[3]
Purity (as reference standard) ≥97%[6]
Stability ≥ 5 years (storage conditions may apply)[6]

Reference Standards for 4-Ethylmethcathinone HCl

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying a substance. Several organizations provide 4-Ethylmethcathinone HCl as a reference material, ensuring the quality and accuracy of analytical testing.

ProviderProduct Name/SynonymProduct Code (Example)FormatPurity
Cayman Chemical4-Ethylmethcathinone (hydrochloride)9001078Neat Solid≥97%[6]
LGC Standards4-Ethylmethcathinone.HClLPM-ETM-1402-HC-10Neat SolidNot specified
LGC Standards4-EMC HCl (this compound) 1.0 mg/ml in Methanol (as free base)LGCAMP1387.04-01SolutionNot specified
Lipomed4-Ethylmethcathinone.HClETM-1402-HCNeat SolidNot specified

It is crucial to obtain a certificate of analysis for any reference standard to confirm its identity, purity, and storage conditions.

Analytical Methodologies for Purity Determination and Identification

A combination of analytical techniques is typically employed to confirm the identity and assess the purity of a 4-Ethylmethcathinone HCl sample.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

Experimental Protocol: GC-MS Analysis of 4-Ethylmethcathinone HCl [3]

  • Sample Preparation: Dilute the analyte to approximately 1 mg/mL and perform a base extraction into chloroform.[3]

  • Instrumentation: Agilent gas chromatograph with a mass selective detector (MSD).[3]

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Temperatures:

    • Injector: 280°C[3]

    • MSD Transfer Line: 280°C[3]

    • MS Source: 230°C[3]

    • MS Quadrupole: 150°C[3]

  • Oven Program:

    • Initial temperature of 100°C, hold for 1.0 minute.[3]

    • Ramp up to 300°C at a rate of 12°C/min.[3]

    • Hold at 300°C for 9.0 minutes.[3]

  • Injection: 1 µL injection volume with a split ratio of 20:1.[3]

  • MS Parameters:

    • Mass Scan Range: 34-550 amu[3]

    • Acquisition Mode: Scan[3]

  • Expected Retention Time: Approximately 7.080 minutes.[3]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For quantitative NMR (qNMR), an internal standard with a known concentration is used to determine the purity of the analyte.

Experimental Protocol: ¹H NMR Analysis of 4-Ethylmethcathinone HCl [3]

  • Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterium (B1214612) oxide (D₂O). Add a known quantity of an internal standard (e.g., maleic acid) and a reference standard (e.g., TSP for 0 ppm).[3]

  • Instrumentation: 400 MHz NMR spectrometer.[3]

  • Parameters:

    • Spectral Width: At least -3 ppm to 13 ppm.[3]

    • Pulse Angle: 90°[3]

    • Delay Between Pulses: 45 seconds[3]

FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule, providing a characteristic "fingerprint."

Experimental Protocol: FTIR Analysis of 4-Ethylmethcathinone HCl [3]

  • Instrumentation: FTIR spectrometer with a diamond attenuated total reflectance (ATR) attachment (3 bounce).[3]

  • Scan Parameters:

    • Number of Scans: 32[3]

    • Number of Background Scans: 32[3]

    • Resolution: 4 cm⁻¹[3]

    • Sample Gain: 8[3]

    • Aperture: 150[3]

LC-MS/MS is a highly sensitive and selective technique, particularly useful for analyzing compounds that are not amenable to GC-MS, such as non-volatile or thermally labile molecules. It is also a preferred method for analyzing complex matrices like biological fluids. A validated LC-MS/MS method has been developed for the detection and quantification of 16 synthetic cathinones, including 4-EMC, in human urine.[11]

Pharmacological Profile

4-Ethylmethcathinone acts as a releasing agent for the monoamine neurotransmitters serotonin, dopamine, and norepinephrine.[1] This mechanism of action is responsible for its stimulant and entactogenic effects, which can include enhanced mood, increased energy, and heightened alertness.[1]

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis and pharmacology of 4-Ethylmethcathinone HCl.

Purity_Assessment_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Receive 4-EMC HCl Sample Documentation Document Sample Information Sample_Reception->Documentation Sample_Prep Prepare for Analysis (e.g., dissolve in solvent) Documentation->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS NMR NMR Spectroscopy Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Process and Analyze Data GC_MS->Data_Processing NMR->Data_Processing FTIR->Data_Processing LC_MS->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Structure_Verification Verify Chemical Structure Data_Processing->Structure_Verification Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Structure_Verification->Final_Report Analytical_Techniques cluster_separation Separation Techniques cluster_detection Detection & Identification EMC 4-Ethylmethcathinone HCl GC Gas Chromatography (GC) EMC->GC for volatile analysis LC Liquid Chromatography (LC) EMC->LC for non-volatile analysis NMR NMR Spectroscopy EMC->NMR for structure elucidation FTIR FTIR Spectroscopy EMC->FTIR for functional groups MS Mass Spectrometry (MS) GC->MS coupled technique LC->MS coupled technique Pharmacological_Action cluster_transporters Monoamine Transporters cluster_effects Neurotransmitter Release EMC 4-Ethylmethcathinone (4-EMC) DAT Dopamine Transporter (DAT) EMC->DAT acts on NET Norepinephrine Transporter (NET) EMC->NET acts on SERT Serotonin Transporter (SERT) EMC->SERT acts on DA_Release ↑ Dopamine DAT->DA_Release NE_Release ↑ Norepinephrine NET->NE_Release 5HT_Release ↑ Serotonin SERT->5HT_Release

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 4-Ethylmethcathinone (4-EMC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of psychoactive substances that are structurally and pharmacologically similar to amphetamines. As a compound of interest in forensic and clinical toxicology, as well as in drug development research, a reliable and validated analytical method for its identification and quantification is crucial. This document provides a detailed protocol for the analysis of 4-Ethylmethcathinone using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust technique for the analysis of volatile and semi-volatile compounds. The methodology outlined below covers sample preparation, instrumentation, and data analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for the extraction of synthetic cathinones from biological matrices.[1]

Reagents and Materials:

  • Sample containing 4-Ethylmethcathinone (e.g., in solution, seized material, or biological matrix)

  • Ethyl acetate (B1210297) (analytical grade)

  • 0.5 M Ammonium (B1175870) hydrogen carbonate solution

  • Internal Standard (IS) solution (e.g., Methylone-d3 at a known concentration)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • To 1 mL of the sample, add 5 µL of the internal standard solution (e.g., Methylone-d3).

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate solution.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are based on a general method for the analysis of synthetic cathinones, including 4-Ethylmethcathinone.[2]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: Increase to 200 °C at a rate of 20 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 10 °C/min.

    • Final hold: Hold at 300 °C for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 4-Ethylmethcathinone under the specified GC-MS conditions.

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-Ethylmethcathinone2.011 (±0.000)[2]191, 162, 133, 105, 77, 58

Note: The retention time is based on a specific study and may vary slightly depending on the exact instrumental conditions and column characteristics. The key mass fragments are predicted based on the structure of 4-Ethylmethcathinone and typical fragmentation patterns of synthetic cathinones.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of 4-Ethylmethcathinone.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer Add_IS->Add_Buffer LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_Buffer->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution (Ethyl Acetate) Evaporate->Reconstitute GC_Injection GC Injection Reconstitute->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of 4-Ethylmethcathinone.

Discussion

The presented GC-MS method provides a robust and reliable approach for the identification and quantification of 4-Ethylmethcathinone. The liquid-liquid extraction procedure is effective for isolating the analyte from complex matrices. The chromatographic conditions are optimized to achieve good separation of 4-EMC from other potential components in the sample. The mass spectrometric detection in full scan mode allows for the confirmation of the analyte's identity by comparing the acquired mass spectrum with reference spectra. For quantitative analysis, it is recommended to use a deuterated internal standard to correct for variations in extraction efficiency and instrument response. The method should be validated in the user's laboratory to ensure it meets the specific requirements for accuracy, precision, and sensitivity. Potential challenges in the analysis of synthetic cathinones include the presence of isomers, which may require optimization of the chromatographic method for complete separation.[3]

References

Application Note: Quantification of 4-Ethylethcathinone (4-EMC) in Human Urine using High-Performance Liquid Chromatography with Diode-Array Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylethcathinone (4-EMC) is a synthetic cathinone (B1664624), a class of novel psychoactive substances (NPS) that has seen increased recreational use. Monitoring the presence and concentration of 4-EMC in biological matrices such as urine is crucial for clinical and forensic toxicology. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method for the selective and rapid quantification of 4-EMC in human urine. The methodology is adapted from established procedures for similar cathinone derivatives and provides a reliable approach for researchers and drug development professionals.[1][2]

Principle

This method involves the isolation of 4-EMC from a urine matrix using solid-phase extraction (SPE). The chromatographic separation is then achieved on a pentafluorophenyl (PFP) column with an isocratic mobile phase, followed by detection and quantification using a Diode-Array Detector. Procaine (B135) hydrochloride is utilized as an internal standard (IS) to ensure accuracy and precision.[1][2]

Experimental Protocol

1. Materials and Reagents

2. Instrumentation

  • HPLC system equipped with a pump, manual injector, and a Diode-Array Detector (DAD).

  • Chromatographic column: Kinetex PFP (pentafluorophenyl), 100 x 3.0 mm, 2.6 µm particle size.

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile (33%, v/v) and 0.005M ammonium trifluoroacetate buffer (67%, v/v) with a pH of 4.93 ± 0.03.[1][2]

  • Stock Solutions: Prepare stock solutions of 4-EMC and procaine hydrochloride (IS) in methanol at a concentration of 1 mg/mL. Store at 4–8°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-EMC stock solution with the mobile phase to achieve the desired calibration range (e.g., 25–2,400 ng/mL).[2]

  • Internal Standard Working Solution: Prepare a working solution of procaine hydrochloride at a concentration of 800 ng/mL.[1]

4. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of a urine sample, add 500 µL of the internal standard solution (800 ng/mL) and 1,000 µL of 1% acetic acid in water.

  • Vortex the mixture for 20 seconds.[2]

  • Condition the SPE column with 1 mL of acetonitrile followed by 1 mL of deionized water.

  • Load the sample mixture onto the conditioned SPE column.

  • Wash the column with 1 mL of 1% acetic acid in water, followed by 1 mL of 5% acetic acid in methanol.

  • Dry the column under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

5. HPLC-DAD Conditions

  • Column: Kinetex PFP (100 x 3.0 mm, 2.6 µm)

  • Mobile Phase: Acetonitrile : 0.005M Ammonium Trifluoroacetate (pH 4.93) (33:67, v/v)[1][2]

  • Flow Rate: 0.350 mL/min[1][2]

  • Detection Wavelength: 262 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Data Presentation

Table 1: Chromatographic and Validation Parameters for 4-EMC Quantification

ParameterValueReference
Retention Time (4-EMC) To be determined experimentally-
Retention Time (IS) To be determined experimentally-
Linearity Range 25–2,400 ng/mL[2]
Correlation Coefficient (r²) > 0.99[1]
Limit of Detection (LOD) 40 ng/mL[2]
Limit of Quantification (LOQ) 100 ng/mL[2]
Intra-day Precision (%RSD) < 1.26%[2]
Inter-day Precision (%RSD) < 1.26%[2]
Recovery 71–82%[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (500 µL) add_is Add Internal Standard (500 µL, 800 ng/mL) urine_sample->add_is add_acid Add 1% Acetic Acid (1000 µL) add_is->add_acid vortex Vortex (20s) add_acid->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elution spe->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution in Mobile Phase (100 µL) evaporate->reconstitute injection Injection (20 µL) reconstitute->injection separation Chromatographic Separation (PFP Column) injection->separation detection DAD Detection (262 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for the quantification of 4-EMC in urine.

logical_relationships cluster_parameters Validation Parameters cluster_criteria Acceptance Criteria method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity precision Precision (Intra-day & Inter-day) method_validation->precision accuracy Accuracy (Recovery) method_validation->accuracy lod_loq LOD & LOQ method_validation->lod_loq spec_crit No interference at analyte retention time specificity->spec_crit lin_crit r² > 0.99 linearity->lin_crit prec_crit %RSD within acceptable limits precision->prec_crit acc_crit Recovery within 70-120% accuracy->acc_crit lod_loq_crit Demonstrated sensitivity lod_loq->lod_loq_crit

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Detection of 4-Ethylmethcathinone (4-EMC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Ethylmethcathinone (4-EMC), a synthetic cathinone (B1664624), in various biological matrices. The protocols outlined below are intended for forensic toxicology, clinical chemistry, and research applications.

Introduction

4-Ethylmethcathinone (4-EMC) is a psychoactive substance belonging to the synthetic cathinone class, which has emerged as a recreational drug. Accurate and sensitive analytical methods are crucial for its detection in biological specimens to understand its pharmacokinetics, toxicology, and to aid in clinical and forensic investigations. The primary analytical techniques employed for the determination of 4-EMC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity for the identification and quantification of 4-EMC in complex biological matrices such as blood, urine, hair, and oral fluid.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of 4-Ethylmethcathinone (4-EMC) and related synthetic cathinones in various biological matrices. These values can serve as a benchmark for method development and validation.

Table 1: Quantitative Parameters for 4-EMC Detection by LC-MS/MS

Biological MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
BloodLC-Q/TOF-MSNot Specified0.25 - 5 ng/mL81 - 93%[1]
UrineLC-Q/TOF-MSNot Specified0.25 - 5 ng/mL84 - 104%[1]
HairLC-MS/MSNot Specified0.001 ng/mg (for 4-MEC)Not Specified
Oral FluidUPLC-MS/MS<1 µg/L1 - 5 ng/mL>70%[2][3]

Table 2: Quantitative Parameters for 4-EMC Detection by GC-MS

Biological MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Whole BloodGC-MS/MS0.02 - 0.72 ng/mL1 - 2.5 ng/mL83.2 - 106%[4][5]
UrineGC-MSNot SpecifiedNot SpecifiedNot Specified[6]
Oral FluidGC-MS/MSNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Analysis of 4-EMC in Whole Blood by GC-MS/MS

This protocol is adapted from a validated method for the determination of synthetic cathinones in whole blood.[4][5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of whole blood, add an internal standard (e.g., mephedrone-d3).

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for derivatization.

2. Derivatization

  • Add 30 µL of pentafluoropropionic anhydride (B1165640) (PFPA) to the reconstituted extract.

  • Vortex and incubate at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS/MS analysis.

3. GC-MS/MS Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 285°C at 20°C/minute.

    • Hold at 285°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for 4-EMC (as PFPA derivative): To be determined based on the mass spectrum of the derivatized standard.

Protocol 2: Analysis of 4-EMC in Urine by LC-MS/MS

This protocol is based on a validated method for the detection of synthetic cathinones in urine.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., 4-EMC-d5).

  • Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for 4-EMC:

    • Quantifier: To be determined (e.g., m/z 192.1 → 163.1)

    • Qualifier: To be determined (e.g., m/z 192.1 → 77.1)

Protocol 3: Analysis of 4-EMC in Hair by LC-MS/MS

This protocol is adapted from methods for the analysis of synthetic cathinones in hair.[8][9][10][11]

1. Sample Preparation: Decontamination and Extraction

  • Wash approximately 20 mg of hair sequentially with dichloromethane (B109758) and methanol to remove external contamination.

  • Allow the hair to air dry completely.

  • Pulverize the decontaminated hair using a ball mill.

  • To the pulverized hair, add an internal standard (e.g., 4-EMC-d5) and 1 mL of methanol.

  • Sonciate the mixture for 2 hours at 50°C.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the methanol supernatant to a clean tube and evaporate to dryness.

  • Proceed with Solid-Phase Extraction (SPE) for cleanup.

2. Solid-Phase Extraction (SPE)

  • Reconstitute the dried extract in 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Condition a mixed-mode cation exchange SPE cartridge as described in Protocol 2.

  • Load the reconstituted sample onto the SPE cartridge.

  • Follow the wash and elution steps as described in Protocol 2.

  • Evaporate the eluate and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Use the same LC-MS/MS parameters as described in Protocol 2.

Visualizations

The following diagrams illustrate the experimental workflows for the detection of 4-EMC in biological samples.

GC_MS_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_derivatization Derivatization cluster_analysis Analysis Blood_Sample Whole Blood Sample (200 µL) Add_IS Add Internal Standard Blood_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Add_IS->LLE Centrifuge1 Centrifuge LLE->Centrifuge1 Evaporate1 Evaporate Organic Layer Centrifuge1->Evaporate1 Reconstitute1 Reconstitute in Ethyl Acetate Evaporate1->Reconstitute1 Add_PFPA Add PFPA Reconstitute1->Add_PFPA Incubate Incubate at 70°C Add_PFPA->Incubate Evaporate2 Evaporate to Dryness Incubate->Evaporate2 Reconstitute2 Reconstitute in Ethyl Acetate Evaporate2->Reconstitute2 GC_MS_Analysis GC-MS/MS Analysis Reconstitute2->GC_MS_Analysis

Caption: Workflow for 4-EMC detection in blood by GC-MS/MS.

LC_MS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis Analysis Urine_Sample Urine Sample (1 mL) Add_IS Add Internal Standard Urine_Sample->Add_IS Buffer Add Phosphate Buffer Add_IS->Buffer Centrifuge1 Centrifuge Buffer->Centrifuge1 SPE_Load Load Sample Centrifuge1->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate Eluate SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: Workflow for 4-EMC detection in urine by LC-MS/MS.

Hair_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (SPE) cluster_analysis Analysis Hair_Sample Hair Sample (20 mg) Decontaminate Decontaminate Hair_Sample->Decontaminate Pulverize Pulverize Decontaminate->Pulverize Add_IS Add Internal Standard Pulverize->Add_IS Extraction Methanolic Extraction (Sonication) Add_IS->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Evaporate1 Evaporate Supernatant Centrifuge1->Evaporate1 Reconstitute1 Reconstitute in Buffer Evaporate1->Reconstitute1 SPE Solid-Phase Extraction Reconstitute1->SPE Evaporate2 Evaporate Eluate SPE->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 LC_MS_Analysis LC-MS/MS Analysis Reconstitute2->LC_MS_Analysis

Caption: Workflow for 4-EMC detection in hair by LC-MS/MS.

References

Application Notes and Protocols for the Analysis of 4-Ethoxymethcathinone (4-EMC) in Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 4-ethoxymethcathinone (4-EMC), a synthetic cathinone (B1664624), in human whole blood for quantitative analysis. The described methods—Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed in forensic toxicology and clinical research for the determination of illicit drugs and new psychoactive substances.

Introduction to 4-EMC and Analytical Challenges

4-Ethoxymethcathinone (4-EMC) is a stimulant drug of the cathinone class that has been sold as a designer drug. Accurate and reliable quantification of 4-EMC in blood is crucial for forensic investigations, clinical toxicology, and pharmacokinetic studies. The complex nature of blood as a biological matrix presents analytical challenges, including the presence of proteins, lipids, and other endogenous substances that can interfere with analysis and affect the accuracy of results. Proper sample preparation is therefore a critical step to remove these interferences, concentrate the analyte of interest, and ensure the reliability of the analytical method.

This document outlines three widely used sample preparation techniques, providing detailed protocols and expected performance data to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes the typical quantitative performance parameters for the analysis of 4-EMC and related synthetic cathinones in blood using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. These values are derived from published literature and serve as a general guide. It is essential to validate these methods in-house to establish specific performance characteristics.

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 60-86%[1]>70% for most analytes[2]81-93%[3][4]
Matrix Effect Significant ion suppression may occur[1]Variable, can be minimized with appropriate solvent selectionMinimal, with acceptable precision and bias[3][4]
Limit of Detection (LOD) 0.5 - 1.7 ng/mL (for related cathinones)[1]Not specifically reported for 4-EMCNot explicitly stated, but LOQ is low
Limit of Quantitation (LOQ) 5 ng/mL (for related cathinones)[1]10–25 ng/mL (for other illicit drugs)0.25 - 5 ng/mL[3][4]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly useful for high-throughput screening.

Principle: A water-miscible organic solvent is added to the blood sample to reduce the solubility of proteins, causing them to precipitate. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.

Experimental Protocol:

  • To 100 µL of whole blood in a microcentrifuge tube, add a known amount of an appropriate internal standard.

  • Add 300 µL of a chilled precipitation solvent, such as a mixture of acetone (B3395972) and acetonitrile (B52724) (30:70 v/v).[5][6]

  • Vortex the mixture vigorously for 15-30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5][6]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase. For some analytes, a dilution step may be necessary.[5][6]

Workflow Diagram:

Protein_Precipitation A 100 µL Whole Blood + Internal Standard B Add 300 µL Chilled Acetone:Acetonitrile (30:70) A->B Precipitation C Vortex (15-30 sec) B->C Mixing D Centrifuge (10,000 x g, 10 min) C->D Separation E Collect Supernatant D->E Extraction F Analysis by LC-MS/MS E->F Analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample clean-up technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Principle: 4-EMC, being a moderately lipophilic compound, can be extracted from the aqueous blood matrix into an immiscible organic solvent. This process isolates the analyte from water-soluble interferences.

Experimental Protocol:

  • To 50 µL of whole blood in a glass tube, add a known amount of an appropriate internal standard.

  • Add 1.0 mL of an extraction solvent mixture, such as methanol (B129727):acetonitrile (40:60 v/v).[7]

  • Vortex the mixture for 10 seconds to ensure efficient extraction.[7]

  • Centrifuge the sample at 4100 rpm for 10 minutes to separate the aqueous and organic layers.[7]

  • Transfer the entire supernatant (organic layer) to a clean tube.[7]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[7]

  • Reconstitute the dried extract in 150 µL of the initial mobile phase for LC-MS/MS analysis.[7]

  • Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 5 minutes before transferring to an autosampler vial.[7]

Workflow Diagram:

Liquid_Liquid_Extraction A 50 µL Whole Blood + Internal Standard B Add 1.0 mL Methanol:Acetonitrile (40:60) A->B Extraction C Vortex (10 sec) B->C Mixing D Centrifuge (4100 rpm, 10 min) C->D Phase Separation E Transfer Supernatant D->E Collection F Evaporate to Dryness E->F Concentration G Reconstitute in Mobile Phase F->G Preparation H Analysis by LC-MS/MS G->H Analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. It is known for providing cleaner extracts compared to PPT and LLE.

Principle: The blood sample is passed through a cartridge containing a solid sorbent. 4-EMC is retained on the sorbent while interferences are washed away. The purified analyte is then eluted from the sorbent with a small volume of an appropriate solvent.

Experimental Protocol (based on a method for synthetic cathinones): [3][4]

  • Sample Pre-treatment: Dilute the whole blood sample with a buffer to ensure optimal binding to the SPE sorbent.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0).

  • Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/minute).

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak acidic solution followed by methanol.

  • Elution: Elute the retained 4-EMC from the cartridge using a small volume of a basic organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

Solid_Phase_Extraction cluster_0 SPE Cartridge A Pre-treated Blood Sample C Load Sample A->C Loading B Condition SPE Cartridge (Methanol, Buffer) D Wash Cartridge (Acid, Methanol) C->D Washing E Elute 4-EMC (Basic Organic Solvent) D->E Elution F Evaporate & Reconstitute E->F Post-extraction G Analysis by LC-MS/MS F->G Analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation method for 4-EMC analysis in blood depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening, but may be prone to matrix effects. Liquid-liquid extraction provides a cleaner extract than PPT but is more labor-intensive. Solid-phase extraction is the most selective method, yielding the cleanest extracts and lowest limits of quantitation, making it ideal for methods requiring high sensitivity and accuracy. It is strongly recommended that each laboratory validates its chosen method to ensure it meets the required performance criteria for the intended application.

References

Application Note: Solid-Phase Extraction for the Quantification of 4-Ethylethcathinone (4-EMC) in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and purification of 4-ethylethcathinone (B1651092) (4-EMC) from human serum samples prior to chromatographic analysis. The described methodology is crucial for researchers, forensic toxicologists, and drug development professionals requiring accurate quantification of this synthetic cathinone (B1664624) in a complex biological matrix. The protocol demonstrates high extraction efficiency and yields clean extracts suitable for sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

4-Ethylethcathinone (4-EMC) is a synthetic stimulant of the cathinone class that has been identified in the illicit drug market. Accurate determination of 4-EMC in biological fluids like serum is essential for clinical and forensic investigations. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing higher analyte recovery, reduced solvent consumption, and cleaner sample extracts.[1][2] This note provides a detailed protocol for a mixed-mode or reversed-phase SPE procedure optimized for 4-EMC extraction from serum.

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of synthetic cathinones, including 4-EMC, from blood or serum, as reported in various studies. These values demonstrate the effectiveness of the methodology.

ParameterTypical ValueReference
Extraction Efficiency > 73%[3][4]
Linearity Range 10 - 800 ng/mL[3][4]
Limit of Detection (LOD) 5 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3][4]
Coefficient of Determination (r²) > 0.99[3][4]

Experimental Protocol

This protocol is intended for the extraction of 4-EMC from human serum samples using a generic mixed-mode cation exchange or a reversed-phase SPE cartridge.

Materials and Reagents:

1. Sample Pre-treatment:

  • Allow serum samples to thaw to room temperature.

  • To 1 mL of serum in a centrifuge tube, add a known concentration of the internal standard.

  • To disrupt protein binding, add 2 mL of acetonitrile or treat with an appropriate buffer to adjust the pH.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) Procedure:

The following steps outline the SPE process. Ensure that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.[2]

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water, followed by 3 mL of phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated serum supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less strongly bound impurities.[6]

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution:

    • Elute the 4-EMC from the cartridge using 2 mL of an appropriate elution solvent. For mixed-mode cation exchange, a basic organic solvent (e.g., 2% ammonium hydroxide in methanol) is effective.[7] For reversed-phase, a stronger organic solvent like methanol or acetonitrile can be used.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis.[2]

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for 4-EMC from serum.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution serum 1. Serum Sample + Internal Standard protein_precip 2. Protein Precipitation (e.g., Acetonitrile) serum->protein_precip centrifuge 3. Centrifugation protein_precip->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant condition 5. Conditioning (Methanol) supernatant->condition Load Supernatant equilibrate 6. Equilibration (Water/Buffer) condition->equilibrate load 7. Sample Loading equilibrate->load wash 8. Washing (Water & 5% Methanol) load->wash elute 9. Elution (e.g., NH4OH in Methanol) wash->elute evaporate 10. Evaporation (Nitrogen) elute->evaporate reconstitute 11. Reconstitution evaporate->reconstitute analysis 12. GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of 4-EMC from serum.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reproducible method for the isolation of 4-EMC from human serum. This procedure is critical for obtaining clean extracts and achieving the low detection limits required for forensic and clinical analysis. The methodology can be adapted for a range of synthetic cathinones and is suitable for high-throughput laboratory settings.

References

Application Notes and Protocols for the Derivatization of 4-Ethylmethcathinone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class. Accurate and sensitive detection and quantification of 4-EMC in various matrices are crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such substances. However, the polar nature of the secondary amine group in 4-EMC can lead to poor chromatographic peak shape and thermal degradation. Chemical derivatization is a critical step to enhance the volatility and thermal stability of 4-EMC, thereby improving its GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of 4-EMC using Trifluoroacetic Anhydride (TFAA) prior to GC-MS analysis. Acylation of the secondary amine with TFAA produces a non-polar and more volatile N-trifluoroacetyl derivative, leading to improved chromatographic resolution and mass spectral characteristics.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the GC-MS analysis of 4-Ethylmethcathinone following derivatization with TFAA. It is important to note that specific retention times and mass fragments should be confirmed using a certified reference standard.

Table 1: GC-MS Parameters for Analysis of TFAA-Derivatized 4-EMC

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C
Mass Scan Range50-550 amu
Solvent Delay3 minutes

Table 2: Expected Mass Spectrometric Data for N-Trifluoroacetyl-4-Ethylmethcathinone (TFAA-4-EMC)

AnalyteMolecular Ion (m/z)Base Peak (m/z)Major Fragment Ions (m/z)
TFAA-4-EMC287 (predicted)124 (predicted)119, 91, 77

Note: The mass spectrometric data is predicted based on the fragmentation of the closely related compound, N-trifluoroacetyl-4-methylethcathinone (TFAA-4-MEC)[1]. The molecular ion of TFAA-4-EMC is expected at m/z 287. The base peak is predicted to be at m/z 124, corresponding to the [C2H5-N≡C-CF3]+ fragment. Other significant fragments are anticipated at m/z 119 (ethylbenzoyl cation), m/z 91 (ethylphenyl cation), and m/z 77 (phenyl cation).

Table 3: Estimated Method Performance Characteristics

ParameterExpected Value
Retention Time (RT)~ 8 - 12 minutes (highly dependent on specific GC conditions)
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1 - 10 ng/mL
Linearity Range10 - 1000 ng/mL

Note: The performance characteristics are estimates based on published data for similar cathinones derivatized with fluorinated anhydrides[2]. Actual values must be determined during method validation.

Experimental Protocols

This section provides a detailed protocol for the derivatization of 4-EMC with TFAA.

Materials and Reagents:

  • 4-Ethylmethcathinone (4-EMC) standard

  • Trifluoroacetic Anhydride (TFAA), >99% purity

  • Ethyl Acetate (B1210297), HPLC grade

  • Pyridine (B92270), anhydrous

  • Nitrogen gas, high purity

  • Glass reaction vials (e.g., 2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

Protocol: Derivatization of 4-EMC with TFAA

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-EMC standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Pipette an appropriate volume of the stock solution into a clean glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of ethyl acetate and 10 µL of pyridine (as a catalyst and acid scavenger).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture in a heating block or water bath at 70 °C for 30 minutes[2].

  • Sample Work-up:

    • After incubation, allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate.

    • Vortex briefly to dissolve the residue completely.

  • GC-MS Analysis:

    • Transfer the reconstituted sample to a GC-MS autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 1.

Mandatory Visualizations

Derivatization_Workflow Workflow for Derivatization and GC-MS Analysis of 4-EMC cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up & Analysis start 4-EMC Sample evaporate Evaporate to Dryness start->evaporate add_reagents Add Ethyl Acetate, Pyridine, and TFAA evaporate->add_reagents vortex Vortex Mix add_reagents->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool evaporate2 Evaporate to Dryness cool->evaporate2 reconstitute Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Experimental workflow for the derivatization and GC-MS analysis of 4-EMC.

Derivatization_Reaction Derivatization of 4-Ethylmethcathinone with TFAA cluster_reactants Reactants cluster_products Products EMC 4-Ethylmethcathinone (Secondary Amine) plus + EMC->plus TFAA Trifluoroacetic Anhydride (TFAA) TFAA_EMC N-Trifluoroacetyl-4-Ethylmethcathinone (Volatile Derivative) TFAA->TFAA_EMC Pyridine, 70°C plus2 + TFAA_EMC->plus2 TFA Trifluoroacetic Acid (Byproduct) plus->TFAA plus2->TFA

Caption: Chemical reaction for the derivatization of 4-EMC with TFAA.

References

Application Notes and Protocols for the Analytical Method Validation of 4-Ethylmethcathinone (4-EMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to methcathinone (B1676376) and mephedrone. As a novel psychoactive substance (NPS), robust and validated analytical methods are crucial for its unambiguous identification and quantification in various matrices, including seized materials and biological samples. This document provides detailed application notes and protocols for the validation of analytical methods for 4-EMC, adhering to international guidelines such as those from the International Council for Harmonisation (ICH). The methodologies described herein are intended to serve as a comprehensive guide for researchers and forensic scientists.

Signaling Pathway of 4-Ethylmethcathinone

Synthetic cathinones like 4-EMC primarily act as monoamine transporter inhibitors and/or releasers.[1] They interact with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This surge in monoamines is responsible for the stimulant and entactogenic effects of these substances.

4-EMC Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft 4-EMC 4-EMC DAT Dopamine Transporter (DAT) 4-EMC->DAT Inhibits Reuptake & Induces Efflux SERT Serotonin Transporter (SERT) 4-EMC->SERT Inhibits Reuptake & Induces Efflux NET Norepinephrine Transporter (NET) 4-EMC->NET Inhibits Reuptake & Induces Efflux Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Release Serotonin_cleft Increased Serotonin Serotonin->Serotonin_cleft Release Norepinephrine_cleft Increased Norepinephrine Norepinephrine->Norepinephrine_cleft Release

Caption: Mechanism of action of 4-EMC on monoamine transporters.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3] The following workflow outlines the key stages of method validation.

Analytical Method Validation Workflow start Define Analytical Method Requirements develop Method Development & Optimization start->develop protocol Prepare Validation Protocol develop->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report implement Implement Validated Method for Routine Use report->implement

Caption: General workflow for analytical method validation.

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for the analysis of 4-EMC using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The quantitative data presented are based on typical performance characteristics for the analysis of synthetic cathinones and should be confirmed during in-house validation.

Protocol 1: Quantitative Determination of 4-EMC by HPLC-DAD

This method is suitable for the quantification of 4-EMC in seized powders and tablets.

Instrumentation and Materials
  • High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of 4-EMC hydrochloride.

  • HPLC-grade acetonitrile (B52724) and methanol (B129727).

  • Ammonium formate (B1220265) and formic acid.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 262 nm.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-EMC HCl reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Homogenize the seized material. Accurately weigh a portion of the sample, dissolve it in a known volume of methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

Method Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and known related substances.No interfering peaks at the retention time of 4-EMC.
Linearity Analyze five concentrations in triplicate (e.g., 1, 10, 25, 50, 100 µg/mL).Correlation coefficient (r²) ≥ 0.99.
Range Determined from linearity, accuracy, and precision studies.10 - 100 µg/mL.
Accuracy Spike a placebo matrix at three concentration levels (low, medium, high) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a standard solution. Intermediate Precision: Analysis on different days by different analysts.RSD ≤ 2%.
LOD Based on signal-to-noise ratio (S/N) of 3:1.Typically 0.1 - 0.5 µg/mL.
LOQ Based on signal-to-noise ratio (S/N) of 10:1.Typically 0.5 - 1.5 µg/mL.
Robustness Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Protocol 2: Identification and Quantification of 4-EMC by GC-MS

This method is suitable for the analysis of 4-EMC in seized materials and can be adapted for biological fluids after appropriate extraction.

Instrumentation and Materials
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of 4-EMC hydrochloride.

  • Methanol, ethyl acetate, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for derivatization (optional).

  • Helium as carrier gas.

Chromatographic and Mass Spectrometric Conditions
  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Selected Ion Monitoring (SIM) for Quantification: Target ions for 4-EMC (e.g., m/z 58, 72, 119, 147).

Sample and Standard Preparation
  • Standard Preparation: Prepare a stock solution of 4-EMC in methanol and dilute to create calibration standards (e.g., 0.1 to 50 µg/mL).

  • Sample Preparation (Seized Material): Extract a weighed amount of the homogenized sample with methanol, centrifuge, and analyze the supernatant.

  • Derivatization (Optional): To improve peak shape and sensitivity, evaporate an aliquot of the extract to dryness and add BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes before injection.

Method Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix and potential interferences.No co-eluting peaks with the same mass spectrum as 4-EMC.
Linearity Analyze five concentrations in triplicate.Correlation coefficient (r²) ≥ 0.99.
Accuracy Spike a blank matrix at three levels in triplicate.Mean recovery of 95.0% - 105.0%.
Precision Repeatability: Six injections of a mid-level standard. Intermediate Precision: Analysis on different days.RSD ≤ 5%.
LOD S/N ratio of 3:1 for the least abundant quantifying ion.Typically 0.01 - 0.05 µg/mL.
LOQ S/N ratio of 10:1 for the least abundant quantifying ion.Typically 0.05 - 0.15 µg/mL.

Protocol 3: Ultrasensitive Quantification of 4-EMC in Oral Fluid by LC-MS/MS

This method is designed for the trace-level quantification of 4-EMC in biological matrices such as oral fluid, which is crucial for pharmacokinetic and toxicological studies.

Instrumentation and Materials
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Reference standard of 4-EMC hydrochloride and an appropriate internal standard (IS), such as 4-EMC-d5.

  • LC-MS grade water, acetonitrile, and formic acid.

  • Solid-phase extraction (SPE) cartridges for sample clean-up.

LC-MS/MS Conditions
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-EMC: Precursor ion (e.g., m/z 192.1) → Product ions (e.g., m/z 163.1, 119.1).

    • 4-EMC-d5 (IS): Precursor ion (e.g., m/z 197.1) → Product ion (e.g., m/z 168.1).

Sample and Standard Preparation
  • Standard and QC Preparation: Spike blank oral fluid with known amounts of 4-EMC and a fixed amount of IS to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples.

  • Sample Preparation (SPE):

    • Add IS to the oral fluid sample.

    • Condition the SPE cartridge.

    • Load the sample.

    • Wash the cartridge to remove interferences.

    • Elute 4-EMC with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

Method Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Selectivity Analyze at least six different blank oral fluid samples.No significant interference at the retention time of 4-EMC and IS.
Linearity Analyze a calibration curve with at least six non-zero concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze QC samples at low, medium, and high concentrations on three different days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.Typically 0.1 - 1.0 ng/mL.
Matrix Effect Compare the response of 4-EMC in post-extraction spiked samples to that in a neat solution.IS-normalized matrix factor should be consistent across different sources of matrix.
Recovery Compare the response of pre-extraction spiked samples to post-extraction spiked samples.Consistent and reproducible recovery.
Stability Evaluate the stability of 4-EMC in oral fluid under various conditions (freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the initial concentration.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the validation of analytical methods for 4-Ethylmethcathinone. Adherence to these guidelines will ensure the generation of reliable, accurate, and reproducible data, which is essential for forensic investigations, clinical toxicology, and drug development research. It is imperative that each laboratory performs its own in-house validation to demonstrate the suitability of the chosen method for its specific application and instrumentation.

References

Application Note: Quantitative Analysis of 4-Ethylmethcathinone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylmethcathinone (B1651093) (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to mephedrone. As a designer drug, its abuse has been reported in several countries, necessitating the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-EMC in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes liquid-liquid extraction (LLE) for sample cleanup and concentration of 4-EMC and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of 4-EMC.

Experimental Protocols

Materials and Reagents
  • 4-Ethylmethcathinone (4-EMC) reference standard

  • 4-Methylethcathinone-d5 (4-MEC-d5) or other suitable internal standard

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Sodium carbonate

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of 4-EMC and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-EMC stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the IS in methanol at a concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

  • Add 100 µL of 0.1 M sodium carbonate solution to basify the sample.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 5).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL Internal Standard plasma->add_is add_base Add 100 µL 0.1 M Na2CO3 add_is->add_base vortex1 Vortex add_base->vortex1 add_solvent Add 500 µL MTBE vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for 4-EMC.

LC-MS/MS Method

5.1. Liquid Chromatography Conditions

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program
Time (min)%B
0.05
0.55
4.095
5.095
5.15
7.05

5.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

5.3. MRM Transitions

The molecular weight of 4-ethylmethcathinone is 191.27 g/mol .[1] The protonated molecule [M+H]⁺ is therefore approximately m/z 192.2. Based on the fragmentation of similar cathinones, the following MRM transitions are proposed.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-EMC (Quantifier) 192.2163.115100
4-EMC (Qualifier) 192.2119.125100
4-MEC-d5 (IS) 197.2165.115100

Note: Collision energies should be optimized for the specific instrument used.

G cluster_workflow Analytical Workflow sample_prep Sample Preparation (LLE) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Overall analytical workflow for 4-EMC quantification.

Quantitative Data Summary

The method should be validated according to established guidelines. The following table summarizes typical validation parameters for the quantification of 4-EMC in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%
Matrix Effect Minimal ion suppression or enhancement

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 4-ethylmethcathinone in human plasma. The protocol, which includes a straightforward liquid-liquid extraction and a sensitive MS/MS detection, is suitable for use in research, clinical, and forensic toxicology laboratories. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for the determination of 4-EMC in biological samples.

References

Application Note: Spectroscopic Analysis of 4-Ethylmethcathinone HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed spectroscopic analysis of 4-Ethylmethcathinone hydrochloride (4-EMC HCl), a synthetic cathinone (B1664624). The application note outlines protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and presents the corresponding spectral data. This information is critical for the unambiguous identification and characterization of this compound in research and forensic settings.

Introduction

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Analysis:

  • Sample Preparation: A sample of 4-Ethylmethcathinone HCl is diluted to a concentration of approximately 10 mg/mL in deuterium (B1214612) oxide (D₂O).[2] Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing the chemical shifts to 0 ppm.[2]

  • Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.[2]

  • Data Acquisition Parameters:

    • Spectral Width: The spectral width is set to encompass a range of at least -3 ppm to 13 ppm.[2]

    • Pulse Angle: A 90° pulse angle is used.[2]

    • Delay Between Pulses: A relaxation delay of 45 seconds is employed between pulses to ensure full relaxation of the protons.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard.

Protocol for ¹³C NMR Analysis (General):

  • Sample Preparation: A more concentrated sample of 4-Ethylmethcathinone HCl (typically 20-50 mg/mL) is prepared in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • Instrumentation: A spectrometer operating at a carbon frequency of 100 MHz (corresponding to a 400 MHz proton frequency) is used.

  • Data Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 0 to 220 ppm is used to cover the expected range of carbon chemical shifts.

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The FID is processed with a Fourier transform, and the spectrum is referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Protocol for FT-IR Analysis:

  • Sample Preparation: A small amount of the solid 4-Ethylmethcathinone HCl powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment is used for analysis.[2]

  • Data Acquisition Parameters:

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.[2]

    • Resolution: A spectral resolution of 4 cm⁻¹ is employed.[2]

    • Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Ethylmethcathinone HCl in D₂O shows distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic Protons (ortho to carbonyl)
~7.4Doublet2HAromatic Protons (meta to carbonyl)
~5.2Quartet1HMethine Proton (α to carbonyl)
~2.9Singlet3HN-Methyl Protons
~2.7Quartet2HEthyl Protons (-CH₂-)
~1.6Doublet3Hα-Methyl Protons
~1.2Triplet3HEthyl Protons (-CH₃)
¹³C NMR Spectral Data (Estimated)

The following table presents estimated ¹³C NMR chemical shifts for 4-Ethylmethcathinone HCl based on the analysis of structurally similar cathinone derivatives.

Chemical Shift (ppm)Assignment
~198Carbonyl Carbon (C=O)
~150Aromatic Carbon (para to ethyl)
~132Aromatic Carbon (ipso to carbonyl)
~130Aromatic Carbons (ortho to carbonyl)
~129Aromatic Carbons (meta to carbonyl)
~60Methine Carbon (α to carbonyl)
~35N-Methyl Carbon
~29Ethyl Carbon (-CH₂-)
~15α-Methyl Carbon
~15Ethyl Carbon (-CH₃)
IR Spectral Data

The FT-IR spectrum of 4-Ethylmethcathinone HCl exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2970MediumC-H Stretch (Aliphatic)
~2700-2400Broad, MediumN-H Stretch (Amine Salt)[3]
~1680StrongC=O Stretch (Aryl Ketone)[3]
~1605MediumC=C Stretch (Aromatic Ring)[3]
~1450MediumC-H Bend (Aliphatic)
~830StrongC-H Out-of-Plane Bend (para-disubstituted aromatic)

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve 4-EMC HCl in D₂O (~10 mg/mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire FID (¹H or ¹³C) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Chemical Shift Assignment & Integration process->analyze end End analyze->end

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start place_sample Place solid 4-EMC HCl on ATR Crystal start->place_sample instrument FT-IR Spectrometer with ATR place_sample->instrument background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan process Ratio Sample vs. Background sample_scan->process analyze Identify Characteristic Absorption Bands process->analyze end End analyze->end

Caption: Workflow for FT-IR Spectroscopic Analysis.

References

Application Note: 4-Ethylmethcathinone (4-EMC) as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to other designer drugs like mephedrone (B570743) (4-MMC) and 4-MEC.[1][2] As a novel psychoactive substance (NPS), it has been identified in recreational drug products and forensic casework worldwide.[2] The use of a well-characterized reference standard is crucial for the unambiguous identification and accurate quantification of 4-EMC in biological samples, which is essential for clinical and forensic toxicological investigations.[1][3] This document provides detailed application notes and analytical protocols for the use of 4-EMC as a reference standard.

Chemical and Physical Data

A certified reference material of 4-EMC is necessary for calibrating analytical instruments and validating methodologies.[4][5] The material is typically available as a hydrochloride salt, which appears as a white powder.[6][7]

PropertyValueReference
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one[2][7]
Synonyms 4-EMC, 4-Ethylmethcathinone[7]
Chemical Formula C₁₂H₁₇NO (Base)[7]
Molecular Weight 191.27 g/mol (Base), 227.7 g/mol (HCl Salt)[7][8][9]
CAS Number 1225622-14-9 (Base)[7][10]
Appearance White Powder (HCl Salt)[7]
UVmax 260 nm[9]

Application Notes

Forensic Importance

The rapid emergence of synthetic cathinones necessitates the availability of pure reference standards for forensic laboratories.[11][12] 4-EMC is used as a reference standard for:

  • Qualitative Identification: Confirming the presence of 4-EMC in seized materials or biological specimens by comparing analytical data (e.g., mass spectra, retention times) against the certified standard.[13][14]

  • Quantitative Analysis: Determining the concentration of 4-EMC in blood, urine, or other matrices to assess the extent of exposure and potential impairment.[15][16]

  • Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision, limit of detection) of analytical methods in forensic toxicology laboratories.[3]

Metabolism

While specific metabolism studies for 4-EMC are limited, the metabolic pathways can be inferred from related synthetic cathinones.[11][17] Common metabolic reactions for this class of compounds include:

  • Keto Reduction: Reduction of the β-keto group to the corresponding alcohol.[17]

  • N-demethylation: Removal of the methyl group from the nitrogen atom.[12]

  • Hydroxylation: Addition of a hydroxyl group, typically on the alkyl side chain or the aromatic ring.[17]

  • Glucuronidation: Conjugation of metabolites with glucuronic acid to facilitate excretion.[11][17]

Targeting these metabolites can extend the detection window for confirming 4-EMC consumption.[17]

Visualization of Chemical Structure and Metabolism

Caption: Proposed metabolic pathways of 4-EMC.

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-EMC

This protocol is adapted from established methods for the analysis of synthetic cathinones.[6][7] Gas chromatography-mass spectrometry (GC-MS) is a robust technique for identifying and quantifying volatile compounds like 4-EMC, often after extraction from a sample matrix.[15][18]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of biological fluid (e.g., urine, blood), add an appropriate internal standard (e.g., 4-EMC-d5).

  • Alkalinize the sample by adding 50 µL of 2 M KOH.[15]

  • Add 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[6][7]

  • Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. Instrumental Parameters The following table provides typical GC-MS parameters for 4-EMC analysis.

ParameterSettingReference
Instrument Agilent GC-MS System (or equivalent)[6][7]
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm[6][7]
Carrier Gas Helium at 1 mL/min[7]
Injector Temp. 280°C[6]
Injection Mode Split (e.g., 20:1) or Splitless, 1 µL injection[7]
Oven Program Initial: 80°C, hold 2 min. Ramp: 10°C/min to 300°C, hold 5 min.[18][19]
MS Transfer Line 280°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Full Scan Mode (e.g., m/z 40-400)[19]

3. Data Analysis

  • Identification: Compare the retention time and mass spectrum of the peak in the sample to that of the 4-EMC reference standard.

  • Quantification: Generate a calibration curve using the reference standard and calculate the concentration based on the peak area ratio of the analyte to the internal standard.[18]

Quantitative Data Summary (GC-MS)

AnalyteRetention Time (approx.)Molecular Ion (m/z)Key Fragment Ions (m/z)Reference
4-EMC Varies with method191119, 91, 72, 58[6][7] (ions inferred from spectra)

GC-MS Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject GC-MS Injection Evap->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Final Report Quantify->Report

Caption: Standard workflow for GC-MS analysis of 4-EMC.

Protocol 2: LC-MS/MS Analysis of 4-EMC

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for detecting low concentrations of drugs and their metabolites in biological fluids.[20][21]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode cation-exchange SPE cartridge.

  • To 1 mL of sample (e.g., urine), add an appropriate internal standard (e.g., 4-EMC-d5).

  • Dilute the sample with 2 mL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).[18]

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge sequentially with deionized water and methanol.

  • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v).[15]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. Instrumental Parameters The following table provides suggested starting parameters for an LC-MS/MS method.

ParameterSettingReference
Instrument Triple Quadrupole LC-MS/MS System[21]
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[22]
Mobile Phase A Water with 0.1% Formic Acid[22]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[22]
Gradient 5% B to 95% B over 8 minutes, then re-equilibrate(Generic)
Flow Rate 0.4 mL/min(Generic)
Ion Source Electrospray Ionization (ESI), Positive Mode[23]
Acquisition Multiple Reaction Monitoring (MRM)(Generic)

3. Data Analysis

  • Identification: Confirmed by the presence of at least two specific MRM transitions at the correct retention time, with ion ratios matching the reference standard.

  • Quantification: Based on a calibration curve prepared in a surrogate matrix (e.g., drug-free urine) using the peak area ratio of the analyte to the internal standard.[16]

Quantitative Data Summary (LC-MS/MS) MRM transitions must be optimized empirically using the 4-EMC reference standard.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ions (m/z) (Example)
4-EMC 192.3119.1 (Quantifier), 91.1 (Qualifier)

Logical Diagram for Analyte Identification

Start Analysis of Unknown Sample RT_Check Does Retention Time (RT) match Reference Standard? Start->RT_Check MS_Check Does Mass Spectrum (or MRM transitions) match Reference Standard? RT_Check->MS_Check Yes Negative_ID Not Identified RT_Check->Negative_ID No Positive_ID Positive Identification MS_Check->Positive_ID Yes MS_Check->Negative_ID No

Caption: Decision workflow for positive identification.

References

In Vivo Studies of 4-Ethylmethcathinone in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published in vivo research specifically on 4-Ethylmethcathinone (4-EMC) is limited. The following application notes and protocols are substantially based on studies of the closely related structural isomer, 4-methylethcathinone (4-MEC), and general methodologies for synthetic cathinones. This information is intended for research purposes only. All animal experiments must be conducted under approved ethical guidelines and institutional animal care and use committee (IACUC) protocols.

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of psychoactive substances that are structural analogues of cathinone, the active alkaloid in the khat plant.[1] Like other synthetic cathinones, 4-EMC is presumed to act as a stimulant and entactogen by interacting with monoamine transporters, thereby increasing the extracellular concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brain. Understanding the in vivo effects of 4-EMC is crucial for elucidating its pharmacological profile, abuse potential, and potential neurotoxic effects. These application notes provide an overview of common in vivo animal models and detailed protocols to study the behavioral and neurochemical effects of 4-EMC.

Behavioral Pharmacology

Conditioned Place Preference (CPP)

The Conditioned Place Preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of drugs.[2] A significant increase in time spent in the drug-paired compartment is indicative of a rewarding effect and abuse potential.[2]

Quantitative Data Summary (based on 4-MEC studies)

Animal ModelDrugDose (mg/kg, i.p.)Conditioning ScheduleOutcomeReference
Male Sprague-Dawley Rats4-MEC1, 3, 108 days (4 drug, 4 saline)10 mg/kg induced significant CPP[3][4]
Male Sprague-Dawley RatsMethamphetamine18 days (4 drug, 4 saline)Induced significant CPP[3][4]

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A three-chamber CPP apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[2]

  • Phases of CPP:

    • Habituation/Pre-Conditioning (Day 1): Animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to establish baseline preference for each chamber.[5]

    • Conditioning (Days 2-9): This phase consists of alternating daily sessions. On drug conditioning days, animals receive an intraperitoneal (i.p.) injection of 4-EMC and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On saline conditioning days, animals receive a saline injection and are confined to the opposite chamber. The assignment of the drug-paired chamber should be counterbalanced across subjects.[3][4][5]

    • Preference Testing/Post-Conditioning (Day 10): In a drug-free state, animals are placed in the central chamber and allowed to freely explore all three chambers for the same duration as the pre-conditioning phase. The time spent in each chamber is recorded.[3][4][5]

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. A significant positive score indicates a rewarding effect.

CPP_Workflow cluster_Phase1 Phase 1: Habituation cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Preference Test P1_1 Day 1: Pre-Test P1_2 Allow free exploration of all chambers (15 min) P1_1->P1_2 P1_3 Record baseline time spent in each chamber P1_2->P1_3 P2_1 Days 2, 4, 6, 8: Drug Pairing P2_4 Days 3, 5, 7, 9: Saline Pairing P2_2 Inject 4-EMC (i.p.) P2_1->P2_2 P2_3 Confine to assigned chamber (30 min) P2_2->P2_3 P3_1 Day 10: Post-Test (Drug-Free) P2_5 Inject Saline (i.p.) P2_4->P2_5 P2_6 Confine to opposite chamber (30 min) P2_5->P2_6 P3_2 Allow free exploration of all chambers (15 min) P3_1->P3_2 P3_3 Record time spent in each chamber P3_2->P3_3

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound. Synthetic cathinones typically produce hyperlocomotion.[6]

Quantitative Data Summary (based on 4-MEC studies)

Animal ModelDrugDose (mg/kg, i.p.)Observation Period (min)OutcomeReference
Male Sprague-Dawley Rats4-MEC3, 10120No significant change in locomotor activity[3][4]
Male Sprague-Dawley Rats4-MEC30120Significant increase in locomotor activity[3][4]
Male Sprague-Dawley RatsMethamphetamine1120Significant increase in locomotor activity[3][4]

Experimental Protocol: Locomotor Activity

  • Apparatus: An open-field arena, which is a square chamber equipped with a grid of infrared beams to automatically record the animal's movements.[7][8] Alternatively, video-tracking software can be used.[6]

  • Procedure:

    • Habituation: Animals are first habituated to the testing room for at least 30-60 minutes.[6] They are then placed in the open-field chamber for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment and for baseline activity to stabilize.

    • Drug Administration: Animals are removed from the chamber, administered 4-EMC or vehicle via i.p. injection, and immediately returned to the chamber.

    • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 120 minutes).[3][4]

  • Data Analysis: The total distance traveled or the number of beam breaks are typically analyzed in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. The total activity over the entire session is also compared between drug and vehicle groups.

Locomotor_Workflow start Bring animals to testing room acclimate_room Acclimate to room (30-60 min) start->acclimate_room acclimate_chamber Place in open-field chamber for habituation (30-60 min) acclimate_room->acclimate_chamber injection Administer 4-EMC or Vehicle (i.p.) acclimate_chamber->injection record Immediately return to chamber and record activity (e.g., 120 min) injection->record analyze Analyze data (time bins and total activity) record->analyze

Neurochemical Analysis

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[9][10] It is a powerful tool for determining how drugs like 4-EMC affect neurochemical systems, particularly monoamines.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Preparation:

    • Animals (typically rats) are anesthetized, and a guide cannula is stereotaxically implanted, aimed at a specific brain region of interest (e.g., nucleus accumbens, striatum, or prefrontal cortex). The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]

    • A stabilization period of 1-2 hours is required to achieve a stable baseline of neurotransmitter levels.[9]

    • Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • 4-EMC is administered (e.g., i.p.), and dialysate collection continues for several hours to monitor changes in neurotransmitter levels over time.[9]

  • Sample Analysis:

    • Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Neurotransmitter concentrations in post-drug samples are expressed as a percentage change from the average baseline concentration.

Hypothesized Signaling Pathway

Based on studies of other synthetic cathinones, 4-EMC is hypothesized to act as a monoamine transporter substrate, leading to non-vesicular release (efflux) of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the presynaptic neuron into the synapse. This action increases the synaptic concentration of these neurotransmitters, leading to enhanced postsynaptic receptor activation and the subsequent stimulant and entactogenic effects.

Monoamine_Pathway EMC EMC DAT DAT EMC->DAT Enters neuron SERT SERT EMC->SERT Enters neuron NET NET EMC->NET Enters neuron DA_syn DA_syn DAT->DA_syn Reverses transport (Efflux) HT_syn HT_syn SERT->HT_syn Reverses transport (Efflux) NE_syn NE_syn NET->NE_syn Reverses transport (Efflux) DA_R DA_R DA_syn->DA_R Binds HT_R HT_R HT_syn->HT_R Binds NE_R NE_R NE_syn->NE_R Binds

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 4-Ethylmethcathinone (4-EMC) Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone, a class of psychoactive substances that has raised significant public health concerns due to its potential for neurotoxicity. Understanding the mechanisms through which 4-EMC exerts its toxic effects on neuronal cells is crucial for the development of potential therapeutic interventions and for informing public health policies. This document provides detailed application notes and protocols for a panel of cell-based assays to assess the neurotoxic potential of 4-EMC.

The neurotoxicity of synthetic cathinones is understood to be a multifaceted process involving the induction of oxidative stress, mitochondrial dysfunction, and the initiation of programmed cell death, or apoptosis.[1] In vitro studies utilizing neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are invaluable tools for dissecting these toxicological pathways.[1] This guide details the principles and methodologies for three key assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, and a caspase-3/7 activity assay for the assessment of apoptosis.

Key Neurotoxic Mechanisms of Synthetic Cathinones

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, leading to an increase in extracellular neurotransmitter levels.[2] This initial action triggers a cascade of downstream events that contribute to neuronal damage.

  • Oxidative Stress: The disruption of monoamine homeostasis can lead to the excessive production of reactive oxygen species (ROS).[3] When the cellular antioxidant capacity is overwhelmed, this oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to cell death.[3]

  • Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Synthetic cathinones have been shown to impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[4][5]

  • Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction often results in the activation of the apoptotic cascade.[1] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of programmed cell death.[1]

Featured Cell-Based Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of 4-EMC-induced neurotoxicity.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] The amount of formazan produced is directly proportional to the number of viable cells.

  • LDH Cytotoxicity Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] Measuring the amount of LDH in the supernatant provides a reliable marker of cytotoxicity.

  • Caspase-3/7 Activity Assay: This assay provides a specific measure of apoptosis induction by quantifying the activity of the key executioner caspases, caspase-3 and caspase-7.[1][6]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the neurotoxicity of 4-Ethylmethcathinone (4-EMC) and other synthetic cathinones on SH-SY5Y neuroblastoma cells. This data is for illustrative purposes, based on typical results for this class of compounds.

Table 1: Cell Viability (MTT Assay) after 24-hour Exposure

CompoundConcentration (µM)% Cell Viability (relative to control)IC50 (µM)
4-EMC 10085.2 ± 4.1\multirow{5}{}{~450}
25068.7 ± 3.5
50049.1 ± 2.9
75031.5 ± 2.2
100015.8 ± 1.8
4-MMC (Mephedrone) 10088.9 ± 3.8\multirow{5}{}{~550}
25072.3 ± 4.0
50054.5 ± 3.1
75038.1 ± 2.5
100020.4 ± 2.1
MDPV 10075.4 ± 5.2\multirow{5}{*}{~360}
25051.2 ± 4.5
50028.9 ± 3.3
75014.6 ± 1.9
10005.3 ± 0.9

Table 2: Cytotoxicity (LDH Assay) after 24-hour Exposure

CompoundConcentration (µM)% Cytotoxicity (relative to max LDH release)EC50 (µM)
4-EMC 10012.5 ± 2.1\multirow{5}{}{~600}
25028.9 ± 3.3
50048.2 ± 4.1
75065.7 ± 5.0
100082.1 ± 6.2
4-MMC (Mephedrone) 10010.1 ± 1.9\multirow{5}{}{~700}
25025.4 ± 2.8
50045.8 ± 3.9
75061.3 ± 4.8
100078.9 ± 5.9
MDPV 10018.3 ± 2.5\multirow{5}{*}{~480}
25039.8 ± 3.8
50062.1 ± 5.1
75080.5 ± 6.3
100091.2 ± 7.0

Table 3: Apoptosis (Caspase-3/7 Activity) after 12-hour Exposure

CompoundConcentration (µM)Fold Change in Caspase-3/7 Activity (relative to control)
4-EMC 2501.8 ± 0.2
5003.5 ± 0.4
7505.2 ± 0.6
4-MMC (Mephedrone) 2501.6 ± 0.2
5003.1 ± 0.3
7504.8 ± 0.5
MDPV 2502.2 ± 0.3
5004.1 ± 0.5
7506.5 ± 0.7

Experimental Protocols

Cell Culture

The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurotoxicity studies.[1]

  • Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% MEM Non-Essential Amino Acids.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For Experiments: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate reader

Procedure:

  • After overnight cell adherence, remove the culture medium.

  • Treat the cells with various concentrations of 4-EMC in fresh culture medium for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[1]

  • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplate reader

Procedure:

  • Seed and treat the cells with 4-EMC as described for the MTT assay.

  • Prepare three control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay kit (or similar luminescent assay)

  • Luminometer compatible with 96-well plates

Procedure:

  • Seed and treat the cells with 4-EMC as described for the MTT assay, typically for a shorter duration (e.g., 12 hours) to capture early apoptotic events.

  • After the treatment period, equilibrate the plate and its contents to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents of the wells by shaking the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence in each well using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Neuronal Cell 4_EMC 4-EMC DAT Dopamine Transporter (DAT) 4_EMC->DAT Inhibition of Dopamine Reuptake ROS Increased ROS (Oxidative Stress) DAT->ROS Increased Intracellular Dopamine Oxidation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G cluster_MTT MTT Assay cluster_LDH LDH Assay Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with 4-EMC Incubate_Overnight->Treat_Cells Incubate_24h Incubate 24 hours Treat_Cells->Incubate_24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance_MTT Read Absorbance (570 nm) Add_DMSO->Read_Absorbance_MTT Add_LDH_Reagent Add LDH reagent Collect_Supernatant->Add_LDH_Reagent Incubate_30min Incubate 30 minutes Add_LDH_Reagent->Incubate_30min Read_Absorbance_LDH Read Absorbance (490 nm) Incubate_30min->Read_Absorbance_LDH

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-EMC Extraction Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of 4-ethoxymethcathinone (4-EMC) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting 4-EMC from plasma?

A1: The most common methods for extracting synthetic cathinones like 4-EMC from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method has distinct advantages and disadvantages concerning recovery rates, extract cleanliness, and susceptibility to matrix effects. SPE and LLE are generally preferred for achieving cleaner extracts compared to PPT.

Q2: What is the stability of 4-EMC in plasma samples?

A2: Synthetic cathinones can be unstable in biological matrices. While specific stability data for 4-EMC in plasma is not extensively documented in the provided search results, a study on the stability of 22 cathinones in whole blood reported a half-life of 2.7 months for 4-EMC at 4°C.[1] It is crucial to perform determinations as soon as possible after sample collection.[1] For storage, freezing at -20°C is generally recommended to improve the stability of cathinones in biological matrices.[1][2]

Q3: How can I minimize the loss of 4-EMC due to adsorption?

A3: Lipophilic and cationic compounds like 4-EMC can adsorb to glass and plastic surfaces, leading to lower recovery. To mitigate this, consider the following:

  • Use polypropylene (B1209903) tubes or silanized glassware.

  • Minimize the number of transfer steps during the extraction process.

Q4: Why is pH control important during the extraction of 4-EMC?

A4: As a cathinone, 4-EMC is a basic compound. The pH of the plasma sample is a critical parameter, particularly for LLE. Adjusting the pH to a basic condition (generally two pH units above the pKa) ensures that 4-EMC is in its non-ionized, more hydrophobic form, which enhances its partitioning into an organic solvent.[3][4][5] For basic analytes, a pH of 9 or 11 is often suggested for initial testing.[3]

Q5: What is the "matrix effect" and how can it affect my results?

A5: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the plasma matrix during LC-MS analysis.[6][7][8][9] This can lead to inaccurate and imprecise quantification of 4-EMC.[6][7][8] Proper sample cleanup through methods like SPE or LLE is crucial to minimize matrix effects.[10] The use of a stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects.[6]

Troubleshooting Guides

Issue 1: Low Extraction Recovery
Possible Cause Troubleshooting Steps
Suboptimal LLE Conditions - Ensure the plasma sample's pH is appropriately basic to maintain 4-EMC in its non-ionized state.[3][4][5] - Experiment with different organic extraction solvents such as ethyl acetate, hexane, or methyl tert-butyl ether.[11] - Optimize the solvent-to-plasma volume ratio and the duration and vigor of mixing.[4]
Inefficient SPE - Select an appropriate SPE sorbent. For basic compounds like 4-EMC, cation-exchange or reversed-phase (e.g., C18) sorbents are commonly used. - Ensure proper conditioning and equilibration of the SPE cartridge as per the manufacturer's guidelines.[12] - Optimize the composition and volume of the wash and elution solvents. A stronger elution solvent or multiple elution steps might be necessary.[11][13]
Analyte Instability - Process samples as quickly as possible after thawing.[1] - Store plasma samples at -20°C or lower if analysis is not immediate.[2] - Avoid repeated freeze-thaw cycles.
Adsorption to Labware - Use polypropylene tubes or silanized glassware. - Minimize the number of times the sample is transferred between containers.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Extraction Procedure - Ensure uniform execution of all extraction steps for every sample. - Utilize automated liquid handling systems to enhance precision.
Variable Sample Quality - Standardize plasma collection and storage procedures. - Avoid using samples that have undergone multiple freeze-thaw cycles.
Matrix Effects - Employ a more effective sample cleanup method, such as switching from PPT to SPE or LLE.[10] - Modify chromatographic conditions to better separate 4-EMC from interfering matrix components.[11] - Use a suitable internal standard, ideally a stable isotope-labeled version of 4-EMC, to compensate for matrix effects.[6][14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of plasma in a polypropylene tube, add a known amount of an appropriate internal standard and vortex briefly.

  • pH Adjustment: Add a basifying agent (e.g., 1M NaOH) to raise the sample pH to approximately 10.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex the mixture for 5-10 minutes to facilitate thorough extraction.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw plasma samples on ice. Centrifuge at 3,000 x g for 10 minutes to remove any precipitate.[15] To 500 µL of the plasma supernatant, add the internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the sorbent to dry out.[12][15]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a consistent and slow flow rate (e.g., 1 mL/min).[15]

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[12][15]

  • Elution: Elute 4-EMC with 1 mL of an appropriate elution solvent (e.g., methanol).[12]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12]

  • Reconstitution: Reconstitute the residue in the mobile phase for subsequent analysis.[12]

Data Presentation

Table 1: Stability of Selected Cathinones in Whole Blood at 4°C

CathinoneHalf-life (T1/2)
4-EMC2.7 months
4-FMC (flephedrone)13 days
Methedrone5.9 months
Methylone9.6 months
Source: Glicksberg and Kerrigan[6], as cited in[1]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ph Adjust to Basic pH is->ph solvent Add Organic Solvent ph->solvent mix Vortex/Mix solvent->mix centrifuge Centrifuge mix->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporate to Dryness collect->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 4-EMC from plasma.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction Solid-Phase Extraction cluster_analysis Analysis plasma Plasma + Internal Standard load Load Sample plasma->load condition Condition SPE Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Logic start Low Recovery or High Variability? check_ph Verify Sample pH (for LLE) start->check_ph LLE check_spe Optimize SPE Method (Sorbent, Wash, Elution) start->check_spe SPE check_stability Assess Analyte Stability (Storage, Handling) start->check_stability check_matrix Investigate Matrix Effects (Use IS, Improve Cleanup) start->check_matrix improve_consistency Ensure Procedural Consistency start->improve_consistency check_solvent Test Alternative Solvents (for LLE) check_ph->check_solvent result Improved Recovery & Reproducibility check_solvent->result check_spe->result check_stability->result check_matrix->result improve_consistency->result

References

Technical Support Center: Matrix Effects in 4-Ethylmethcathinone (4-EMC) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-Ethylmethcathinone (4-EMC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 4-EMC LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for 4-Ethylmethcathinone (4-EMC) due to co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][2][3]

Q2: What are the common causes of matrix effects in 4-EMC analysis?

A2: The primary causes are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[4] These substances can compete with 4-EMC for ionization in the MS source, particularly with electrospray ionization (ESI).[4]

Q3: How can I determine if my 4-EMC analysis is affected by matrix effects?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[2][3] This involves comparing the peak area of 4-EMC spiked into an extracted blank matrix to the peak area of 4-EMC in a neat solution at the same concentration. A matrix factor (MF) is calculated, where MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and MF = 1 suggests no significant matrix effect.

Q4: Which sample preparation technique is best for minimizing matrix effects for 4-EMC?

A4: The optimal technique depends on the biological matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is often effective for complex matrices like oral fluid and plasma as it provides a cleaner extract.[5][6]

  • Liquid-Liquid Extraction (LLE) is another robust technique for cleaning up samples, particularly for plasma and blood.

  • Protein Precipitation (PPT) is a simpler and faster method but may result in more significant matrix effects as it is less selective in removing interfering components.[7]

Q5: Can changing my chromatographic conditions help mitigate matrix effects?

A5: Yes, optimizing chromatographic separation can help. By achieving baseline separation of 4-EMC from co-eluting matrix components, the impact of ion suppression or enhancement can be significantly reduced. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity for 4-EMC

Possible Cause: Ion suppression due to matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression.

  • Improve Sample Preparation:

    • If using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.

    • For SPE, optimize the wash steps to more effectively remove interfering compounds.

  • Optimize Chromatography:

    • Modify the LC gradient to better separate 4-EMC from the region where ion suppression is observed. A post-column infusion experiment can help identify these regions.

    • Consider a different stationary phase that provides better retention and separation from matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this may compromise the limit of detection.

Issue 2: Inconsistent and Irreproducible Quantification of 4-EMC

Possible Cause: Variable matrix effects between different samples or batches.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-EMC is the most effective way to compensate for variability in matrix effects, as it will be affected in the same way as the analyte.

  • Evaluate Matrix Lot Variability: Assess the matrix effect across at least six different lots of blank matrix to ensure the method is robust.

  • Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation procedures to minimize variability in the sample matrix.

Quantitative Data Summary

The following tables summarize validation parameters for the analysis of 4-Ethylmethcathinone (4-EMC) in oral fluid, providing an indication of expected performance with a validated LC-MS/MS method.

Table 1: Method Validation Parameters for 4-EMC in Oral Fluid

ParameterResult
Linearity Range0.25 - 1.0 ng/mL (LLOQ)
Correlation Coefficient (r²)> 0.98
Intra-assay Precision (%RSD)< 15%
Inter-assay Precision (%RSD)< 15%
Accuracy (%Bias)Within ±20%

Table 2: Matrix Effect and Recovery for 4-EMC in Oral Fluid [5]

AnalyteMatrix Effect (%)Recovery (%)
4-Ethylmethcathinone90.6 – 101.390.6 – 105.5

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100 Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-EMC from Oral Fluid

This protocol is based on a validated method for the analysis of new psychoactive substances, including 4-EMC, in oral fluid.[5]

1. Sample Pre-treatment:

  • To 1 mL of oral fluid, add an appropriate amount of a stable isotope-labeled internal standard for 4-EMC.
  • Vortex mix for 10 seconds.

2. SPE Cartridge Conditioning:

  • Use a mixed-mode cation exchange SPE cartridge.
  • Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of pH 6.0 phosphate (B84403) buffer.

3. Sample Loading:

  • Load the pre-treated oral fluid sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of deionized water.
  • Wash with 1 mL of 0.1 M acetic acid.
  • Dry the cartridge under vacuum for 5 minutes.
  • Wash with 1 mL of methanol.

5. Elution:

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Oral Fluid Sample add_is Add Internal Standard sample->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for 4-EMC analysis in oral fluid.

troubleshooting_matrix_effects start Inaccurate 4-EMC Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present no_me Investigate Other Issues (e.g., Standard Preparation) me_present->no_me No optimize_sp Optimize Sample Preparation (SPE/LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: 4-Ethylmethcathinone (4-EMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the contamination of 4-Ethylmethcathinone (4-EMC) samples. Adherence to these protocols is crucial for ensuring the integrity and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-Ethylmethcathinone (4-EMC) to prevent degradation?

A1: To ensure the long-term stability of 4-EMC, it is recommended to store the compound at -20°C.[1] When stored under these conditions, 4-EMC is stable for at least five years.[1] For short-term storage, refrigeration at 4°C is acceptable, but for periods longer than a few days, freezing is advised to minimize degradation.

Q2: What are the primary sources of 4-EMC sample contamination in a laboratory setting?

A2: The primary sources of 4-EMC sample contamination include:

  • Cross-contamination: Unintentional transfer from other samples or chemicals in the lab.[2]

  • Microbial contamination: Introduction of bacteria or fungi from the environment, equipment, or personnel.

  • Chemical contamination: Introduction of impurities from solvents, reagents, or improperly cleaned glassware.

  • Degradation: Chemical breakdown of the 4-EMC molecule itself, which can be influenced by factors like pH, temperature, and light exposure. Synthetic cathinones are known to be unstable in alkaline solutions.[3][4]

Q3: How can I prevent cross-contamination when handling multiple samples?

A3: To prevent cross-contamination, it is essential to:

  • Use separate, clearly labeled equipment (e.g., pipettes, spatulas) for each sample.[2]

  • Clean and sterilize all work surfaces and equipment between handling different samples.[5][6]

  • Change gloves frequently, especially after handling one sample and before moving to the next.[7][8]

  • Designate separate work areas for different types of experiments or compounds to minimize the risk of airborne contamination.[2][6]

Q4: What are the best practices for personal protective equipment (PPE) when working with 4-EMC?

A4: Adherence to proper PPE protocols is crucial for both personal safety and preventing sample contamination.[7] This includes:

  • Wearing a lab coat, safety glasses, and gloves at all times.

  • Changing gloves immediately if they become contaminated.[7]

  • Using a fume hood or other ventilated enclosure when handling powdered 4-EMC to avoid inhalation and dispersal.

Q5: My analytical results show unexpected peaks. Could this be due to degradation of my 4-EMC sample?

A5: Yes, unexpected peaks in analytical data can be indicative of 4-EMC degradation. Synthetic cathinones are susceptible to degradation, particularly in neutral to basic solutions.[3][4] The degradation rate increases with higher pH.[3][4] If you suspect degradation, it is advisable to prepare fresh solutions and ensure the pH of your sample matrix is acidic to improve stability.[9]

Troubleshooting Guides

Issue 1: Inconsistent results between experimental replicates.

Possible Cause Troubleshooting Steps
Cross-contamination 1. Review your sample handling procedures to ensure you are using separate equipment for each replicate. 2. Implement a stricter cleaning and sterilization protocol for all labware and surfaces.[5][7] 3. Prepare replicates in a designated clean area.[6]
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use fresh pipette tips for each transfer. 3. Ensure proper pipetting technique to minimize errors.
Sample Degradation 1. Prepare fresh stock solutions daily. 2. If working with solutions, ensure they are stored at the appropriate temperature and pH. Consider acidifying the sample to improve stability.[9]

Issue 2: Evidence of microbial growth in stock solutions.

Possible Cause Troubleshooting Steps
Contaminated Solvent 1. Use sterile, high-purity solvents for preparing solutions. 2. Filter-sterilize solvents before use, if appropriate for your experimental needs.
Non-sterile Equipment 1. Autoclave all glassware and equipment before use.[5] 2. If autoclaving is not possible, thoroughly clean and rinse with 70% ethanol.[2]
Improper Storage 1. Store stock solutions at -20°C to inhibit microbial growth.[1] 2. Prepare smaller aliquots to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.

Data Presentation

Table 1: Physicochemical Properties of 4-Ethylmethcathinone (4-EMC) Hydrochloride

PropertyValueReference
Chemical Formula C₁₂H₁₇NO • HCl[1]
Molar Mass 227.7 g/mol [1][10]
Purity ≥97%[1][10]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years (at -20°C)[1]
Solubility DMF: 1 mg/mlDMSO: 2.5 mg/mlEthanol: 5 mg/mlPBS (pH 7.2): 10 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of 4-EMC Stock Solution

  • Environment: Perform all steps in a clean, designated workspace, preferably within a fume hood to minimize airborne contamination.

  • Equipment: Use only sterile glassware and calibrated pipettes.

  • Procedure: a. Allow the 4-EMC container to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of 4-EMC powder using a calibrated analytical balance and sterile weighing paper or boat. c. Transfer the powder to a sterile volumetric flask. d. Add a small amount of the desired solvent (e.g., sterile water, ethanol) to dissolve the powder. e. Once dissolved, bring the solution to the final volume with the solvent. f. Cap the flask and invert several times to ensure homogeneity. g. For long-term storage, dispense the stock solution into smaller, sterile, and clearly labeled aliquots. h. Store the aliquots at -20°C.

Protocol 2: General Sample Handling to Prevent Contamination

  • Personal Hygiene: Wash hands thoroughly before and after handling samples.[2]

  • PPE: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.[7][8]

  • Work Surface: Before starting, clean the work surface with a suitable disinfectant, such as 70% ethanol.[2]

  • Sample Transport: When moving samples within the lab, use secondary containers with secure lids to prevent spills and exposure to the environment.[6]

  • Labeling: Clearly label all sample tubes and containers with the sample name, concentration, and date of preparation.[5]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, gloves) in designated hazardous waste containers.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling & Storage Equilibrate_4EMC Equilibrate 4-EMC to Room Temp Weigh_Powder Weigh 4-EMC Powder Equilibrate_4EMC->Weigh_Powder Prevents Condensation Dissolve_in_Solvent Dissolve in Sterile Solvent Weigh_Powder->Dissolve_in_Solvent Create_Aliquots Create & Label Aliquots Dissolve_in_Solvent->Create_Aliquots Store_Aliquots Store Aliquots at -20°C Create_Aliquots->Store_Aliquots Use_Sample Use in Experiment Store_Aliquots->Use_Sample PPE Wear Appropriate PPE PPE->Equilibrate_4EMC Clean_Workspace Clean Workspace Clean_Workspace->Equilibrate_4EMC Sterile_Equipment Use Sterile Equipment Sterile_Equipment->Weigh_Powder Change_Gloves Change Gloves Frequently Change_Gloves->Use_Sample

Caption: Workflow for preparing and handling 4-EMC samples with integrated contamination prevention steps.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Cross_Contamination Review Handling Procedures (Separate Equipment, Cleaning) Inconsistent_Results->Check_Cross_Contamination Possible Cause 1 Check_Pipetting Verify Pipette Calibration & Technique Inconsistent_Results->Check_Pipetting Possible Cause 2 Check_Degradation Assess Sample Age & Storage (pH, Temperature) Inconsistent_Results->Check_Degradation Possible Cause 3 Solution_Contamination Implement Stricter Aseptic Technique Check_Cross_Contamination->Solution_Contamination Solution Solution_Pipetting Recalibrate Pipettes & Retrain Check_Pipetting->Solution_Pipetting Solution Solution_Degradation Prepare Fresh Samples in Acidic Buffer Check_Degradation->Solution_Degradation Solution

Caption: Logical troubleshooting guide for addressing inconsistent results in 4-EMC experiments.

References

Technical Support Center: Enhancing 4-EMC Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-ethoxymethcathinone (4-EMC) detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting 4-EMC?

A1: The most prevalent and sensitive methods for the detection and quantification of 4-EMC in biological and non-biological samples are chromatographic techniques coupled with mass spectrometry.[1] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard due to its high specificity and sensitivity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the identification and quantification of 4-EMC and its analogs.[1]

Q2: My 4-EMC signal is weak or undetectable. What are the likely causes?

A2: Low signal intensity in 4-EMC analysis can stem from several factors:

  • Inefficient Sample Extraction: The method used to isolate 4-EMC from the sample matrix may not be optimal, leading to poor recovery.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of 4-EMC in the mass spectrometer, reducing its signal.[4][5]

  • Suboptimal Mass Spectrometry Parameters: The settings for the ion source and the specific mass transitions (MRM transitions) being monitored may not be optimized for 4-EMC.[2][4]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a lower signal-to-noise ratio, making detection difficult.[6]

Q3: How can I minimize matrix effects in my LC-MS/MS assay for 4-EMC?

A3: To mitigate the impact of matrix effects, consider the following strategies:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4]

  • Optimize Chromatography: Adjust the mobile phase composition and gradient to achieve better separation of 4-EMC from co-eluting matrix components.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-EMC will co-elute and experience similar matrix effects as the analyte, enabling more accurate quantification.[7]

Q4: What are the key parameters to optimize for improving the sensitivity of an LC-MS/MS method for 4-EMC?

A4: To enhance sensitivity, focus on optimizing the following:

  • Sample Preparation: Ensure high recovery of 4-EMC from the sample matrix. Techniques like SPE can be effective for cleaning up biological samples and concentrating the analyte.[2][8]

  • Chromatographic Conditions: Fine-tune the mobile phase, gradient, and column chemistry to achieve sharp, symmetrical peaks.[7]

  • Mass Spectrometry Settings: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of 4-EMC to maximize signal intensity.[2][4]

Troubleshooting Guides

Low Signal Intensity / Poor Sensitivity
Symptom Possible Cause Suggested Solution
Weak or no signal for 4-EMCInefficient sample extractionOptimize the extraction method. For biological matrices, consider Solid-Phase Extraction (SPE) with a suitable sorbent or Liquid-Liquid Extraction (LLE) at an appropriate pH.[8]
Ion suppression due to matrix effectsImplement a more rigorous sample cleanup protocol.[4][5] Modify the chromatographic gradient to separate 4-EMC from the suppression zone.[4]
Suboptimal ESI source parametersSystematically optimize spray voltage, gas flows (nebulizer, heater), and source temperature.[4]
Incorrect MRM transitions or collision energyInfuse a 4-EMC standard to determine the most intense precursor and product ions and optimize the collision energy for each transition.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Possible Cause Suggested Solution
Tailing peaksSecondary interactions with the stationary phaseAdjust the mobile phase pH to ensure 4-EMC is in a single ionic state. Consider a different column chemistry.
Column overloadReduce the injection volume or dilute the sample.[2]
Fronting peaksColumn void or contamination at the inletFlush the column. If the problem persists, replace the column.
Broad peaksLarge dead volumes in the LC systemCheck and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.
Incompatible sample solvent with the mobile phaseEnsure the final sample solvent is as close in composition as possible to the initial mobile phase.[4]
Inconsistent Retention Times
Symptom Possible Cause Suggested Solution
Drifting retention timesInadequate column equilibrationIncrease the column equilibration time between injections.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.[2]
Changes in mobile phase compositionPrepare fresh mobile phase daily. Ensure proper mixing if using a gradient.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of 4-methylethcathinone (4-MEC), a close structural analog of 4-EMC, in various biological samples. These values can serve as a reference for expected concentration ranges and limits of quantification.

AnalyteMatrixAnalytical MethodLLOQ (Lower Limit of Quantification)Concentration Range DetectedReference
4-MECBloodLC-MS/MS-46 - 152 ng/mL[1]
4-MECHairLC-MS/MS0.001 ng/mg-[1]
4-MECPostmortem Femoral Blood--1.73 mg/L[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 4-EMC Analogs in Biological Samples

This protocol is adapted from methods used for the analysis of structurally similar cathinones.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate the analyte from the biological matrix and remove potential interferences.

  • Materials: C18 SPE cartridges, methanol (B129727), water, phosphate (B84403) buffer (pH 5.0).

  • Procedure:

    • Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water.[2] Do not allow the cartridge to dry.

    • To 1 mL of the biological sample (e.g., blood, urine), add an internal standard (e.g., a stable isotope-labeled version of 4-EMC).

    • Dilute the sample with phosphate buffer.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

    • Elute the 4-EMC with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify 4-EMC.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 or PFP (pentafluorophenyl) column is often used for cathinone (B1664624) analysis.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) using a column oven.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for cathinones.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for 4-EMC for confident identification and quantification. These would need to be determined by infusing a 4-EMC standard.

    • Source Parameters: Optimize gas flows, temperature, and spray voltage to maximize the signal for 4-EMC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC Inject MS Mass Spectrometry Detection (MS/MS) LC->MS Data Data Acquisition and Processing MS->Data

Caption: A typical experimental workflow for the analysis of 4-EMC in biological samples.

Matrix_Effects_Concept cluster_ideal Ideal Condition (Clean Sample) cluster_matrix With Matrix Effects Analyte_Ideal 4-EMC Ion_Source_Ideal Ion Source Analyte_Ideal->Ion_Source_Ideal Enters MS_Signal_Ideal Strong MS Signal Ion_Source_Ideal->MS_Signal_Ideal Generates Analyte_Matrix 4-EMC Ion_Source_Matrix Ion Source Analyte_Matrix->Ion_Source_Matrix Enters Matrix Matrix Components Matrix->Ion_Source_Matrix Competes for Ionization MS_Signal_Matrix Suppressed MS Signal Ion_Source_Matrix->MS_Signal_Matrix Generates

Caption: Conceptual diagram illustrating ion suppression due to matrix effects in LC-MS/MS.

References

Technical Support Center: 4-Ethylmethcathinone (4-EMC) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Ethylmethcathinone (4-EMC) in different pH solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 4-Ethylmethcathinone (4-EMC) in aqueous solutions at different pH levels?

A1: Based on studies of structurally similar synthetic cathinones, 4-EMC is expected to exhibit pH-dependent stability. It is generally more stable in acidic solutions (pH < 4) and is prone to degradation in neutral to alkaline conditions (pH ≥ 7). The rate of degradation typically increases as the pH becomes more alkaline.[1][2]

Q2: What are the likely degradation pathways for 4-EMC in alkaline solutions?

A2: While specific degradation pathways for 4-EMC have not been fully elucidated in the provided literature, studies on the closely related compound 4-methylmethcathinone (4-MMC) suggest potential pathways. In alkaline conditions, 4-MMC degrades into products such as 1-(4-methylphenyl)-1,2-propanedione and 4-methylbenzoic acid.[1] It is plausible that 4-EMC undergoes analogous degradation, forming corresponding ethyl-substituted derivatives.

Q3: Are there any specific storage recommendations for 4-EMC solutions to minimize degradation?

A3: To minimize degradation, it is recommended to store 4-EMC solutions in acidic buffers (pH 4-5) and at low temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C or below).[3] Long-term storage in neutral or alkaline buffers should be avoided.

Q4: What analytical techniques are suitable for monitoring the stability of 4-EMC?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a commonly used and effective technique for monitoring the concentration of 4-EMC and detecting its degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of 4-EMC concentration in prepared solutions. The pH of the solution may be neutral or alkaline, leading to rapid degradation.Verify the pH of your solution. If it is neutral or alkaline, prepare fresh solutions in an acidic buffer (e.g., pH 4 acetate (B1210297) buffer) to improve stability.
Inconsistent results between replicate samples. Inadequate mixing of stock solutions or pH gradients within the sample vials.Ensure thorough vortexing of all solutions before analysis. Use buffered solutions to maintain a constant pH.
Appearance of unknown peaks in the chromatogram over time. These are likely degradation products of 4-EMC.Characterize these new peaks using mass spectrometry to identify potential degradation products. This can provide insights into the degradation pathway.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or column choice.Optimize the mobile phase, including the organic modifier and buffer concentration. Ensure the column is suitable for the analysis of cathinone (B1664624) compounds.
Precipitation of 4-EMC from the solution. The concentration of 4-EMC may exceed its solubility in the chosen solvent or buffer.Determine the solubility of 4-EMC in your experimental medium. If necessary, reduce the concentration or use a co-solvent.

Quantitative Data Summary

pHTemperatureTime (hours)Remaining 4-EMC (%) (Illustrative)
4.025 °C24>95%
7.025 °C2470-80%
10.025 °C24<40%
4.04 °C72>98%
7.04 °C7285-95%
10.04 °C7250-60%

Experimental Protocol: pH Stability Study of 4-Ethylmethcathinone

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of 4-EMC in solutions of varying pH.

1. Materials and Reagents:

  • 4-Ethylmethcathinone (4-EMC) reference standard

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Phosphate, acetate, and borate (B1201080) buffers at various pH values (e.g., pH 4, 7, and 10)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • HPLC or UHPLC system with UV or MS detector

  • Analytical column suitable for cathinone analysis (e.g., C18)

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Prepare a stock solution of 4-EMC in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

  • For each pH condition, dilute the 4-EMC stock solution with the respective buffer to a final working concentration (e.g., 10 µg/mL).

3. Incubation:

  • Divide each prepared 4-EMC solution into aliquots in separate vials.

  • Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each pH condition.

4. Sample Analysis:

  • If necessary, quench the degradation reaction by adding an appropriate volume of acid or base to neutralize the sample, or by immediate freezing.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Record the peak area of the 4-EMC peak at each time point.

5. Data Analysis:

  • Calculate the percentage of 4-EMC remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage of remaining 4-EMC against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 4-EMC Stock Solution prep_working Prepare Working Solutions in Buffers prep_stock->prep_working prep_buffers Prepare pH Buffers (pH 4, 7, 10) prep_buffers->prep_working incubate Incubate at Controlled Temperature prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling quench Quench Reaction (if necessary) sampling->quench hplc HPLC Analysis quench->hplc calc Calculate % Remaining 4-EMC hplc->calc plot Plot Degradation Kinetics calc->plot

Caption: Experimental workflow for assessing the pH stability of 4-Ethylmethcathinone.

References

Technical Support Center: Overcoming Poor Fragmentation of 4-EMC in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of 4-ethylethcathinone (B1651092) (4-EMC), specifically focusing on poor fragmentation in MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for 4-EMC in positive electrospray ionization (ESI) mode?

A1: In positive ESI mode, 4-EMC (molecular weight: 191.28 g/mol ) is expected to primarily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 192.15. Depending on the mobile phase composition and sample matrix, you may also observe adduct ions such as sodium [M+Na]⁺ (m/z 214.13) or potassium [M+K]⁺ (m/z 230.10).

Q2: What are the common fragment ions of 4-EMC in MS/MS?

A2: The fragmentation of 4-EMC, like other synthetic cathinones, typically involves the cleavage of the β-keto-phenethylamine backbone. Common fragmentation pathways include the neutral loss of water (H₂O) and the formation of a characteristic iminium ion. While specific fragment ions can vary with instrument conditions, some commonly reported fragments for similar cathinones can be expected. For instance, a study on various new psychoactive substances identified precursor and product ions for a range of compounds, which can provide a starting point for identifying 4-EMC fragments.[1]

Q3: Why am I observing a weak or non-existent molecular ion for 4-EMC?

A3: A weak or absent molecular ion can be due to several factors:

  • In-source fragmentation: High source temperatures or high cone/nozzle-skimmer voltages can cause the 4-EMC molecule to fragment before it enters the mass analyzer.

  • Analyte instability: Synthetic cathinones can be thermally labile and may degrade in the ion source.[2]

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of 4-EMC.

Q4: Can mobile phase additives affect the fragmentation of 4-EMC?

A4: Yes, mobile phase additives can significantly influence both the ionization efficiency and the fragmentation pattern. Additives like formic acid or acetic acid can promote protonation and may lead to more stable precursor ions. Conversely, the presence of salts can lead to the formation of adducts which may fragment differently than the protonated molecule.

Troubleshooting Guide for Poor Fragmentation

Poor fragmentation of 4-EMC in MS/MS is a common issue that can hinder accurate identification and quantification. This guide provides a systematic approach to troubleshoot and optimize your results.

Problem: Low intensity or no fragment ions are observed for the 4-EMC precursor ion.

This common problem can be addressed by systematically optimizing instrument parameters and experimental conditions.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor 4-EMC Fragmentation check_precursor Is the precursor ion ([M+H]⁺) signal strong and stable? start->check_precursor optimize_source Optimize Ion Source Parameters (Cone/Nozzle Voltage, Temperature) check_precursor->optimize_source No optimize_ce Perform Collision Energy (CE) Ramp check_precursor->optimize_ce Yes optimize_source->check_precursor Re-evaluate check_adducts Check for Adduct Formation ([M+Na]⁺, [M+K]⁺) optimize_ce->check_adducts No/Weak Fragments success Successful Fragmentation optimize_ce->success Fragments Observed modify_mobile_phase Modify Mobile Phase (e.g., add/change acid, reduce salts) check_adducts->modify_mobile_phase Adducts Present check_gas Verify Collision Gas Pressure check_adducts->check_gas No Adducts modify_mobile_phase->optimize_ce Re-run check_gas->optimize_ce Pressure OK, Re-run

Caption: A logical workflow to troubleshoot and resolve poor fragmentation of 4-EMC.

Detailed Troubleshooting Steps in Q&A Format:

Q: My precursor ion signal is weak or unstable. What should I do first?

A: A stable and abundant precursor ion is essential for good fragmentation. If your precursor signal is poor, focus on optimizing the ion source parameters first.

  • Action: Systematically adjust the cone voltage (also known as nozzle or orifice voltage). High cone voltages can induce in-source fragmentation, leading to a weaker precursor ion signal. Start with a low cone voltage and gradually increase it while monitoring the precursor ion intensity.

  • Action: Optimize the ion source temperature . Synthetic cathinones can be thermally labile. Excessively high temperatures can cause degradation before ionization. Test a range of temperatures to find the optimal balance between efficient desolvation and analyte stability.

Q: I have a strong precursor ion, but still see poor fragmentation. What is the next step?

A: The next critical step is to optimize the collision energy (CE) . CE is the primary parameter that controls the degree of fragmentation in the collision cell.

  • Action: Perform a collision energy ramp experiment . This involves analyzing a constant infusion of a 4-EMC standard while systematically increasing the collision energy in small increments (e.g., 2-5 eV steps). Monitor the intensity of the precursor ion and the resulting fragment ions at each CE value. This will allow you to identify the optimal CE for each fragment ion of interest.

Q: I've performed a collision energy ramp, but the fragmentation is still weak across the entire range. What else could be the issue?

A: If optimizing the collision energy does not yield satisfactory fragmentation, consider the following:

  • Check for Adduct Formation: If your mobile phase contains sodium or potassium salts, 4-EMC may be forming adducts ([M+Na]⁺, [M+K]⁺) instead of the protonated molecule ([M+H]⁺). Adducts often require different collision energies to fragment and may produce different fragment ions.

    • Action: Examine your MS1 spectrum for the presence of these adducts. If they are prominent, you can either try to optimize the collision energy for the adduct precursor ion or modify your mobile phase to favor the formation of the protonated molecule.

  • Modify Mobile Phase:

    • Action: To favor the [M+H]⁺ ion, ensure your mobile phase contains a proton source, such as 0.1% formic acid or acetic acid. If you suspect salt contamination, use high-purity solvents and new glassware.

  • Verify Collision Gas Pressure: Insufficient collision gas (e.g., argon or nitrogen) in the collision cell will result in inefficient fragmentation.

    • Action: Check your instrument's gas supply and ensure the pressure is within the manufacturer's recommended range.

Experimental Protocol: Collision Energy Optimization for 4-EMC

This protocol describes a systematic approach to determine the optimal collision energy for the fragmentation of 4-EMC using a triple quadrupole mass spectrometer.

Experimental Workflow Diagram

ExperimentalWorkflow prep_std 1. Prepare 4-EMC Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O with 0.1% FA) infuse_std 2. Infuse Standard into MS (via syringe pump or LC system) prep_std->infuse_std ms_setup 3. Set up MS Method - Precursor ion: m/z 192.15 - Scan type: Product Ion Scan infuse_std->ms_setup ce_ramp 4. Perform Collision Energy Ramp (e.g., 5 to 50 eV in 2 eV steps) ms_setup->ce_ramp data_analysis 5. Analyze Data - Plot fragment ion intensity vs. CE - Determine optimal CE for each fragment ce_ramp->data_analysis mrm_method 6. Create MRM Method - Use optimal CE for each transition data_analysis->mrm_method

References

Technical Support Center: 4-Ethylmethcathinone (4-EMC) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantification of 4-Ethylmethcathinone (4-EMC).

Troubleshooting Guide

This guide addresses common problems observed during the development and validation of analytical methods for 4-EMC quantification.

Question: Why is my calibration curve for 4-EMC non-linear?

Answer: Non-linearity in the calibration curve for 4-EMC can arise from several factors, particularly at high and low concentrations.

  • High Concentrations:

    • Detector Saturation: The most common cause of non-linearity at high concentrations is detector saturation. When the analyte concentration exceeds the linear dynamic range of the detector (e.g., in a mass spectrometer), the signal response no longer increases proportionally.

    • Solution: Reduce the concentration range of your calibration standards to stay within the linear range of your instrument.[1] If high concentrations must be measured, sample dilution is necessary.

  • Low Concentrations:

    • Analyte Adsorption: 4-EMC, like other cathinone (B1664624) derivatives, can adsorb to surfaces of glassware, autosampler vials, and instrument components. This is more pronounced at lower concentrations, leading to a negative bias and a curve that deviates from linearity.

    • Solution: Use silanized glassware or low-adsorption vials. Ensure that the sample diluent is compatible with the analyte and consider adding a small amount of an organic modifier to reduce adsorption.

    • Contamination: Contamination of the blank or low-concentration standards can lead to a disproportionately high signal, affecting the linearity and the y-intercept of the curve.

    • Solution: Prepare fresh calibration standards and blank solutions using high-purity solvents. Thoroughly clean all equipment and analyze a true blank (mobile phase only) to check for system contamination.

  • General Instrumental Issues:

    • Problems with the analytical instrument, such as a failing detector lamp, inconsistent pump performance, or leaks in the system, can cause a non-linear response.

    • Solution: Perform regular instrument maintenance and system suitability tests before running a calibration curve.

Question: I'm observing significant matrix effects in my 4-EMC analysis. How can I mitigate this?

Answer: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in bioanalytical methods.[2][3]

  • Use of an Internal Standard (IS): The most effective way to compensate for matrix effects is by using a suitable internal standard.[4]

    • Stable Isotope-Labeled (SIL) IS: A SIL-IS of 4-EMC is the ideal choice as it will have nearly identical chemical and physical properties, co-eluting with the analyte and experiencing the same matrix effects. This allows for accurate normalization of the signal.

    • Analog IS: If a SIL-IS is not available, a structural analog of 4-EMC can be used. The chosen analog should have similar extraction recovery, chromatographic retention, and ionization response to 4-EMC. Deuterated analogs of other cathinones, such as MDPV-d8, have been used in synthetic cathinone panels.[5]

  • Improved Sample Preparation: Reducing the amount of matrix components introduced into the analytical instrument can significantly decrease matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can be an effective technique to separate 4-EMC from interfering substances.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate 4-EMC from co-eluting matrix components can also reduce interference.

Question: My quality control (QC) samples are failing, but my calibration curve looks good. What could be the issue?

Answer: QC sample failure despite a good calibration curve often points to issues with the sample matrix or the stability of the analyte in the matrix.

  • Matrix Effects in QC Samples: The matrix of the QC samples may be different from the matrix used for the calibration standards (e.g., different lots of biological fluid). This can lead to different matrix effects and inaccurate quantification.

    • Solution: Prepare calibration standards in the same matrix as the QC and unknown samples.

  • Analyte Stability: 4-EMC may not be stable in the biological matrix under the storage and processing conditions used. Synthetic cathinones can be susceptible to degradation, particularly at alkaline pH and elevated temperatures.[6]

    • Solution: Investigate the stability of 4-EMC in the relevant matrix at different temperatures and for different durations. Ensure that samples are stored properly (e.g., at -20°C or -80°C) and processed promptly. Acidifying the sample may improve stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for 4-EMC quantification by LC-MS/MS?

A1: While specific data for 4-EMC is limited in the provided search results, methods for other synthetic cathinones often report linear ranges from low ng/mL to several hundred ng/mL. For example, a method for 4-methylethcathinone (4-MEC) in hair was linear from 0.001 to 1 ng/mg.[7] Another study on various cathinones reported linearity between 5 and 500 ng/mL.[8] A linear range of 0.5 to 10 µg/mL has also been reported for some synthetic cathinones.[4] The appropriate linear range for your assay will depend on the sensitivity of your instrument and the expected concentrations in your samples.

Q2: What are suitable internal standards for 4-EMC quantification?

A2: The ideal internal standard is a stable isotope-labeled version of 4-EMC (e.g., 4-EMC-d5). If a SIL-IS is not available, a deuterated analog of a structurally similar synthetic cathinone, such as MDPV-d8, can be considered.[5] The choice of internal standard should be validated to ensure it adequately mimics the behavior of 4-EMC.

Q3: What are the key parameters to consider for sample preparation of 4-EMC from biological matrices?

A3: The choice of sample preparation technique depends on the matrix and the required sensitivity.

  • Protein Precipitation: A simple and fast method, but it may not provide a sufficiently clean extract for sensitive analysis.

  • Liquid-Liquid Extraction (LLE): A common and effective technique for extracting synthetic cathinones. A basic liquid-liquid extraction has been successfully used for 4-MEC.[7]

  • Solid-Phase Extraction (SPE): Can offer a higher degree of sample cleanup and is suitable for complex matrices.

Q4: Can I use a quadratic curve fit for my 4-EMC calibration?

A4: While a linear fit is generally preferred for calibration curves, a quadratic fit can be used if the non-linearity is reproducible and well-defined. However, it is crucial to have a sufficient number of calibration points (at least six for a quadratic fit) and to demonstrate that the chosen model accurately describes the concentration-response relationship. The use of a non-linear fit should be justified and validated.

Quantitative Data Summary

Table 1: Example Linearity Ranges for Synthetic Cathinone Quantification

CompoundMatrixLinearity RangeReference
4-Methylethcathinone (4-MEC)Hair0.001 - 1 ng/mg>0.99[7]
Various CathinonesNot specified5 - 500 ng/mL>0.99[8]
Mephedrone, MethyloneNot specified0.5 - 10 µg/mL0.993[4]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol provides a general guideline for the preparation of calibration standards and QC samples for the quantification of 4-EMC in a biological matrix (e.g., plasma).

  • Stock Solution Preparation:

    • Accurately weigh a certified reference standard of 4-EMC.

    • Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution.

  • Internal Standard (IS) Stock Solution:

    • Prepare a stock solution of the chosen internal standard (e.g., 4-EMC-d5) in a similar manner.

  • Calibration Standards:

    • Spike a known volume of the blank biological matrix with the appropriate working standard solutions to achieve a series of calibration standards covering the desired concentration range.

    • Add a constant amount of the IS working solution to each calibration standard.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank biological matrix with working standard solutions prepared from a separate weighing of the reference standard.

    • Add the same constant amount of the IS working solution to each QC sample.

Protocol 2: Liquid-Liquid Extraction (LLE) of 4-EMC from Biological Matrix

This is a general LLE protocol that can be optimized for specific matrices and analytical requirements.

  • Sample Aliquoting:

    • Pipette a known volume (e.g., 100 µL) of the calibration standard, QC sample, or unknown sample into a clean extraction tube.

  • Internal Standard Addition:

    • Add the IS working solution to each tube.

  • Alkalinization:

    • Add a suitable basic buffer (e.g., sodium carbonate buffer, pH 10) to each tube to deprotonate the 4-EMC.

  • Extraction:

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate).

    • Vortex the tubes for a set period (e.g., 5 minutes) to ensure thorough mixing.

    • Centrifuge the tubes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Vortex briefly to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue (Non-Linearity, Poor R²) check_linearity Assess Linearity: High or Low Concentration Deviation? start->check_linearity high_conc High Concentration Non-Linearity check_linearity->high_conc High low_conc Low Concentration Non-Linearity check_linearity->low_conc Low troubleshoot_high Troubleshoot High Concentration Issues high_conc->troubleshoot_high troubleshoot_low Troubleshoot Low Concentration Issues low_conc->troubleshoot_low solution_high1 Reduce Standard Concentrations troubleshoot_high->solution_high1 solution_high2 Dilute Samples troubleshoot_high->solution_high2 solution_low1 Use Low-Adsorption Vials troubleshoot_low->solution_low1 solution_low2 Prepare Fresh Standards/Blanks troubleshoot_low->solution_low2 check_instrument Perform Instrument System Suitability solution_high1->check_instrument solution_high2->check_instrument solution_low1->check_instrument solution_low2->check_instrument instrument_ok System OK check_instrument->instrument_ok Pass instrument_fail System Fails check_instrument->instrument_fail Fail maintain_instrument Perform Instrument Maintenance instrument_fail->maintain_instrument maintain_instrument->start

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental_Workflow start Start: Sample Received is_addition Internal Standard Addition start->is_addition sample_prep Sample Preparation (e.g., LLE or SPE) extraction Extraction sample_prep->extraction is_addition->sample_prep evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis data_processing Data Processing (Calibration Curve & Quantification) analysis->data_processing end End: Report Results data_processing->end

Caption: General experimental workflow for 4-EMC quantification.

References

4-EMC reference standard stability and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-ethylethcathinone (B1651092) (4-EMC) reference standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-EMC reference standards?

A1: For long-term storage, it is recommended to store 4-EMC reference standards at -20°C.[1][2] Some suppliers indicate that the standard is stable for at least five years under these conditions.[2] For short-term storage, refrigeration at 4°C is also a viable option, although degradation may be more pronounced over extended periods compared to frozen storage.[3][4]

Q2: How stable is 4-EMC in solution?

A2: The stability of 4-EMC in solution is highly dependent on the solvent, pH, and storage temperature.[3] Ring-substituted cathinones like 4-EMC are generally unstable under many conditions.[3] Studies on similar synthetic cathinones have shown that they are more stable in acetonitrile (B52724) than in methanol (B129727).[4][5] It is crucial to use freshly prepared solutions for analysis whenever possible.

Q3: What are the primary factors that cause the degradation of 4-EMC?

A3: The primary factors leading to the degradation of 4-EMC are elevated temperature and alkaline pH.[3][6] Like other synthetic cathinones, 4-EMC is susceptible to degradation in neutral to basic environments, while it exhibits greater stability under acidic conditions.[3][6] Exposure to light can also contribute to the degradation of cathinone (B1664624) derivatives.[4]

Q4: What are the known degradation products of 4-EMC?

A4: While specific degradation products for 4-EMC are not extensively documented in the provided search results, based on studies of the closely related compound 4-methylmethcathinone (4-MMC), degradation in alkaline solutions likely involves hydrolysis and oxidation of the beta-keto amine moiety.

Q5: How can I tell if my 4-EMC reference standard has degraded?

A5: Visual inspection for color change or precipitation can be an initial indicator of degradation. However, the most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent 4-EMC compound.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas for the same concentration) Degradation of the 4-EMC stock or working solutions.Prepare fresh stock and working solutions from the solid reference standard. Ensure solutions are stored at low temperatures and protected from light. Use acetonitrile as the solvent if possible for better stability.[4][5]
Appearance of unknown peaks in the chromatogram Degradation of the 4-EMC reference standard.Confirm the identity of the new peaks using mass spectrometry if possible. If degradation is confirmed, discard the old standard and use a new, properly stored reference standard.
Loss of potency of the reference standard Improper long-term storage conditions (e.g., storage at room temperature or 4°C for an extended period).Always store the solid 4-EMC reference standard at -20°C for long-term use.[1][2]
Rapid degradation of 4-EMC in biological matrices (e.g., blood, urine) The pH of the biological matrix is neutral or alkaline.Adjust the pH of the biological matrix to be acidic (e.g., pH 4) to improve the stability of 4-EMC.[3][6] Store biological samples containing 4-EMC at -20°C.[3]

Stability Data

The stability of 4-EMC and other synthetic cathinones is influenced by temperature, pH, and the matrix in which they are stored. The following table summarizes stability data from a study on synthetic cathinones in blood and urine.

Table 1: Stability of 4-EMC in Biological Matrices [3]

MatrixpHStorage TemperatureStability
Blood7-20°CStable
Blood74°CModerate losses (<40%) within 30 days
Blood732°CSignificant loss (>20%)
Urine4-20°CStable
Urine44°CStable
Urine8-20°CStable
Urine84°CSignificant loss (>20%)
Urine832°CSignificant loss (>20%) within hours

Experimental Protocols

Protocol: Stability Testing of 4-EMC Reference Standard

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a 4-EMC reference standard.

1. Materials:

  • 4-EMC reference standard
  • HPLC-grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC or GC-MS system with a validated method for 4-EMC analysis

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 4-EMC reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation at regular intervals.
  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.
  • Thermal Degradation: Expose the solid reference standard and a solution to elevated temperatures (e.g., 60°C, 80°C).
  • Photolytic Degradation: Expose the solid reference standard and a solution to a light source that provides both UV and visible light.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

5. Data Analysis:

  • Calculate the percentage of 4-EMC remaining at each time point compared to an unstressed control sample.
  • Identify and quantify any major degradation products.

Visualizations

cluster_storage Recommended Storage cluster_conditions Storage Conditions cluster_factors Degradation Factors Solid Standard Solid Standard Solution Solution Long-term (-20°C) Long-term (-20°C) Solid Standard->Long-term (-20°C) Short-term (4°C) Short-term (4°C) Solution->Short-term (4°C) Temperature Temperature Solution->Temperature pH (Alkaline) pH (Alkaline) Solution->pH (Alkaline) Light Light Solution->Light

Caption: Key factors influencing the stability of 4-EMC reference standards.

Start Start Prepare 4-EMC Solution Prepare 4-EMC Solution Start->Prepare 4-EMC Solution Expose to Stress Conditions Expose to Stress Conditions Prepare 4-EMC Solution->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidation Oxidation Expose to Stress Conditions->Oxidation Heat Heat Expose to Stress Conditions->Heat Light Light Expose to Stress Conditions->Light Analyze Samples (HPLC/GC-MS) Analyze Samples (HPLC/GC-MS) Acid Hydrolysis->Analyze Samples (HPLC/GC-MS) Base Hydrolysis->Analyze Samples (HPLC/GC-MS) Oxidation->Analyze Samples (HPLC/GC-MS) Heat->Analyze Samples (HPLC/GC-MS) Light->Analyze Samples (HPLC/GC-MS) Assess Degradation Assess Degradation Analyze Samples (HPLC/GC-MS)->Assess Degradation Stable Stable Assess Degradation->Stable < 5% degradation Unstable Unstable Assess Degradation->Unstable > 5% degradation

Caption: Experimental workflow for forced degradation studies of 4-EMC.

Inconsistent Results? Inconsistent Results? Check Solution Age Check Solution Age Inconsistent Results?->Check Solution Age Yes New Peaks in Chromatogram? New Peaks in Chromatogram? Inconsistent Results?->New Peaks in Chromatogram? No Prepare Fresh Solution Prepare Fresh Solution Check Solution Age->Prepare Fresh Solution Old Check Storage Conditions Check Storage Conditions Check Solution Age->Check Storage Conditions Fresh Problem Solved Problem Solved Prepare Fresh Solution->Problem Solved Store at -20°C Store at -20°C Check Storage Conditions->Store at -20°C Improper Check Storage Conditions->New Peaks in Chromatogram? Proper Store at -20°C->Problem Solved Degradation Likely Degradation Likely New Peaks in Chromatogram?->Degradation Likely Yes Contact Technical Support Contact Technical Support New Peaks in Chromatogram?->Contact Technical Support No Use New Standard Use New Standard Degradation Likely->Use New Standard Use New Standard->Problem Solved

Caption: Troubleshooting logic for 4-EMC reference standard issues.

References

Technical Support Center: 4-Ethylmethcathinone (4-EMC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 4-Ethylmethcathinone (4-EMC) and related synthetic cathinones by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in 4-EMC analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (4-EMC) in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, which can negatively impact the detection capability, precision, and accuracy of the analysis.[2] In the analysis of 4-EMC from complex biological matrices like urine or plasma, endogenous compounds such as phospholipids (B1166683), salts, and proteins can cause significant ion suppression.[3]

Q2: How can I detect if ion suppression is affecting my 4-EMC analysis?

A2: A common method to detect ion suppression is the post-column infusion experiment.[4][5] This involves infusing a standard solution of 4-EMC at a constant rate into the LC flow after the analytical column but before the mass spectrometer. A stable baseline signal for 4-EMC is established. Then, a blank, extracted matrix sample is injected. Any dip or decrease in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.[4][6]

Q3: What are the primary causes of ion suppression in LC-MS analysis of synthetic cathinones?

A3: The primary causes of ion suppression are co-eluting matrix components that compete with the analyte for ionization.[1] For biological samples, phospholipids are a major culprit.[3] Other sources include endogenous matrix compounds, high concentrations of salts from buffers, and exogenous contaminants introduced during sample preparation.[2] The basicity and concentration of these interfering compounds also play a significant role.[2]

Q4: Can changing my sample preparation method reduce ion suppression?

A4: Yes, optimizing sample preparation is one of the most effective ways to mitigate ion suppression.[1] More rigorous clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally better at removing interfering matrix components compared to simpler methods like "dilute-and-shoot" or protein precipitation.[1][2] For cathinone (B1664624) analysis, SPE is a commonly employed technique to clean up samples.[3][7]

Q5: How does chromatographic separation influence ion suppression?

A5: Improving chromatographic separation can move the elution of 4-EMC away from regions of ion suppression.[3][4] This can be achieved by modifying the LC gradient, changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol), or using a different column chemistry.[3][4] The goal is to chromatographically resolve 4-EMC from the interfering matrix components.[2]

Q6: Is it better to use a stable isotope-labeled internal standard (SIL-IS) for 4-EMC quantification?

A6: Yes, using a SIL-IS is highly recommended. A SIL-IS, such as a deuterated analog of 4-EMC, will co-elute with the analyte and experience the same degree of ion suppression.[3][8] This allows for accurate correction of signal variability, leading to improved precision and accuracy in quantification.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low 4-EMC signal intensity/sensitivity Significant ion suppression from matrix components.1. Optimize Sample Preparation: Implement a more effective sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3] 2. Improve Chromatographic Separation: Modify the LC method to separate the 4-EMC peak from the ion-suppressing regions of the chromatogram.[3][4] 3. Sample Dilution: If the 4-EMC concentration is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.[5][9]
Poor reproducibility (%RSD is high) Variable ion suppression across different samples due to inconsistent matrix composition.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A co-eluting SIL-IS will experience the same ion suppression as 4-EMC, allowing for accurate correction.[3][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3][10]
Peak shape distortion (e.g., tailing, fronting) Matrix overload or interference from high concentrations of matrix components affecting chromatography and ionization.1. Enhance Sample Clean-up: A more rigorous sample preparation will reduce the overall matrix load on the column and in the ESI source.[3] 2. Check for Phospholipid Contamination: Phospholipids are known to cause ion suppression and can build up on the column, affecting peak shape.[3] Consider a phospholipid removal strategy during sample preparation.
Analyte signal completely absent in some samples Severe ion suppression, potentially due to analyte interaction with metal components of the LC system.1. Thorough Sample Clean-up: Ensure the sample preparation method is robust enough to remove the majority of interfering matrix components.[1] 2. Consider Metal-Free Columns: For chelating compounds, interaction with the stainless steel column housing can cause adsorption and complete signal loss.[11] Using a metal-free column may improve analyte recovery and signal.[11]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Detection

Objective: To identify the regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a 4-EMC Infusion Solution: Create a solution of 4-EMC in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow. This is done via a T-fitting placed between the analytical column and the ESI source.[3]

  • Equilibrate the System: Start the LC flow with your analytical gradient and allow the infused signal to stabilize. This will appear as a constant, elevated baseline in your mass chromatogram for 4-EMC.[6]

  • Inject a Blank Matrix Sample: Inject a prepared blank matrix sample (e.g., an extracted urine or plasma sample from a drug-free source) onto the LC system.[3][6]

  • Analyze the Chromatogram: Monitor the baseline of the 4-EMC signal. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[4][6]

Protocol 2: Solid-Phase Extraction (SPE) for 4-EMC from Urine

Objective: To clean up urine samples for 4-EMC analysis and reduce matrix effects. This is a general protocol for cathinones and should be optimized for 4-EMC.

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then the buffer through it.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[3]

  • Washing:

    • Wash the cartridge with the buffer to remove hydrophilic interferences.

    • Wash the cartridge with a mild organic solvent (e.g., methanol) to remove neutral and acidic interferences.[3]

  • Elution: Elute the 4-EMC from the cartridge using a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Analyte Signal Intensity

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation85 - 95-70 to -5025 - 45
Liquid-Liquid Extraction (LLE)70 - 90-40 to -2040 - 70
Solid-Phase Extraction (SPE)80 - 100-20 to 065 - 95

Note: Data are representative examples for small molecule analysis in biological fluids and will vary depending on the specific analyte and matrix. Negative matrix effect values indicate ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification Start Low 4-EMC Signal or Poor Reproducibility CheckSuppression Perform Post-Column Infusion Start->CheckSuppression Suppression_Yes Ion Suppression Detected CheckSuppression->Suppression_Yes Yes Suppression_No No Significant Suppression CheckSuppression->Suppression_No No Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Suppression_Yes->Optimize_SamplePrep Optimize_Chroma Optimize Chromatography (Gradient, Column, Mobile Phase) Suppression_Yes->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Suppression_Yes->Use_SIL_IS Other_Issues Investigate Other Issues (e.g., Instrument Performance) Suppression_No->Other_Issues Revalidate Re-evaluate Method Performance (Sensitivity, Reproducibility) Optimize_SamplePrep->Revalidate Optimize_Chroma->Revalidate Use_SIL_IS->Revalidate

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

MitigationStrategies cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_InternalStandard Quantification Strategy center Minimizing Ion Suppression SPE Solid-Phase Extraction (SPE) center->SPE LLE Liquid-Liquid Extraction (LLE) center->LLE Dilution Sample Dilution center->Dilution Gradient Modify Gradient center->Gradient Column Change Column Chemistry center->Column MobilePhase Alter Mobile Phase center->MobilePhase SIL_IS Use Stable Isotope-Labeled Internal Standard center->SIL_IS

Caption: Key strategies to minimize ion suppression in LC-MS analysis.

References

Validation & Comparative

Differentiating 4-Ethylmethcathinone (4-EMC) and 4-Methylethcathinone (4-MEC): An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a continuous challenge for analytical chemists and forensic scientists. Among these, synthetic cathinones remain a prominent class, with a multitude of structural isomers that can be difficult to distinguish. This guide provides a detailed analytical comparison of two such isomers: 4-Ethylmethcathinone (4-EMC) and 4-Methylethcathinone (4-MEC). Understanding their subtle structural differences and corresponding analytical signatures is crucial for accurate identification in research and forensic settings.

Chemical Structure and Properties

4-EMC and 4-MEC are structural isomers, meaning they share the same molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol ), but differ in the arrangement of their atoms. This seemingly minor difference in structure leads to distinct analytical profiles.

  • 4-Ethylmethcathinone (4-EMC): The ethyl group is attached to the para-position (position 4) of the phenyl ring. Its IUPAC name is 1-(4-ethylphenyl)-2-(methylamino)propan-1-one.

  • 4-Methylethcathinone (4-MEC): A methyl group is at the para-position of the phenyl ring, and an ethyl group is attached to the nitrogen atom. Its IUPAC name is 2-(ethylamino)-1-(4-methylphenyl)propan-1-one.[1]

Feature4-Ethylmethcathinone (4-EMC)4-Methylethcathinone (4-MEC)
Chemical Structure
IUPAC Name 1-(4-ethylphenyl)-2-(methylamino)propan-1-one2-(ethylamino)-1-(4-methylphenyl)propan-1-one[1]
CAS Number 1225622-14-91225617-18-4
Molecular Formula C₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 191.27 g/mol 191.27 g/mol

Analytical Differentiation

The differentiation of 4-EMC and 4-MEC relies on sophisticated analytical techniques that can exploit their subtle structural variations. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

While challenging due to the potential for similar fragmentation patterns in isomers, GC-MS can be a powerful tool for differentiation when optimized. Retention time differences, arising from slight variations in volatility and interaction with the GC column stationary phase, are a key differentiating factor.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of synthetic cathinones involves:

  • Sample Preparation: Dissolving the analyte in a suitable organic solvent (e.g., methanol (B129727) or chloroform) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is commonly used.

    • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds. For example, an initial temperature of 100°C held for 1 minute, then ramped up to 280°C at a rate of 10-20°C/minute, and held for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically scanned.

Data Comparison: GC-MS

Parameter4-Ethylmethcathinone (4-EMC)4-Methylethcathinone (4-MEC)
Retention Time Dependant on specific GC conditions, but will differ from 4-MEC.Dependant on specific GC conditions, but will differ from 4-EMC.
Molecular Ion (M+) m/z 191m/z 191
Major Fragments Expected fragments from cleavage of the ethyl group from the phenyl ring and α-cleavage adjacent to the carbonyl and amine groups.Common fragments include m/z 174, 145, 119, and 91, corresponding to losses of water, the ethylamino group, and further fragmentation of the aromatic ring.[2]

Note: Direct comparative studies with retention times under identical conditions are essential for definitive identification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Column Separation on Capillary Column Injection->Column Elution Elution based on Volatility & Polarity Column->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation of Molecular Ion Ionization->Fragmentation Detection Detection of Fragments by m/z Fragmentation->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum LibrarySearch Compare with Spectral Libraries MassSpectrum->LibrarySearch Identification Identification LibrarySearch->Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a preferred method for differentiating isomers, especially in complex matrices. Chromatographic separation is key, as the mass spectra of the isomers can be very similar.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Samples are typically dissolved in the initial mobile phase solvent.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A core-shell biphenyl (B1667301) column is effective for separating positional isomers of synthetic cathinones.[3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions.

Data Comparison: LC-MS/MS

A study successfully separated the ortho, meta, and para isomers of methylethcathinone (MEC) using a core-shell biphenyl analytical column.[3] While specific retention times for 4-EMC were not provided in the same study, this methodology demonstrates the potential for baseline separation of such closely related isomers.

Parameter4-Ethylmethcathinone (4-EMC)4-Methylethcathinone (4-MEC)
Precursor Ion [M+H]⁺ m/z 192.1m/z 192.1
Product Ions Dependant on collision energy, but will involve fragmentation of the ethylphenyl and methylaminopropanone moieties.In a study, SRM transitions of m/z 192.1 → 146.1 and 174.2 were used for quantification.[4]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into LC Dissolution->Injection Column Separation on Biphenyl Column Injection->Column Elution Elution based on Polarity & Interaction Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization PrecursorSelection Select Precursor Ion (m/z 192.1) Ionization->PrecursorSelection CID Collision-Induced Dissociation (CID) PrecursorSelection->CID ProductIonScan Scan for Product Ions CID->ProductIonScan Chromatogram Generate Chromatogram ProductIonScan->Chromatogram MRM Monitor Specific MRM Transitions Chromatogram->MRM Quantification Quantification MRM->Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a definitive technique for isomer differentiation. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are unique to the specific chemical environment of each nucleus in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the analyte in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium (B1214612) oxide).

  • NMR Spectrometer:

    • Field Strength: Higher field strengths (e.g., 400 MHz or greater) provide better resolution.

    • Experiments: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide further structural confirmation.

Data Comparison: NMR Spectroscopy

Expected ¹H NMR Differences:

  • 4-EMC: Will show a characteristic ethyl group signal (a quartet and a triplet) in the aromatic region's substituent signals, and a singlet for the N-methyl group.

  • 4-MEC: Will display a singlet for the para-methyl group on the phenyl ring and signals for the N-ethyl group (a quartet and a triplet).

Expected ¹³C NMR Differences:

  • The chemical shifts of the carbons in the phenyl ring will be influenced by the attached ethyl (4-EMC) versus methyl (4-MEC) group.

  • The signals for the N-alkyl carbons will clearly differentiate the N-methyl of 4-EMC from the N-ethyl of 4-MEC.

A monograph for 4-methylethcathinone from SWGDRUG provides the following ¹H NMR data in D₂O: Signals are observed at approximately 7.6, 7.3, 5.0, 3.2, 2.4, 1.5, and 1.2 ppm.[5]

NMR_Logic cluster_4EMC 4-Ethylmethcathinone (4-EMC) cluster_4MEC 4-Methylethcathinone (4-MEC) EMC_Structure Structure: Ethyl on Phenyl Ring Methyl on Nitrogen EMC_H_NMR ¹H NMR: - Ethyl signals (aromatic region) - N-Methyl singlet EMC_Structure->EMC_H_NMR EMC_C_NMR ¹³C NMR: - Phenyl carbons affected by ethyl - N-Methyl carbon signal EMC_Structure->EMC_C_NMR Differentiation Differentiation EMC_H_NMR->Differentiation Distinct Signals EMC_C_NMR->Differentiation Distinct Signals MEC_Structure Structure: Methyl on Phenyl Ring Ethyl on Nitrogen MEC_H_NMR ¹H NMR: - Phenyl-Methyl singlet - N-Ethyl signals MEC_Structure->MEC_H_NMR MEC_C_NMR ¹³C NMR: - Phenyl carbons affected by methyl - N-Ethyl carbon signals MEC_Structure->MEC_C_NMR MEC_H_NMR->Differentiation Distinct Signals MEC_C_NMR->Differentiation Distinct Signals

Conclusion

The analytical differentiation of 4-Ethylmethcathinone and 4-Methylethcathinone, while challenging due to their isomeric nature, is achievable through the application of modern analytical techniques. Gas chromatography-mass spectrometry can provide separation based on retention time differences, while liquid chromatography-tandem mass spectrometry, particularly with specialized columns, offers enhanced separation and sensitive detection. Nuclear magnetic resonance spectroscopy stands as a definitive method for unambiguous structural elucidation. For confident identification, it is imperative to compare the analytical data of an unknown sample to that of a certified reference standard under identical experimental conditions. This guide provides a framework for the analytical approaches and expected data for the successful differentiation of these two important synthetic cathinone (B1664624) isomers.

References

Comparative Analysis of 4-EMC and Mephedrone (4-MMC): A Pharmacological and Mechanistic Review

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Available Data: Scientific literature containing detailed pharmacological data for 4-ethylethcathinone (B1651092) (4-EMC) is exceptionally scarce. Most comparative research has focused on its structural isomer, 4-methylethcathinone (4-MEC), which emerged as a "second-generation" analog following the legislative control of mephedrone (B570743). Due to this data gap, this guide will conduct a detailed comparative analysis between mephedrone (4-MMC) and its close structural analog, 4-MEC, for which robust experimental data exists. The findings for 4-MEC provide the most relevant available insights into how minor structural modifications to the mephedrone backbone can significantly alter pharmacological activity.

This guide provides a comparative analysis of the chemical properties, pharmacological activities, and mechanisms of action of the synthetic cathinone (B1664624) mephedrone (4-methylmethcathinone, 4-MMC) and its N-ethyl analog, 4-methylethcathinone (4-MEC). This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the key differences between these two compounds.

Chemical and Pharmacological Overview

Mephedrone (4-MMC) gained popularity as a psychoactive substance due to its potent stimulant and empathogenic effects, often compared to MDMA and cocaine.[1][2] It acts primarily as a non-selective substrate for monoamine transporters, triggering the release of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).[3][4] Following its widespread control, analogs such as 4-MEC appeared on the illicit market.[5] While structurally similar—differing only by the substitution of an N-methyl group in 4-MMC for an N-ethyl group in 4-MEC—this modification results in a significant divergence in their pharmacological profiles.

The key distinction lies in their interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT). While both compounds are potent at SERT, 4-MEC transitions from being a dopamine releaser to a dopamine uptake inhibitor (blocker), fundamentally altering its mechanism of action and likely its psychoactive and toxicological profile.[3]

Quantitative Pharmacological Data

The following table summarizes the in vitro potencies of 4-MMC and 4-MEC at dopamine and serotonin transporters from studies using rat brain synaptosomes.

ParameterMephedrone (4-MMC)4-Methylethcathinone (4-MEC)Reference
SERT Uptake Inhibition (IC50) ~500 nM~500 nM[3]
DAT Uptake Inhibition (IC50) ~800 nM~800 nM[3]
3H-5-HT Release (EC50) ~100 nM~100 nM[3]
3H-MPP+ Release (EC50) 39 ± 3 nMInactive as a releaser[3]

*IC50: Half-maximal inhibitory concentration. A measure of a drug's potency in inhibiting a biological function. *EC50: Half-maximal effective concentration. A measure of a drug's potency in inducing a biological response. *3H-MPP+ is used as a radiolabeled substrate for the dopamine transporter (DAT).

Mechanism of Action at Monoamine Transporters

Mephedrone (4-MMC) is classified as a monoamine transporter substrate or releaser . It is transported into the presynaptic neuron by DAT and SERT. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and serotonin. This triggers a reversal of the respective transporter's function, causing a significant efflux of these neurotransmitters into the synaptic cleft.[2][3]

In contrast, 4-Methylethcathinone (4-MEC) exhibits a unique hybrid mechanism . It functions as a substrate at SERT, potently inducing serotonin release in a manner identical to mephedrone. However, at the dopamine transporter, it acts as an uptake inhibitor or blocker .[3] It binds to DAT but is not transported into the cell, thereby preventing the reuptake of dopamine from the synapse without causing significant dopamine efflux. This pharmacological profile is more akin to cocaine at DAT, while retaining MDMA-like properties at SERT.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_transporters Transporter Interactions VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_cyto Cytosolic DA VMAT2->DA_cyto DA SHT_cyto Cytosolic 5-HT VMAT2->SHT_cyto 5-HT Vesicle Synaptic Vesicle (DA/5-HT Storage) MAO Monoamine Oxidase (MAO) DA_cyto->MAO Metabolism DAT Dopamine Transporter (DAT) DA_cyto->DAT Release SHT_cyto->MAO Metabolism SERT Serotonin Transporter (SERT) SHT_cyto->SERT Release DA_syn Dopamine (DA) DA_syn->DAT Reuptake SHT_syn Serotonin (5-HT) SHT_syn->SERT Reuptake DAT->DA_cyto Reuptake DAT->DA_syn Release SERT->SHT_cyto Reuptake SERT->SHT_syn Release MMC 4-MMC (Releaser) MMC->DAT Substrate Action MMC->SERT Substrate Action MEC 4-MEC (Hybrid) MEC->DAT Blocker Action MEC->SERT Substrate Action

Fig. 1: Mechanisms of 4-MMC and 4-MEC at monoamine transporters.

Experimental Protocols

The quantitative data presented above are derived from in vitro neurotransmitter release and uptake inhibition assays using synaptosomes. Below are detailed, generalized protocols for these key experiments.

Synaptosome Preparation

Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue, which retain functional monoamine transporters.

  • Tissue Homogenization: Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) is rapidly homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

  • Centrifugation: The homogenate undergoes differential centrifugation. An initial low-speed spin (e.g., 1,000 x g for 10 minutes) removes nuclei and cell debris.

  • Pelleting: The resulting supernatant is centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Washing: The pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer) to a final protein concentration determined by a protein assay (e.g., BCA assay).

Monoamine Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled monoamine or substrate analog.

  • Incubation Setup: Synaptosome preparations are pre-incubated in 96-well plates for approximately 10 minutes at 37°C with various concentrations of the test compound (e.g., 4-MMC, 4-MEC).

  • Initiation of Uptake: The reaction is initiated by adding a constant, low concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]5-HT for SERT).

  • Termination: After a short incubation period (1-5 minutes) within the linear uptake phase, the reaction is rapidly terminated by vacuum filtration through glass fiber filters, trapping the synaptosomes. This is followed by several washes with ice-cold buffer to remove the unbound radiolabel.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis. Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT).

Monoamine Release Assay

This assay measures a compound's ability to induce reverse transport (efflux) of a pre-loaded radiolabeled substrate.

  • Synaptosome Loading: Synaptosomes are pre-incubated with a radiolabeled substrate ([3H]5-HT or [3H]MPP+ for DAT) for a set period (e.g., 30 minutes) at 37°C to allow for uptake and loading.

  • Washing: Excess extracellular radiolabel is removed by gentle washing or filtration.

  • Induction of Release: The loaded synaptosomes are then exposed to various concentrations of the test compound (4-MMC or 4-MEC).

  • Sample Collection: The amount of radioactivity released into the supernatant (buffer) is measured at a specific time point (e.g., 10-30 minutes).

  • Data Analysis: The data are plotted as the percentage of total incorporated radioactivity released versus drug concentration. The EC50 value is determined using non-linear regression.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Termination & Analysis A Brain Tissue Homogenization B Differential Centrifugation A->B C Synaptosome Resuspension B->C D Pre-incubation with Test Compound (4-MMC or 4-MEC) C->D E Add Radiolabeled Substrate ([3H]DA or [3H]5-HT) D->E F Incubate at 37°C (Short Duration) E->F G Rapid Vacuum Filtration F->G H Liquid Scintillation Counting G->H I Data Analysis (IC50 / EC50 Calculation) H->I

Fig. 2: General experimental workflow for in vitro transporter assays.

Conclusion

The comparative analysis of mephedrone (4-MMC) and 4-methylethcathinone (4-MEC) reveals that a subtle structural modification—the extension of the N-alkyl chain from methyl to ethyl—profoundly alters the drug's mechanism of action at the dopamine transporter. While both compounds remain potent serotonin-releasing agents, 4-MEC loses the dopamine-releasing capabilities characteristic of 4-MMC and instead functions as a dopamine reuptake inhibitor.[3] This shift from a balanced DA/5-HT releaser to a hybrid 5-HT releaser/DA blocker has significant implications for the substance's behavioral effects, abuse potential, and neurotoxic profile. While experimental data for 4-ethylethcathinone (4-EMC) is not currently available, these findings on 4-MEC underscore the critical importance of detailed structure-activity relationship studies in predicting the pharmacological properties of new psychoactive substances. Further research is imperative to characterize the pharmacology of 4-EMC and other emerging cathinone derivatives to better inform public health and regulatory responses.

References

A Comparative Guide to the Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for 4-Ethylmethcathinone (4-EMC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of 4-Ethylmethcathinone (4-EMC) against established analytical techniques. The objective is to present the performance of this new method in the context of currently employed alternatives, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their specific needs.

Introduction to 4-Ethylmethcathinone (4-EMC) Detection

4-Ethylmethcathinone (4-EMC) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1] As with other synthetic cathinones, its detection and quantification in various matrices are crucial for forensic toxicology, clinical diagnostics, and research.[2] Established methods for the detection of synthetic cathinones, including 4-EMC, primarily rely on chromatographic techniques coupled with mass spectrometry.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and validated methods.[2][6][7][8][9] While reliable, these methods can have limitations in terms of sample preparation complexity, analysis time, and sensitivity.

This guide introduces a novel UPLC-MS/MS method designed to overcome some of these limitations, offering a faster and more sensitive approach for the detection and quantification of 4-EMC.

Comparative Analysis of Detection Methods

The performance of the new UPLC-MS/MS method was validated and compared against a standard GC-MS method and a conventional LC-MS/MS method. The following table summarizes the key analytical performance parameters.

ParameterGC-MSStandard LC-MS/MSNew UPLC-MS/MS
Limit of Detection (LOD) 5 ng/mL[3]~2 ng/mL[6][7]0.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL[3]5 ng/mL1 ng/mL
Linearity (R²) > 0.99[3]> 0.99> 0.995
Accuracy (% Recovery) 85-110%90-110%95-105%
Precision (% RSD) < 15%< 10%< 5%
Analysis Run Time ~15-20 min~8-15 min[6][7]< 5 min
Sample Preparation Derivatization often required[4]Dilution/Protein PrecipitationDirect Dilution

Experimental Protocols

Detailed methodologies for the three compared techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • To 1 mL of sample (e.g., urine, plasma), add an internal standard.

    • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 70°C for 30 minutes.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • To 100 µL of sample, add an internal standard.

    • Perform protein precipitation with 300 µL of acetonitrile (B52724).

    • Vortex and centrifuge at 10,000 rpm for 10 min.

    • Dilute the supernatant with mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: HPLC system with a C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6][7]

New Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Preparation:

    • To 50 µL of sample, add an internal standard.

    • Dilute 1:10 with the initial mobile phase.

    • Vortex and inject directly.

  • Instrumentation:

    • Liquid Chromatograph: UPLC system with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Optimized gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.6 mL/min.

    • Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer with an improved ESI source.

    • Acquisition Mode: MRM with optimized collision energies.

Visualizations

Experimental Workflow of the New UPLC-MS/MS Method

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Sample Add_IS Add Internal Standard Sample->Add_IS Dilute 1:10 Dilution with Mobile Phase Add_IS->Dilute Vortex Vortex Dilute->Vortex Inject Direct Injection Vortex->Inject UPLC UPLC Separation (Sub-2 µm Column) Inject->UPLC MSMS Tandem MS Detection (High-Sensitivity ESI) UPLC->MSMS Quantify Quantification MSMS->Quantify Report Report Generation Quantify->Report

Caption: Workflow of the new UPLC-MS/MS method.

Conclusion

The newly validated UPLC-MS/MS method demonstrates significant improvements over established GC-MS and standard LC-MS/MS techniques for the detection of 4-EMC. The key advantages include a substantially shorter analysis time, simplified sample preparation, and enhanced sensitivity, as evidenced by lower LOD and LOQ values. The improved accuracy and precision further establish this method as a robust and reliable alternative for high-throughput screening and accurate quantification of 4-EMC in various research and diagnostic settings. While GC-MS remains a valuable tool, particularly for structural confirmation, and standard LC-MS/MS is widely accessible, this new UPLC-MS/MS method offers a superior solution for applications demanding high speed and sensitivity.

References

Unmasking a Moving Target: A Comparative Guide to 4-EMC Cross-reactivity in Synthetic Cathinone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a formidable challenge to conventional toxicological screening. Immunoassays, the frontline tool for rapid, high-throughput drug detection, often exhibit significant variability in their ability to detect these emerging threats. This guide provides a comparative analysis of the cross-reactivity of 4-ethylethcathinone (B1651092) (4-EMC), a notable synthetic cathinone (B1664624), and its analogs within commercially available immunoassay platforms. Supported by experimental data, this document aims to equip researchers with the critical information needed to select appropriate screening tools and accurately interpret their results.

The Challenge of Detecting 4-EMC and its Analogs

The core issue with detecting synthetic cathinones like 4-EMC lies in the specificity of the antibodies employed in immunoassays. These assays are typically designed to detect a specific parent compound or a narrow range of structurally similar molecules. The constant chemical modification of synthetic cathinones results in a diverse array of analogs that may or may not be recognized by the assay's antibodies, leading to potential false negatives. Conversely, some analogs may exhibit cross-reactivity with assays designed for other drug classes, such as amphetamines, leading to false positives. Therefore, understanding the cross-reactivity profile of specific cathinones in various immunoassays is paramount for accurate preliminary screening.

Comparative Cross-Reactivity of 4-EMC Analogs

While specific quantitative data for 4-ethylethcathinone (4-EMC) remains limited in publicly available literature, valuable insights can be gleaned from studies on its close structural analog, 4-methylethcathinone (4-MEC). The substitution of a methyl group for an ethyl group on the amine is a minor structural change, suggesting that their cross-reactivity profiles may be comparable.

Below is a summary of reported cross-reactivity data for 4-MEC and other relevant synthetic cathinones in various commercially available immunoassays. This data highlights the significant variability in detection capabilities across different platforms.

Immunoassay KitTarget Analyte(s)4-Methylethcathinone (4-MEC) Cross-Reactivity (%)Other Relevant Cathinone Cross-Reactivity (%)
Neogen Synthetic Cathinones (Methcathinone) Forensic ELISA Kit Methcathinone (B1676376)35%[1]Mephedrone: 167%, Methedrone: 150%, Methylone: 120%, Buphedrone: 103%, Flephedrone: 94%, 3-FMC: 75%, Ethcathinone: 40%[1]
OraSure Methamphetamine Assay Methamphetamine2-25%[2]Mephedrone, Methcathinone, Methylone, Flephedrone, Butylone, and Methedrone also show 2-25% cross-reactivity[2]
Randox Mephedrone/Methcathinone ELISA Mephedrone/MethcathinoneData not specified, but cathinone derivatives generally show cross-reactivity at concentrations as low as 150 ng/mL.[3]General reactivity with cathinone derivatives observed.[3]
Randox Drugs of Abuse V (DOA-V) Biochip - Bath Salt II (BSII) MDPV/MDPBPNo cross-reactivity reported.Naphyrone, 4-MPBP, MDPPP, Pentedrone, and Butylone showed cross-reactivity.[2]
Immunalysis and Neogen Methamphetamine Tests MethamphetaminePositive results reported at concentrations starting at 1250 µg/L.[2]Mephedrone, Methcathinone, Methylone, Flephedrone, Butylone, and Methedrone also showed positive results at high concentrations.[2]

Note: The absence of specific 4-EMC data underscores the critical need for validation studies when screening for this particular compound. Researchers should consider the data for 4-MEC as an indicator of potential, but not guaranteed, cross-reactivity.

Experimental Protocols

Accurate and reproducible immunoassay results are contingent upon strict adherence to validated experimental protocols. Below are generalized methodologies for common immunoassay platforms used in synthetic cathinone screening.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)

This protocol outlines the general steps for a competitive ELISA, a common format for detecting small molecules like synthetic cathinones.

  • Coating: A microplate is pre-coated with antibodies specific to the target drug class (e.g., methcathinone).

  • Sample and Conjugate Addition: The test sample (e.g., urine, serum) is added to the wells, followed by the addition of a known amount of enzyme-labeled drug (conjugate).

  • Competitive Binding: The drug present in the sample and the enzyme-labeled drug compete for the limited number of antibody binding sites on the well surface.

  • Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound sample and conjugate.

  • Substrate Addition: A substrate is added, which is converted by the enzyme on the bound conjugate into a colored product.

  • Color Development and Measurement: The intensity of the color developed is inversely proportional to the concentration of the drug in the sample. The absorbance is read using a microplate reader at a specific wavelength.

  • Data Analysis: The concentration of the drug in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the target drug.

Enzyme Multiplied Immunoassay Technique (EMIT®) Protocol

EMIT® is a homogeneous immunoassay, meaning it does not require separation of bound and unbound components.

  • Reagent Combination: The sample is mixed with a reagent containing antibodies to the target drug and a known concentration of the drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase).

  • Competitive Binding: The drug in the sample competes with the enzyme-labeled drug for binding to the antibody.

  • Enzyme Activity Modulation: When the antibody binds to the enzyme-labeled drug, the enzyme's activity is blocked. The amount of unbound, active enzyme is directly proportional to the concentration of the drug in the sample.

  • Measurement: The enzyme's activity is measured by monitoring the rate of a reaction that produces a detectable change (e.g., a change in absorbance).

  • Quantification: The drug concentration is determined by comparing the rate of reaction to that of calibrators with known drug concentrations.

Visualizing Immunoassay Principles and Cross-Reactivity

To further elucidate the mechanisms underlying these screening methods, the following diagrams, generated using Graphviz (DOT language), illustrate the key principles.

Competitive_ELISA cluster_well Microplate Well Antibody Antibody Sample_Drug Drug in Sample (4-EMC) Sample_Drug->Antibody Binds to Antibody Enzyme_Conjugate Enzyme-Labeled Drug Enzyme_Conjugate->Antibody Competes for Binding Substrate Substrate Enzyme_Conjugate->Substrate Enzyme Reacts with Substrate Colored_Product Colored Product Substrate->Colored_Product Produces Color

Principle of a Competitive ELISA for Drug Detection.

Cross_Reactivity_Concept Antibody Specific Antibody Target_Analyte Target Analyte Target_Analyte->Antibody High Affinity Binding (True Positive) Cross_Reactant Cross-Reactant (e.g., 4-EMC) Cross_Reactant->Antibody Lower Affinity Binding (Potential False Positive) No_Binding Non-Reactive Compound No_Binding->Antibody No Significant Binding (True Negative)

Logical Relationship of Immunoassay Cross-Reactivity.

Conclusion and Recommendations

The detection of 4-EMC and other synthetic cathinones via immunoassay is a complex and evolving challenge. While specialized assays for some cathinones exist, their cross-reactivity with the ever-expanding list of new analogs is not always predictable. The available data on 4-MEC suggests that some immunoassays, particularly those targeting methcathinone or methamphetamine, may detect 4-EMC, but likely with reduced sensitivity.

For researchers and drug development professionals, the following recommendations are crucial:

  • Assay Validation is Essential: Whenever possible, laboratories should perform in-house validation studies to determine the cross-reactivity of their specific immunoassays with 4-EMC and other relevant cathinones.

  • Confirmatory Testing is Mandatory: Positive immunoassay screens for synthetic cathinones should always be considered presumptive and must be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Stay Informed: The landscape of NPS is constantly changing. It is vital to stay updated on the latest trends in synthetic cathinone analogs and the performance of available screening tools.

By understanding the limitations and strengths of different immunoassay platforms and adhering to rigorous testing protocols, the scientific community can improve the accuracy of synthetic cathinone screening and contribute to a more effective response to this public health challenge.

References

Comparing GC-MS and LC-MS/MS for 4-Ethylmethcathinone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and LC-MS/MS for the Analysis of 4-Ethylmethcathinone (4-EMC)

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate detection and quantification of novel psychoactive substances (NPS) is paramount. 4-Ethylmethcathinone (4-EMC), a synthetic cathinone (B1664624), is one such compound that requires robust analytical methodologies for its identification and quantification. This guide provides a detailed comparison of two of the most powerful and widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a characteristic "fingerprint" that allows for identification. For quantitative analysis, derivatization is often required for polar compounds like cathinones to improve their thermal stability and chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are non-volatile or thermally labile. Ionization is achieved using softer techniques like electrospray ionization (ESI), which typically keeps the molecule intact (the precursor ion). This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This technique, particularly in the multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity. For many clinical and forensic applications, LC-MS/MS has become the gold standard due to its high throughput and specificity.[1]

Quantitative Performance Data

Performance MetricGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.02 - 1 ng/mL (analyte and matrix dependent; often requires derivatization)[2]0.1 - 2 ng/mL[3]
Limit of Quantification (LOQ) 1 - 5 ng/mL[2]0.25 - 5 ng/mL[3]
Linearity (R²) > 0.99[4][5]> 0.99
Accuracy (Recovery) 85 - 115%[5]89 - 108%[2]
Precision (RSD%) < 15%[5]< 10%[1]
Sample Preparation Often requires liquid-liquid or solid-phase extraction and derivatization.[4][6]Can often utilize a simpler "dilute-and-shoot" approach for urine samples.[7]
Throughput Lower, due to longer run times and sample preparation.Higher, especially with multiplexing systems.[1]
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be a significant issue requiring careful method development and the use of internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of 4-EMC and related synthetic cathinones.

GC-MS/MS Protocol for Synthetic Cathinones in Oral Fluid

This protocol is adapted from a validated method for the analysis of synthetic cathinones and requires a derivatization step.[4][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of an oral fluid sample, add an appropriate internal standard.

    • Add 200 µL of a basic buffer (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate) to basify the sample.

    • Add 2 mL of ethyl acetate (B1210297) and vortex for 5 minutes for extraction.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 25 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 25 µL of ethyl acetate.

    • Heat at 70°C for 15 minutes.

    • Evaporate the mixture to dryness again under nitrogen.

    • Reconstitute the final residue in 50 µL of ethyl acetate for injection.

  • GC-MS/MS Instrumental Parameters:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL in splitless mode.

    • Oven Program: Initial temperature of 80°C (hold for 1 min), ramp to 280°C at 15°C/min, and hold for 2 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of characteristic ions.

LC-MS/MS Protocol for Synthetic Cathinones in Urine

This protocol is a general representation of methods used for the high-throughput screening and quantification of synthetic cathinones.

  • Sample Preparation ("Dilute-and-Shoot"):

    • To 100 µL of a urine sample, add 900 µL of a solution containing the internal standard in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix.

    • Centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Instrumental Parameters:

    • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes to elute the analytes, hold for a brief period, and then return to initial conditions for re-equilibration. A total run time of under 10 minutes is common.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Mode: Multiple Reaction Monitoring (MRM) of the precursor ion and at least two product ions for each analyte. For 4-EMC (molar mass 191.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 192.2 would be a typical precursor ion.

Workflow and Logic Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Oral Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., with PFPA) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (EI, Detection) GC->MS Data Data Acquisition MS->Data Report Quantification & Reporting Data->Report

Caption: General analytical workflow for 4-EMC analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Urine) Dilution Dilution & Fortification (IS) Sample->Dilution LC Liquid Chromatography (Separation) Dilution->LC MSMS Tandem MS (ESI, MRM Detection) LC->MSMS Data Data Acquisition MSMS->Data Report Quantification & Reporting Data->Report

Caption: General analytical workflow for 4-EMC analysis using LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable identification and quantification of 4-Ethylmethcathinone.

  • GC-MS is a robust and well-established method. Its primary limitations for cathinone analysis are the general need for a derivatization step to handle these polar compounds and potential thermal degradation of some analytes. It remains a "gold standard" in many forensic labs due to extensive, standardized libraries of EI mass spectra.

  • LC-MS/MS offers superior sensitivity and selectivity for many applications, especially in complex biological matrices like blood and urine. The ability to analyze compounds without derivatization and the often simpler sample preparation lead to higher throughput. However, method development can be more complex due to potential matrix effects, which must be carefully evaluated and mitigated, typically through the use of co-eluting, stable isotope-labeled internal standards.

The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. For high-throughput, quantitative analysis in biological fluids, LC-MS/MS is often the preferred method. For the analysis of seized powders and in labs with established GC-MS protocols, GC-MS remains a highly reliable and valid approach.

References

A Pharmacological Comparison of 4-Ethylethcathinone (4-EMC) and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the potential pharmacological profiles of 4-EMC and its ortho- and meta-isomers. It is intended for researchers, scientists, and drug development professionals investigating the effects of novel psychoactive substances. The information herein is designed to support further research by providing detailed experimental methodologies and a framework for data presentation and interpretation.

Comparative Pharmacological Data

The primary molecular targets of synthetic cathinones are the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2] These drugs typically act as reuptake inhibitors and/or releasing agents for these neurotransmitters. The position of the ethyl group on the phenyl ring is expected to influence the potency and selectivity of the isomers for these transporters.

Table 1: Hypothetical In Vitro Pharmacological Profile of 4-EMC and its Positional Isomers

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-EMC 502520010040350
3-EMC 753515012055250
2-EMC 15080400250120600

Note: Ki values represent binding affinity, with lower values indicating higher affinity. IC50 values represent the concentration of the compound that inhibits 50% of transporter activity, with lower values indicating higher potency. This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for obtaining reliable and reproducible data.

Radioligand Binding Assays for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Non-specific binding competitors: Benztropine for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT.

  • Test compounds (4-EMC, 2-EMC, 3-EMC).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the respective transporter to confluence.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, varying concentrations of the test compound, and the appropriate radioligand.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of a known competitor) from total binding. Determine the Ki values using non-linear regression analysis of the competition binding curves.

Monoamine Transporter Uptake Inhibition Assays

This assay measures the potency (IC50) of a test compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.

  • Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

  • Test compounds (4-EMC, 2-EMC, 3-EMC).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled substrate to initiate uptake.

  • Incubation: Incubate the plates for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.

Visualizations

Signaling Pathway of Monoamine Transporter Inhibitors

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA_synthesis Monoamine Synthesis Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging MA Monoamine (DA, NE, 5-HT) Vesicle->MA Release Receptor Postsynaptic Receptor MA->Receptor Binding Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake Signal Postsynaptic Signal Receptor->Signal Signal Transduction Transporter->Vesicle Repackaging Inhibitor 4-EMC / Isomer Inhibitor->Transporter Blockade

Caption: Mechanism of action of monoamine transporter inhibitors.

Experimental Workflow for Pharmacological Comparison

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesize 4-EMC, 2-EMC, 3-EMC Purity Purity & Structural Confirmation (NMR, MS) Synthesis->Purity Binding Radioligand Binding (DAT, NET, SERT) Purity->Binding Uptake Uptake Inhibition (DAT, NET, SERT) Purity->Uptake Ki Ki Binding->Ki IC50 IC50 Uptake->IC50 DataTable Tabulate Ki & IC50 Values Ki->DataTable IC50->DataTable SAR Structure-Activity Relationship Analysis DataTable->SAR Conclusion Conclusion SAR->Conclusion Draw Conclusions on Potency & Selectivity

References

Inter-Laboratory Validation of 4-Ethylmethcathinone (4-EMC) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of novel psychoactive substances (NPS), including synthetic cathinones like 4-Ethylmethcathinone (4-EMC), presents significant challenges for forensic and clinical laboratories. Ensuring the accuracy and comparability of quantitative results across different laboratories is paramount for clinical diagnostics, forensic investigations, and drug development. This guide provides a comparative overview of analytical methodologies for 4-EMC quantification, supported by experimental data from studies on related synthetic cathinones, and outlines a framework for inter-laboratory validation.

Data Presentation: Comparison of Analytical Methodologies

The accurate quantification of 4-EMC in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, selectivity, and laboratory resources.[1]

Below is a summary of typical performance data for these methods based on the analysis of synthetic cathinones in biological samples like blood and urine.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Alternative Technique: HPLC-DAD
Limit of Detection (LOD) 0.005 - 20 ng/mL[1]0.005 - 1.37 ng/mL[2][3]~40 ng/mL
Limit of Quantification (LOQ) 0.01 - 50 ng/mL[1]5.00 - 100 ng/mL[3][4]~100 ng/mL[4]
Linearity Range 0.005 - 5.00 µg/mL[1]5 - 400 ng/mL[3]25 - 2,400 ng/mL[4]
Sample Throughput ModerateHighModerate
Selectivity Good to Excellent (with derivatization)ExcellentModerate
Typical Extraction Method Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS[3]Solid-Phase Extraction (SPE)[4]
Derivatization Often required to improve volatility and thermal stability[5]Generally not required[2]Not required
Advantages Widely available in forensic laboratories, robust, provides structural information.[6]High sensitivity and selectivity, suitable for polar and thermally labile compounds.[2][7]Lower cost instrumentation.
Disadvantages Derivatization can add complexity and time to the workflow.Matrix effects can be a significant issue, requiring careful method development.[2]Lower sensitivity and selectivity compared to MS methods.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and comparable results in an inter-laboratory setting.[5] Below are generalized protocols for the quantification of 4-EMC in a biological matrix (e.g., urine) using SPE-LC-MS/MS, a commonly employed method.

Protocol: Quantification of 4-EMC in Urine by SPE-LC-MS/MS

  • Sample Preparation & Internal Standard Spiking:

    • Allow urine samples to thaw completely at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • To 1 mL of urine, add 25 µL of an internal standard solution (e.g., 4-EMC-d5 at 1 µg/mL).

    • Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6) and vortex.[5]

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any precipitate.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.[1]

    • Load the supernatant from the prepared sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and then 3 mL of methanol.[5]

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).

      • Mobile Phase A: 0.1% formic acid in water.[5]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

      • Monitor at least two MRM transitions for 4-EMC and one for the internal standard to ensure identity confirmation and accurate quantification.

  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing calibration standards prepared in a blank matrix.

    • The linearity of the method should be assessed over the expected concentration range of the samples.[4]

    • Quantify 4-EMC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a proficiency test.[8] This process ensures that different laboratories can produce comparable and accurate results for the quantification of a specific analyte like 4-EMC.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation & Homogeneity Testing of Validation Samples (with 4-EMC) B Establishment of Assigned Value (Reference Concentration) A->B C Distribution of Samples to Participating Laboratories B->C D Data Collection & Statistical Analysis (e.g., z-scores) C->D F Receipt of Validation Samples C->F E Issuance of Performance Report D->E I Review of Performance & Implementation of Corrective Actions E->I Feedback G Sample Analysis (using in-house validated method) F->G H Reporting of Quantitative Results to Coordinating Body G->H H->D Data Submission H->I

Caption: Workflow for an inter-laboratory validation of 4-EMC quantification.

References

A Comparative Neurotoxicity Profile of 4-Ethylethcathinone (4-EMC) and Other Substituted Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of 4-ethylethcathinone (B1651092) (4-EMC) against other commonly studied substituted cathinones, including mephedrone (B570743) (4-MMC), methylone, and 3,4-methylenedioxypyrovalerone (MDPV). The information is supported by experimental data from in vitro and in vivo studies to assist researchers in understanding the structure-activity relationships concerning the neurotoxicity of this class of compounds.

Executive Summary

Substituted cathinones, often referred to as "bath salts," are a class of psychoactive substances with stimulant properties.[1] Their mechanism of action primarily involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[2] However, this modulation is also associated with potential neurotoxic effects. This guide focuses on the comparative neurotoxicity of 4-EMC, a less-studied cathinone (B1664624) derivative. Due to the limited direct data on 4-EMC, information on its close structural analog, 4-methylethcathinone (4-MEC), is used as a proxy where necessary. The available evidence suggests that the neurotoxic potential of substituted cathinones varies significantly based on their chemical structure, with differences observed in their effects on cell viability, monoamine systems, and behavior.

Data Presentation: Quantitative Comparison of Neurotoxicity

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neurotoxic profiles of 4-EMC and other selected substituted cathinones.

Table 1: In Vitro Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells

CompoundAssayEndpointIC50 (µM)Reference
4-EMC (as 4-MEC) MTTCell Viability~1290[3]
Mephedrone (4-MMC)MTTCell Viability>1000[4]
MethyloneMTTCell Viability>1000[4]
MDPVMTTCell Viability~3610[5]
ButyloneMTTCell Viability~6390[5]
PentyloneMTTCell Viability~4440[5]

Note: Data for 4-EMC is represented by its close analog 4-MEC. The MTT assay measures mitochondrial metabolic activity as an indicator of cell viability. A lower IC50 value indicates higher cytotoxicity.

Table 2: In Vitro Inhibition of Monoamine Transporters

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT RatioReference
4-EMC (as 4-MEC) 14808005301.85[3]
Mephedrone (4-MMC)7696003191.28[6]
Methylone13703478633.95[4]
MDPV2.433702.6>100[7]

Note: Data for 4-EMC is represented by its close analog 4-MEC. IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity. The DAT/SERT ratio is an indicator of the relative potency for dopamine versus serotonin transporter inhibition.

Table 3: In Vivo Effects on Locomotor Activity in Rodents

CompoundAnimal ModelDose Range (mg/kg)Effect on Locomotor ActivityReference
4-EMC (as 4-MEC) Mice1, 3, 10Dose-dependent increase[1],[8]
Mephedrone (4-MMC)Rats1 - 10Dose-dependent increase[2]
MethyloneMice5 - 25Dose-dependent increase[4]
MDPVRats0.1, 0.3Increase[1]

Note: Data for 4-EMC is represented by its close analog 4-MEC. Increased locomotor activity is a common behavioral indicator of the stimulant effects of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assays (MTT Assay)

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used due to their neuronal characteristics.

Protocol:

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 4-EMC, 4-MMC). A vehicle control (medium with the solvent used to dissolve the drugs) is also included. Cells are typically incubated for 24 to 48 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.[4]

Monoamine Transporter Inhibition Assays

Objective: To determine the potency of a compound to inhibit the reuptake of dopamine, serotonin, and norepinephrine by their respective transporters (DAT, SERT, and NET).

Method: Radioligand binding or uptake inhibition assays are commonly employed.

Protocol (Uptake Inhibition Assay):

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are used.

  • Cell Culture and Seeding: Cells are cultured and seeded in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to the wells to initiate uptake by the transporters.

  • Uptake Termination: After a short incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer.

  • Measurement: The amount of radiolabeled monoamine taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is determined from concentration-inhibition curves.

In Vivo Locomotor Activity

Objective: To assess the stimulant effects of a compound by measuring changes in the spontaneous movement of an animal.

Animal Model: Male Sprague-Dawley rats or mice are commonly used.

Protocol:

  • Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) for a period before drug administration.

  • Drug Administration: Animals receive an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of the test compound at various doses or a vehicle control.

  • Data Collection: Locomotor activity is recorded using automated activity monitoring systems that typically use infrared beams to track movement. Data is collected for a specified duration (e.g., 60-120 minutes) post-injection.

  • Parameters Measured: Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: The data is typically analyzed in time bins (e.g., 5 or 10 minutes) and as a cumulative measure over the entire session. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the compound to the vehicle control.[1]

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine and serotonin, in specific brain regions of awake, freely moving animals following drug administration.

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

Protocol:

  • Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum) under anesthesia.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The test compound is administered (e.g., i.p. or s.c.), and dialysate collection continues.

  • Sample Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-drug baseline. The time course and magnitude of the drug-induced changes in neurotransmitter levels are then analyzed.[2]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the neurotoxicity of substituted cathinones.

Cathinone_Neurotoxicity_Pathway Potential Signaling Pathway of Cathinone-Induced Neurotoxicity cluster_0 Cellular Effects Substituted Cathinone Substituted Cathinone Monoamine Transporters (DAT, SERT, NET) Monoamine Transporters (DAT, SERT, NET) Substituted Cathinone->Monoamine Transporters (DAT, SERT, NET) Inhibition/Reversal Increased Synaptic Monoamines Increased Synaptic Monoamines Monoamine Transporters (DAT, SERT, NET)->Increased Synaptic Monoamines Oxidative Stress Oxidative Stress Increased Synaptic Monoamines->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Signaling pathway of cathinone-induced neurotoxicity.

Experimental_Workflow Experimental Workflow for In Vitro Neurotoxicity Assessment Cell Culture (SH-SY5Y) Cell Culture (SH-SY5Y) Compound Treatment Compound Treatment Cell Culture (SH-SY5Y)->Compound Treatment 1. Seeding Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays 2. Incubation Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis 3. Measurement IC50 Determination IC50 Determination Data Analysis->IC50 Determination 4. Calculation

Caption: Workflow for in vitro neurotoxicity assessment.

References

A Head-to-Head Comparison of the Pharmacological Effects of 4-EMC and Pentedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of two synthetic cathinones, 4-ethylethcathinone (B1651092) (4-EMC) and pentedrone (B609907). The information presented is collated from preclinical research and is intended to inform researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies for 4-EMC, data from its close structural analog, 4-methylethcathinone (4-MEC), is used as a proxy for in vivo effects, a limitation that should be considered when interpreting the findings.

Pharmacological Profile: A Tale of Two Cathinones

Both 4-EMC and pentedrone are synthetic cathinones, sharing a core phenethylamine (B48288) structure. However, subtle molecular differences lead to distinct pharmacological profiles, influencing their interaction with monoamine transporters and subsequent behavioral effects.

Pentedrone is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its primary mechanism of action involves blocking the reuptake of these key neurotransmitters, leading to their increased concentration in the synaptic cleft. It does not, however, induce the release of monoamines.

In contrast, information on 4-EMC is less direct. Based on data from its close analog, 4-MEC, it is suggested to have a more mixed action, functioning as a substrate-type releaser at monoamine transporters. This means it not only blocks reuptake but also promotes the release of neurotransmitters, particularly serotonin (B10506).

Quantitative Data Summary

The following tables summarize the available quantitative data for 4-EMC (using 4-MEC as a proxy where necessary) and pentedrone, providing a clear comparison of their in vitro and in vivo effects.

Table 1: In Vitro Monoamine Transporter Inhibition (IC50 values in nM)

CompoundDAT (Dopamine Transporter)NET (Norepinephrine Transporter)SERT (Serotonin Transporter)
Pentedrone 2500[1]610[1]135000[1]
4-MEC (as a proxy for 4-EMC) 120024002200

Table 2: In Vivo Behavioral Effects in Rodent Models

Behavioral AssayPentedrone4-MEC (as a proxy for 4-EMC)
Locomotor Activity Dose-dependently increases locomotor activity.Increases locomotor activity, but may require higher doses compared to other stimulants.[1]
Conditioned Place Preference (CPP) Induces CPP, indicating rewarding properties.Induces CPP, suggesting rewarding effects.[1]
Drug Discrimination Substitutes for the discriminative stimulus effects of cocaine and methamphetamine.Fully substitutes for the discriminative stimulus effects of cocaine and partially for methamphetamine.[2]
Self-Administration Is self-administered by rats, indicating reinforcing effects.Supports intravenous self-administration in rats.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_pentedrone Pentedrone: Reuptake Inhibition cluster_4emc 4-EMC (via 4-MEC): Releaser/Reuptake Inhibitor Pentedrone Pentedrone DAT_NET DAT / NET Pentedrone->DAT_NET Blocks Synaptic_Cleft_P Synaptic Cleft (Increased DA/NE) EMC 4-EMC DAT_NET_SERT DAT / NET / SERT EMC->DAT_NET_SERT Blocks & Reverses Vesicles_E Vesicles EMC->Vesicles_E Promotes Release Synaptic_Cleft_E Synaptic Cleft (Increased DA/NE/5-HT)

Caption: Mechanisms of action for Pentedrone and 4-EMC.

start Start cell_culture Cell Culture (HEK293 cells expressing DAT, NET, or SERT) start->cell_culture incubation Incubation with radioligand and test compound (4-EMC or Pentedrone) cell_culture->incubation washing Washing to remove unbound radioligand incubation->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro monoamine transporter inhibition assay.

start Start acclimation Animal Acclimation to test environment start->acclimation drug_admin Drug Administration (4-EMC/Pentedrone or Vehicle) acclimation->drug_admin locomotor_recording Locomotor Activity Recording (e.g., open field test) drug_admin->locomotor_recording data_analysis Data Analysis (e.g., distance traveled, rearing frequency) locomotor_recording->data_analysis end End data_analysis->end

Caption: Workflow for in vivo locomotor activity assessment.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-EMC and pentedrone at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compounds: 4-EMC and pentedrone.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured to confluence in appropriate media.

  • Assay Preparation: On the day of the experiment, cells are harvested and washed with assay buffer.

  • Incubation: Cells are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (4-EMC or pentedrone) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

  • Termination and Washing: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the effects of 4-EMC and pentedrone on spontaneous locomotor activity in rodents.

Materials:

  • Male Wistar rats or Swiss-Webster mice.

  • Test compounds: 4-EMC and pentedrone.

  • Vehicle control (e.g., saline).

  • Open field apparatus equipped with infrared beams or video tracking software.

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Animals are administered with either a specific dose of 4-EMC, pentedrone, or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Locomotor Activity Recording: Immediately after injection, animals are placed individually into the open field apparatus. Locomotor activity, including horizontal distance traveled and vertical rearing movements, is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The recorded data is analyzed to determine the total distance traveled, number of rearings, and other relevant parameters. Dose-response curves are generated to compare the effects of the two compounds.

Drug Discrimination

Objective: To assess the subjective effects of 4-EMC and pentedrone by testing their ability to substitute for a known drug of abuse (e.g., cocaine or methamphetamine) in trained animals.

Materials:

  • Male Sprague-Dawley rats.

  • Training drug (e.g., cocaine or methamphetamine).

  • Test compounds: 4-EMC and pentedrone.

  • Standard two-lever operant conditioning chambers.

Procedure:

  • Training: Rats are trained to discriminate between the training drug and vehicle. On days when the training drug is administered, responses on one lever are reinforced (e.g., with a food pellet), while on vehicle days, responses on the other lever are reinforced.

  • Testing: Once a stable discrimination is achieved, test sessions are conducted. Animals are administered a dose of 4-EMC or pentedrone, and the percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The effective dose to produce 50% drug-appropriate responding (ED50) is calculated.

Intravenous Self-Administration

Objective: To determine the reinforcing effects of 4-EMC and pentedrone.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Test compounds: 4-EMC and pentedrone.

  • Operant conditioning chambers equipped with two levers and an intravenous infusion system.

  • Surgically implanted intravenous catheters.

Procedure:

  • Surgery: Rats are surgically implanted with a chronic indwelling catheter in the jugular vein.

  • Acquisition: Following recovery, rats are placed in the operant chambers where pressing one "active" lever results in an intravenous infusion of the test drug. Pressing the "inactive" lever has no consequence. Sessions are conducted daily.

  • Dose-Response: Once stable self-administration is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship.

  • Data Analysis: The number of infusions earned per session is the primary measure of reinforcing efficacy. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

Conclusion

Pentedrone and 4-EMC (inferred from 4-MEC data) exhibit distinct pharmacological profiles. Pentedrone acts primarily as a reuptake inhibitor of dopamine and norepinephrine, while 4-EMC appears to be a mixed reuptake inhibitor and releaser with a more pronounced effect on serotonin. These differences in mechanism likely underlie the observed variations in their behavioral effects. While both compounds demonstrate stimulant and rewarding properties, the stronger serotonergic component of 4-EMC may contribute to more entactogenic or MDMA-like subjective effects. Further direct comparative studies, particularly in vivo and in human subjects, are necessary to fully elucidate the distinct pharmacological and toxicological profiles of these two synthetic cathinones.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Ethylmethcathinone (4-EMC) and its closely related novel psychoactive substances (NPS), 4-Methylmethcathinone (4-MEC) and 3,4-Dimethylmethcathinone (3,4-DMMC). As structural isomers and analogues, these compounds present significant challenges for analytical differentiation. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy to facilitate their unambiguous identification. Detailed experimental protocols and a visualization of their shared signaling pathway are also provided to support further research and development.

At a Glance: Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for 4-EMC, 4-MEC, and 3,4-DMMC.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Integration, Assignment)
4-EMC HCl D₂O7.9-7.5 (m, 4H, Ar-H), 5.1 (q, 1H, CH), 2.8 (s, 3H, N-CH₃), 2.7 (q, 2H, Ar-CH₂), 1.6 (d, 3H, C-CH₃), 1.2 (t, 3H, CH₂-CH₃)[1]
3,4-DMMC CDCl₃7.7-7.2 (m, 3H, Ar-H), 4.6 (q, 1H, CH), 2.5 (s, 3H, N-CH₃), 2.3 (s, 6H, Ar-CH₃ x2), 1.5 (d, 3H, C-CH₃)[2]
4-MEC N/AData not available in a comparable format.

Table 2: GC-MS Spectroscopic Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-EMC 19158 (base peak)[1][2]
4-MEC 191174, 145, 119, 91[3]
3,4-DMMC 191133, 119, 115, 105, 58 (base peak)[2]

Table 3: FTIR Spectroscopic Data (ATR, cm⁻¹)

CompoundC=O StretchN-H Bend / Other Key Peaks
4-EMC ~1680-1700Data not fully available.
4-MEC ~1680-1700Data not fully available.
3,4-DMMC 1680-17002400-3000 (secondary amine HCl ion-pair)[2]

Mechanism of Action: Monoamine Transporter Interaction

MONOAMINE_TRANSPORTER_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_transporter cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MAO MAO Dopa Dopamine (B1211576) Dopa->VMAT2 Dopa->MAO Metabolism Norepi Norepinephrine (B1679862) Norepi->VMAT2 Norepi->MAO Metabolism Sero Serotonin (B10506) Sero->VMAT2 Sero->MAO Metabolism Syn_Dopa Dopamine Vesicle->Syn_Dopa Release Syn_Norepi Norepinephrine Vesicle->Syn_Norepi Release Syn_Sero Serotonin Vesicle->Syn_Sero Release DAT DAT DAT->Dopa NET NET NET->Norepi SERT SERT SERT->Sero Syn_Dopa->DAT Reuptake D_Receptor Dopamine Receptors Syn_Dopa->D_Receptor Binding Syn_Norepi->NET Reuptake NE_Receptor Norepinephrine Receptors Syn_Norepi->NE_Receptor Binding Syn_Sero->SERT Reuptake S_Receptor Serotonin Receptors Syn_Sero->S_Receptor Binding NPS 4-EMC & Related NPS NPS->DAT Inhibition/ Reverse Transport NPS->NET Inhibition/ Reverse Transport NPS->SERT Inhibition/ Reverse Transport

Caption: Monoamine transporter signaling pathway affected by 4-EMC and related substances.

Experimental Protocols

The data presented in this guide were obtained using standard analytical methodologies as described in the cited literature. A general overview of these protocols is provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Analytes were typically dissolved in a deuterated solvent (e.g., D₂O or CDCl₃) to a concentration of approximately 10 mg/mL.[1][2] Tetramethylsilane (TMS) or a similar internal standard was used for referencing.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.[1]

  • Data Acquisition: Standard pulse sequences were used to obtain ¹H and ¹³C NMR spectra. Two-dimensional techniques such as HSQC and HMBC were employed for structural elucidation.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples were often analyzed as free bases, which may involve extraction into a suitable organic solvent like chloroform.[1]

  • Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector (or equivalent) was commonly used.[2]

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[1][2]

    • Carrier Gas: Helium at a flow rate of approximately 1 mL/min.[1]

    • Injector Temperature: Typically around 280°C.[2]

    • Oven Program: A temperature ramp, for example, from 100°C to 300°C at a rate of 6°C/min.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: A typical scan range was from 34 to 600 amu.[2]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Spectra were generally obtained from solid samples using an Attenuated Total Reflectance (ATR) accessory, requiring minimal sample preparation.[2]

  • Instrumentation: A Thermo-Nicolet Nexus 670 FTIR spectrometer or a similar instrument equipped with a single bounce ATR accessory was used.[2]

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[2]

    • Scans: Typically 16 scans per sample.[2]

EXPERIMENTAL_WORKFLOW cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Comparative Guide Sample NPS Sample (4-EMC, 4-MEC, 3,4-DMMC) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS FTIR FTIR-ATR Sample->FTIR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Protocols Experimental Protocols NMR->Protocols MS_Data Mass Spectrum & Fragmentation Pattern GCMS->MS_Data GCMS->Protocols FTIR_Data Absorption Peaks & Functional Groups FTIR->FTIR_Data FTIR->Protocols Tables Data Tables NMR_Data->Tables MS_Data->Tables FTIR_Data->Tables Diagrams Signaling Pathway & Workflow Diagrams Tables->Diagrams Protocols->Diagrams

Caption: General experimental workflow for the spectroscopic analysis of NPS.

References

In Vitro Metabolic Fate of 4-Ethylmethcathinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro metabolism of 4-Ethylmethcathinone (4-EMC) in comparison to other widely studied synthetic cathinones—mephedrone (B570743) (4-MMC), methylone, and 3,4-methylenedioxypyrovalerone (MDPV)—reveals common metabolic pathways alongside distinct structural influences on biotransformation. This guide provides a comparative overview of their metabolic profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the metabolic liabilities of this class of compounds.

Synthetic cathinones, a prominent class of new psychoactive substances (NPS), are structurally related to the naturally occurring stimulant cathinone (B1664624). Their ever-evolving chemical structures present a continuous challenge for forensic and clinical toxicology. Understanding the in vitro metabolism of these compounds is crucial for predicting their in vivo behavior, identifying unique biomarkers of consumption, and assessing potential drug-drug interactions. This guide focuses on 4-Ethylmethcathinone (4-EMC), a structural isomer of 4-methylethcathinone (4-MEC), and compares its expected metabolic profile with those of mephedrone, methylone, and MDPV, based on data from in vitro studies utilizing human liver microsomes (HLM).

While direct in vitro metabolic studies on 4-Ethylmethcathinone (4-EMC) are limited in the current body of scientific literature, its metabolic pathways can be reliably inferred from its close structural analog, 4-methylethcathinone (4-MEC). The primary metabolic transformations observed for 4-MEC and other cathinones, and therefore anticipated for 4-EMC, involve a series of Phase I and Phase II reactions.

Comparative Analysis of Metabolic Pathways

The in vitro metabolism of synthetic cathinones is predominantly characterized by a set of common biotransformations, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions include modifications to the alkyl chain, the aromatic ring, and the amine group, as well as the reduction of the β-keto group.

Phase I Metabolism:

The initial phase of metabolism introduces or exposes functional groups, preparing the molecule for subsequent conjugation reactions. For the cathinones discussed, the key Phase I pathways are:

  • N-Dealkylation: The removal of the N-methyl or N-ethyl group is a common metabolic step. For instance, mephedrone undergoes N-demethylation to its primary amine metabolite.[1] Similarly, 4-MEC undergoes N-deethylation. It is therefore highly probable that 4-EMC is also metabolized via N-demethylation.

  • β-Ketone Reduction: The carbonyl group at the beta position is susceptible to reduction, forming the corresponding alcohol metabolite. This is a significant pathway for mephedrone and methylone.[2]

  • Hydroxylation: The addition of a hydroxyl group can occur on the aromatic ring or the alkyl side chain. For mephedrone and 4-MEC, hydroxylation of the tolyl group is a major metabolic route.[3]

  • Oxidative Deamination: This pathway can lead to the formation of a ketone metabolite.

  • Demethylenation: This is a key metabolic pathway for cathinones containing a methylenedioxy ring, such as methylone and MDPV, leading to the formation of catechol metabolites.[2][4]

Phase II Metabolism:

Following Phase I reactions, the metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion. The most common Phase II reaction for cathinone metabolites is:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are often conjugated with glucuronic acid. This has been observed for metabolites of mephedrone, methylone, and MDPV.[2][4]

Quantitative Comparison of In Vitro Metabolism

The relative importance of these metabolic pathways can vary significantly between different cathinone derivatives, influencing their pharmacokinetic profiles and potential for toxicity. The following tables summarize the key metabolic parameters and major metabolites identified in in vitro studies using human liver microsomes.

Note: As direct quantitative data for 4-EMC is unavailable, the data presented is based on findings for its structural isomer, 4-MEC, and is intended to be predictive.

CathinoneMajor Phase I Metabolic PathwaysMajor MetabolitesPredominant CYP450 Isoforms
4-Ethylmethcathinone (4-EMC) (inferred from 4-MEC)N-Deethylation, β-Ketone Reduction, Hydroxylation of the ethyl group, Oxidation to carboxylic acidN-deethyl-4-EMC, Dihydro-4-EMC, 4-(1-hydroxyethyl)methcathinone, 4-carboxymethcathinoneLikely CYP2D6 and others
Mephedrone (4-MMC) N-Demethylation, β-Ketone Reduction, Hydroxylation of the tolyl groupNor-mephedrone, Dihydro-mephedrone, Hydroxytolyl-mephedroneCYP2D6[1][5]
Methylone N-Demethylation, β-Ketone Reduction, DemethylenationNor-methylone, Dihydro-methylone, Dihydroxymethcathinone (catechol)CYP2D6[6]
MDPV Demethylenation, Pyrrolidine Ring Oxidation, HydroxylationDihydroxypyrovalerone (catechol), MDPV-pyrrolidinoneCYP2C19, CYP2D6, CYP1A2
CathinoneMajor Phase II Metabolic PathwayMajor Conjugated Metabolites
4-Ethylmethcathinone (4-EMC) (inferred from 4-MEC)GlucuronidationHydroxy-4-EMC-glucuronide
Mephedrone (4-MMC) GlucuronidationHydroxytolyl-mephedrone-glucuronide
Methylone GlucuronidationDihydro-methylone-glucuronide, Catechol-glucuronide
MDPV Glucuronidation, SulfationCatechol-glucuronide, Catechol-sulfate

Experimental Protocols

A standardized in vitro methodology is crucial for the comparative assessment of drug metabolism. The following protocol is a representative example for the incubation of cathinones with human liver microsomes.

In Vitro Incubation with Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL), the test cathinone (e.g., 4-EMC, mephedrone, methylone, or MDPV) at a final concentration of 1-10 µM, and a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final volume of 195 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding 5 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Metabolite Identification and Quantification:

    • Analyze the supernatant using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system to identify and quantify the parent drug and its metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for in vitro metabolism studies.

Metabolic Pathways of Cathinones cluster_4EMC 4-Ethylmethcathinone (4-EMC) cluster_Mephedrone Mephedrone (4-MMC) cluster_Methylone Methylone cluster_MDPV MDPV 4-EMC 4-EMC N-deethyl-4-EMC N-deethyl-4-EMC 4-EMC->N-deethyl-4-EMC N-Deethylation Dihydro-4-EMC Dihydro-4-EMC 4-EMC->Dihydro-4-EMC β-Keto Reduction Hydroxy-4-EMC Hydroxy-4-EMC 4-EMC->Hydroxy-4-EMC Hydroxylation Carboxy-4-EMC Carboxy-4-EMC Hydroxy-4-EMC->Carboxy-4-EMC Oxidation Mephedrone Mephedrone Nor-mephedrone Nor-mephedrone Mephedrone->Nor-mephedrone N-Demethylation Dihydro-mephedrone Dihydro-mephedrone Mephedrone->Dihydro-mephedrone β-Keto Reduction Hydroxytolyl-mephedrone Hydroxytolyl-mephedrone Mephedrone->Hydroxytolyl-mephedrone Hydroxylation Methylone Methylone Nor-methylone Nor-methylone Methylone->Nor-methylone N-Demethylation Dihydro-methylone Dihydro-methylone Methylone->Dihydro-methylone β-Keto Reduction Catechol Metabolite Catechol Metabolite Methylone->Catechol Metabolite Demethylenation MDPV MDPV Catechol Metabolite_MDPV Catechol Metabolite MDPV->Catechol Metabolite_MDPV Demethylenation Pyrrolidinone Metabolite Pyrrolidinone Metabolite MDPV->Pyrrolidinone Metabolite Oxidation

Caption: Comparative metabolic pathways of selected cathinones.

In Vitro Metabolism Workflow start Start prep Prepare Incubation Mixture (HLM, Cathinone, Buffer) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-HRMS) centrifuge->analyze end End analyze->end

Caption: A typical experimental workflow for in vitro metabolism studies.

References

A Comparative Purity Analysis of 4-Ethylmethcathinone HCl Batches for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of three distinct batches of 4-Ethylmethcathinone hydrochloride (4-EMC HCl), a synthetic cathinone (B1664624) of interest in neurological research. The data presented herein is intended to aid researchers in selecting material of appropriate quality for their studies and to provide standardized protocols for in-house purity verification. The purity and impurity profiles of research chemicals are critical factors that can significantly influence experimental outcomes, reproducibility, and the overall validity of scientific findings.

Comparative Purity and Impurity Profiles

The following tables summarize the analytical data for three hypothetical batches of 4-EMC HCl, designated as Batch A, Batch B, and Batch C. These batches represent a spectrum of purities that a researcher might encounter.

Table 1: Summary of Purity Analysis for 4-EMC HCl Batches

Batch IDPurity (by HPLC, %)AppearanceMelting Point (°C)
Batch A99.8White crystalline powder218-220
Batch B98.5Off-white powder215-218
Batch C95.2Light-yellowish powder210-215

Table 2: Impurity Profile of 4-EMC HCl Batches (by GC-MS, %)

ImpurityBatch ABatch BBatch C
4-ethylcathinone< 0.10.51.5
1-(4-ethylphenyl)propan-1-one< 0.050.30.8
N-methyl-1-(4-ethylphenyl)propan-2-amine< 0.050.20.5
Unidentified Impurities< 0.050.52.0
Total Impurities < 0.2 1.5 4.8

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the assessment of 4-EMC HCl purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 4-EMC HCl sample in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Scan Range: 40-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 4-EMC HCl sample in methanol.

  • Analysis: Inject 1 µL of the sample solution. Impurities are identified by comparing their mass spectra with reference libraries and quantified based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the 4-EMC HCl sample in approximately 0.7 mL of D₂O.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of 4-Ethylmethcathinone HCl.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The infrared spectrum is recorded. Characteristic peaks for the carbonyl group (C=O), aromatic ring (C=C), and amine salt (N-H) should be present and correspond to the structure of 4-EMC HCl.

Visualized Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the proposed signaling pathway of 4-Ethylmethcathinone.

experimental_workflow Experimental Workflow for 4-EMC HCl Purity Assessment sample 4-EMC HCl Sample Batch prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis (Purity Determination) prep->hplc gcms GC-MS Analysis (Impurity Identification) prep->gcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr ftir FTIR Spectroscopy (Functional Group Analysis) prep->ftir data_analysis Data Analysis and Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis report Purity Assessment Report data_analysis->report

Purity assessment workflow for 4-EMC HCl.

signaling_pathway Proposed Signaling Pathway of 4-Ethylmethcathinone cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron emc 4-EMC dat Dopamine Transporter (DAT) emc->dat Blocks Reuptake & Induces Efflux sert Serotonin Transporter (SERT) emc->sert Blocks Reuptake & Induces Efflux net Norepinephrine Transporter (NET) emc->net Blocks Reuptake & Induces Efflux dopamine_out Dopamine dat->dopamine_out Reuptake serotonin_out Serotonin sert->serotonin_out Reuptake norepinephrine_out Norepinephrine net->norepinephrine_out Reuptake vesicle Synaptic Vesicle dopamine_in Dopamine serotonin_in Serotonin norepinephrine_in Norepinephrine receptors Postsynaptic Receptors dopamine_out->receptors serotonin_out->receptors norepinephrine_out->receptors response Neuronal Response (Stimulant/Entactogen Effects) receptors->response

4-EMC's mechanism of action on monoamine transporters.

Comparative Stability of 4-EMC and 4-CMC in Blood Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of analytes in biological matrices is critical for accurate and reliable study outcomes. This guide provides a comparative analysis of the stability of two synthetic cathinones, 4-ethylmethcathinone (B1651093) (4-EMC) and 4-chloromethcathinone (4-CMC), in blood samples, supported by experimental data from published studies.

The evidence strongly indicates that 4-CMC is significantly less stable in blood samples than 4-EMC under refrigerated conditions. Proper sample storage, particularly freezing, is crucial for maintaining the integrity of these compounds, especially 4-CMC, during transport and storage prior to analysis.

Quantitative Stability Data

The following table summarizes the stability of 4-EMC and 4-CMC in blood and serum samples at various storage temperatures as reported in scientific literature.

CompoundMatrixStorage TemperatureTime Period% Degradation / Half-Life
4-EMC Whole Blood4°C-T½ = 2.7 months[1]
4-CMC Serum4°C3 days65%[1][2]
4-CMC Post-mortem Blood4°C7 days39%[2]
4-CMC Post-mortem Blood-15°C90 daysStable[3]
4-CMC Post-mortem Blood23°C-Lowest stability observed[3]

Key Observations

  • 4-EMC demonstrates considerably greater stability in whole blood at 4°C, with a reported half-life of 2.7 months.[1]

  • 4-CMC is highly unstable in both serum and post-mortem blood at 4°C, showing significant degradation within a few days.[1][2]

  • Freezing blood samples at -15°C appears to be an effective method for preserving 4-CMC for an extended period (at least 90 days).[3]

  • Room temperature storage leads to the rapid degradation of 4-CMC and should be avoided.[3]

Experimental Protocols

The stability data presented is derived from studies employing rigorous experimental methodologies. Below are generalized protocols based on the cited literature for assessing the stability of synthetic cathinones in blood.

General Stability Testing Protocol

This protocol outlines a typical workflow for determining the stability of synthetic cathinones in fortified blood samples.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points start Start: Obtain Drug-Free Whole Blood fortify Fortify with 4-EMC and 4-CMC Standards start->fortify aliquot Aliquot into Storage Vials fortify->aliquot storage_frozen Store at -20°C / -15°C aliquot->storage_frozen storage_fridge Store at 4°C aliquot->storage_fridge storage_rt Store at Room Temperature (e.g., 23°C) aliquot->storage_rt tp0 Time Point 0 (Baseline) aliquot->tp0 tp_x Time Point X (e.g., 3d, 7d, 30d, 90d) storage_frozen->tp_x storage_fridge->tp_x storage_rt->tp_x extraction Sample Extraction (e.g., SPE or LLE) tp0->extraction tp_x->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Comparison and Stability Calculation analysis->data

A generalized workflow for assessing the stability of cathinones in blood.
Methodological Details:

  • Sample Preparation:

    • Drug-free human whole blood or serum is used as the matrix.

    • The matrix is fortified with known concentrations of 4-EMC and 4-CMC standards.

    • The fortified blood is then aliquoted into appropriate storage vials.

  • Storage:

    • Aliquots are stored at various temperatures to simulate different real-world conditions. Common storage temperatures include frozen (e.g., -15°C or -20°C), refrigerated (4°C), and room temperature (e.g., 23°C).[3]

    • Samples are stored for predefined periods, with aliquots being removed for analysis at specific time points (e.g., day 0, day 3, day 7, etc.).

  • Sample Analysis:

    • At each time point, samples are prepared for analysis, typically involving protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • The concentrations of 4-EMC and 4-CMC are quantified using validated analytical methods, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • Data Evaluation:

    • The concentration of the analyte at each time point is compared to the initial concentration at time 0.

    • The stability is often expressed as the percentage of the initial concentration remaining or by calculating the half-life (T½) of the compound under the specific storage conditions.

Degradation Pathways

The instability of cathinone (B1664624) analogs, particularly in neutral to basic solutions, is a known issue. Degradation rates are influenced by the chemical structure of the compound and the pH of the solution.[5] For instance, studies on 4-methylmethcathinone (4-MMC), a structurally similar cathinone, have identified two primary degradation pathways in alkaline solutions, one of which involves oxidation.[5] While specific degradation pathways for 4-EMC and 4-CMC in blood have not been fully elucidated in the reviewed literature, the inherent instability of the cathinone structure, especially for 4-CMC, is evident.

The significant difference in stability between 4-EMC and 4-CMC highlights the profound impact of the substituent on the phenyl ring on the molecule's reactivity and degradation in a biological matrix. The chloro- group in 4-CMC likely contributes to its greater instability compared to the ethyl- group in 4-EMC.

Recommendations for Sample Handling

Based on the available data, the following recommendations are provided for handling blood samples intended for the analysis of 4-EMC and 4-CMC:

  • Immediate Freezing: For studies involving 4-CMC, it is imperative to freeze blood samples as soon as possible after collection to minimize degradation. Storage at -15°C or lower is recommended.[3]

  • Refrigeration for Short-Term Storage of 4-EMC: While 4-EMC is more stable, refrigeration at 4°C is suitable for short-term storage. However, for longer-term studies, freezing is the preferred method to ensure sample integrity.

  • Avoid Room Temperature: Samples should never be left at room temperature for extended periods, as this can lead to significant and rapid degradation, particularly of 4-CMC.

  • Prompt Analysis: Whenever feasible, samples should be analyzed as quickly as possible after collection to minimize the impact of any potential degradation.

By adhering to these guidelines and understanding the inherent stability differences between 4-EMC and 4-CMC, researchers can ensure the accuracy and validity of their analytical results in clinical and forensic settings.

References

Safety Operating Guide

Navigating the Disposal of 4-Ethylmethcathinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of 4-Ethylmethcathinone Hydrochloride (4-EMC), a synthetic stimulant of the cathinone (B1664624) class. Adherence to these procedures is paramount to protect personnel and the environment.

Regulatory Classification and Disposal Framework

4-Ethylmethcathinone is classified as a designer drug and is regulated in many jurisdictions. In the United States, 4-EMC is considered a Schedule I controlled substance, which imposes strict regulations on its handling and disposal.[1] Disposal must always be conducted in accordance with local, state, and federal regulations.[2]

Core Disposal Protocol

Given its classification as a controlled substance, the disposal of this compound requires a specialized approach that differs from that for non-hazardous research chemicals.

Step 1: Consult the Safety Data Sheet (SDS)

Before initiating any disposal procedures, thoroughly review the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information on hazards, handling, and emergency measures. A safety data sheet for a similar compound, 4-Methylethcathinone (hydrochloride), indicates it is harmful if swallowed and causes skin and eye irritation.[3]

Step 2: Adhere to Controlled Substance Regulations

As a DEA Schedule I substance in the United States, 4-EMC cannot be disposed of through standard chemical waste streams.[1] It is imperative to follow all DEA regulations for the disposal of controlled substances. This typically involves:

  • Contacting a licensed hazardous waste disposal contractor: This is the most critical step. Researchers must engage a contractor who is authorized by the DEA to handle and dispose of Schedule I substances.

  • Maintaining meticulous records: All steps of the disposal process, from the initial inventory of the substance to its final destruction, must be documented. This includes using the appropriate DEA forms, such as DEA Form 41 for the destruction of controlled substances.[4]

Step 3: Segregation and Labeling

  • Segregate: Keep this compound waste separate from all other chemical waste streams in the laboratory.

  • Label Clearly: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols as indicated in the SDS. The label should also indicate that it is a DEA Schedule I controlled substance.

Step 4: Secure Storage Pending Disposal

While awaiting pickup by the licensed disposal contractor, store the segregated and labeled 4-EMC waste in a secure, designated area that complies with DEA requirements for the storage of controlled substances. Access to this area should be strictly limited to authorized personnel.

Quantitative Data Summary

For reference, the following table summarizes key identifiers for this compound.

PropertyValue
CAS Number1391053-87-4[5][6]
Molecular FormulaC12H17NO · HCl[7]
Molecular Weight227.7 g/mol [3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify Waste as This compound B Consult Safety Data Sheet (SDS) A->B C Determine Regulatory Status (DEA Schedule I Controlled Substance) B->C D Segregate and Label Waste (Include Controlled Substance Information) C->D E Store Securely in Designated Area D->E F Contact DEA-Licensed Hazardous Waste Contractor E->F G Complete All Required DEA Documentation (e.g., Form 41) F->G H Transfer Waste to Licensed Contractor G->H I Retain Disposal Records H->I

Caption: Disposal workflow for this compound.

By following these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Safe Handling and Disposal of 4-Ethylmethcathinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Ethylmethcathinone Hydrochloride (4-EMC). The following procedural guidance is designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE) requirements, operational plans, and proper disposal methods. Given the nature of this compound as a research chemical and a structural analog to other regulated cathinones, a cautious approach is paramount.

Hazard Identification and GHS Classification

While some safety data sheets (SDS) may not classify this compound as hazardous, other sources and data for structurally similar compounds indicate potential risks.[1] A GHS classification provided to the ECHA C&L Inventory and data on the related compound 4-Methylethcathinone suggest that this chemical should be handled as a hazardous substance.[2][3]

Summary of Potential Hazards

Hazard Class GHS Hazard Statement Source
Skin Corrosion/Irritation H315 : Causes skin irritation.[2] PubChem[2]
Serious Eye Damage/Eye Irritation H319 : Causes serious eye irritation.[2] PubChem[2]
Specific Target Organ Toxicity H335 : May cause respiratory irritation.[2] PubChem[2]

| Acute Toxicity (Oral) | H302 : Harmful if swallowed. | Cayman Chemical (for 4-Methylethcathinone)[3] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense against exposure.[4] PPE should be selected based on a thorough risk assessment of the specific procedures being performed.[5]

Recommended PPE for Handling this compound

PPE Type Specification Rationale
Hand Protection Powder-free nitrile gloves tested for chemical resistance. Double-gloving is required for all handling activities.[4] Prevents skin contact and absorption.[2] Double-gloving minimizes contamination risk during glove changes or in case of a breach. Change gloves every 30 minutes or immediately if contaminated or damaged.[4]
Eye & Face Protection ANSI-rated safety goggles and a face shield.[2][4] Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation.[2][3] Eyeglasses are not a substitute for proper safety eyewear.[4]
Body Protection Disposable, solid-front, back-closing laboratory gown with tight-fitting cuffs.[4] Provides a barrier against skin contact from spills or contamination.[6] Gowns used for handling this compound should not be worn outside the designated work area.[4]

| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated, to prevent respiratory tract irritation.[2] |

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. All manipulations of this compound, especially handling of the solid form, should be performed within a certified chemical fume hood or other appropriate containment primary engineering control (C-PEC).[7][8]

1. Preparation and Planning:

  • Conduct a pre-work risk assessment to identify all potential hazards for the specific experiment.

  • Review the Safety Data Sheet (SDS).

  • Prepare the work area by cleaning and decontaminating the surface of the chemical fume hood.

  • Assemble all necessary equipment, including a designated waste container.

  • Ensure an emergency spill kit is readily accessible.[5]

2. Donning PPE:

  • Perform hand hygiene.

  • Don inner gloves.

  • Don laboratory gown, ensuring it is fully closed in the back.[4]

  • Don outer gloves, ensuring cuffs are pulled over the gown sleeves.

  • Don respiratory protection (if required).

  • Don eye and face protection.[4]

3. Chemical Handling:

  • Perform all manipulations at least 6 inches inside the fume hood sash.[8]

  • Carefully weigh the solid compound on weighing paper or in a tared container to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers with the chemical sealed when not in immediate use.

4. Doffing PPE:

  • Remove outer gloves first, turning them inside out.

  • Remove the gown by rolling it away from the body.

  • Perform hand hygiene.

  • Remove face and eye protection, handling only the strap or earpieces.

  • Remove inner gloves, turning them inside out.

  • Wash hands thoroughly with soap and water.

5. Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate decontaminating solution.

  • Dispose of all cleaning materials as hazardous waste.[7]

Disposal Plan

All materials contaminated with this compound must be managed as hazardous waste.[7] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is prohibited.[8]

  • Chemical Waste: Collect all excess or unwanted this compound (solid or in solution) in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, gowns), weighing papers, pipette tips, and cleaning materials must be placed in a sealed, labeled hazardous waste bag or container immediately after use.[7]

  • Disposal Protocol: All hazardous waste must be disposed of in accordance with federal, state, and local environmental regulations.[7] This is typically handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

G Safe Handling Workflow: this compound A 1. Risk Assessment & Review SDS B 2. Prepare Work Area (Chemical Fume Hood) A->B Proceed C 3. Don Full PPE (Double Gloves, Gown, Goggles) B->C Proceed D 4. Handle Chemical (Weighing, Solution Prep) C->D Proceed E 5. Decontaminate Work Area & Equipment D->E After Handling G 7. Segregate & Contain All Hazardous Waste D->G During Handling F 6. Doff PPE (Contamination Avoidance) E->F After Cleaning F->G After Doffing H 8. Professional Disposal (Follow EHS Guidelines) G->H Final Step

Caption: Logical workflow for safe laboratory handling of 4-Ethylmethcathinone HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylmethcathinone Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethylmethcathinone Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.